Product packaging for 20-Methylpregn-5-en-3beta-ol(Cat. No.:CAS No. 1042-59-7)

20-Methylpregn-5-en-3beta-ol

Cat. No.: B091645
CAS No.: 1042-59-7
M. Wt: 316.5 g/mol
InChI Key: COSKITFSCAETCX-BIBIXIOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

20-Methylpregn-5-en-3beta-ol is a natural product found in Petrosia ficiformis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O B091645 20-Methylpregn-5-en-3beta-ol CAS No. 1042-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O/c1-14(2)18-7-8-19-17-6-5-15-13-16(23)9-11-21(15,3)20(17)10-12-22(18,19)4/h5,14,16-20,23H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSKITFSCAETCX-BIBIXIOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908864
Record name 20-Methylpregn-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042-59-7
Record name 20-Methylpregn-5-en-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001042597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Methylpregn-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Biological Profile of 20-Methylpregn-5-en-3beta-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – 20-Methylpregn-5-en-3beta-ol, a steroid first identified in the marine sponge Petrosia ficiformis, remains a molecule of significant interest within the scientific community. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of its biological activity, drawing from available literature and contextual data from related marine-derived steroids. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of novel steroid compounds.

Executive Summary

This compound is a pregnane-type steroid that has been isolated from a marine source known for producing a diverse array of bioactive secondary metabolites. While direct and extensive studies on the biological activity of this specific compound are not widely published, the broader family of steroids from the Petrosia genus of marine sponges has demonstrated notable cytotoxic and antiviral properties. This guide will synthesize the available information and provide a framework for future research directions.

Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is fundamental to any biological investigation.

PropertyValueSource
Molecular Formula C₂₂H₃₆OPubChem
Molecular Weight 316.5 g/mol PubChem
CAS Number 1042-59-7ChemicalBook[1]
Class SteroidGeneral Classification

Biological Context: Steroids from Petrosia Sponges

The marine sponge genus Petrosia is a well-established source of structurally unique and biologically active steroids. Extensive research on extracts from various Petrosia species has revealed a range of activities, providing a strong rationale for investigating individual compounds like this compound.

Cytotoxic Activity

Numerous studies have reported the cytotoxic effects of steroid-rich extracts and isolated steroid compounds from Petrosia sponges against various cancer cell lines. While specific IC₅₀ values for this compound are not available in the public domain, the consistent cytotoxic profile of related molecules suggests that this could be a promising avenue of investigation.

Antiviral Activity

Steroids isolated from marine sponges, including those from the Petrosia genus, have also been shown to possess antiviral properties. The structural diversity of these compounds contributes to their potential to inhibit viral replication and other key stages of the viral life cycle.

Postulated Signaling Pathways and Mechanisms of Action

Given the lack of specific mechanistic studies on this compound, we can postulate potential signaling pathways based on the activities of other marine-derived steroids.

Postulated_Signaling_Pathways This compound This compound Cell_Membrane_Receptors Cell_Membrane_Receptors This compound->Cell_Membrane_Receptors Binds to Viral_Replication_Inhibition Viral_Replication_Inhibition This compound->Viral_Replication_Inhibition Directly or Indirectly Inhibits Intracellular_Signaling_Cascades Intracellular_Signaling_Cascades Cell_Membrane_Receptors->Intracellular_Signaling_Cascades Activates Apoptosis_Induction Apoptosis_Induction Intracellular_Signaling_Cascades->Apoptosis_Induction Leads to Cell_Cycle_Arrest Cell_Cycle_Arrest Intracellular_Signaling_Cascades->Cell_Cycle_Arrest Leads to

Caption: Postulated mechanisms of action for this compound.

Experimental Protocols: A Roadmap for Future Research

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following outlines key experimental workflows.

Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Screening_Workflow Start Start Compound_Acquisition Acquire/Synthesize This compound Start->Compound_Acquisition Cell_Line_Selection Select Panel of Cancer Cell Lines Compound_Acquisition->Cell_Line_Selection MTT_Assay Perform MTT or Similar Viability Assay Cell_Line_Selection->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination End End IC50_Determination->End

Caption: Workflow for assessing in vitro cytotoxicity.

Methodology:

  • Compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Cell Culture: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line should be cultured under standard conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the compound for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT, which measures mitochondrial activity.

  • Data Analysis: The absorbance values are used to calculate the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound represents an intriguing but understudied marine natural product. Its origin from a genus of sponges known for producing bioactive steroids provides a strong impetus for further investigation. The immediate research priorities should be to:

  • Confirm the biological activity of the pure compound through in vitro screening for cytotoxic and antiviral effects.

  • Elucidate the mechanism of action for any observed activities through molecular and cellular biology techniques.

  • Explore synthetic modifications of the steroid backbone to potentially enhance potency and selectivity.

The information presented in this guide, while based on limited direct evidence, offers a valuable starting point for researchers dedicated to the discovery and development of new therapeutic agents from marine sources.

References

20-Methylpregn-5-en-3beta-ol chemical and physical properties.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 20-Methylpregn-5-en-3beta-ol, a pregnane derivative of interest in steroid chemistry. This document summarizes its known attributes, details a key synthetic protocol, and outlines its currently understood biological significance, addressing the core requirements of researchers in the field.

Chemical and Physical Properties

This compound, also known by its synonym Guneribol, is a steroid derivative with the molecular formula C₂₂H₃₆O.[1] While extensive experimental data on its physical properties remains limited in publicly accessible literature, a profile of its key chemical identifiers and computed properties has been established.

Table 1: Chemical Identifiers and Computed Physical Properties of this compound

PropertyValueSource
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-olPubChem[1]
CAS Number 1042-59-7PubChem[1]
Molecular Formula C₂₂H₃₆OPubChem[1]
Molecular Weight 316.5 g/mol PubChem[1]
Monoisotopic Mass 316.276615768 DaPubChem[1]
XLogP3 6.3PubChem[1]
Heavy Atom Count 23PubChem[1]
Complexity 506PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]

Note: The majority of the physical properties listed are computationally derived and may not reflect experimentally determined values.

Synthesis of this compound

A key synthetic route for this compound was reported by R.T. Blickenstaff in the Journal of the American Chemical Society in 1960. The synthesis involves a three-step process starting from Pregn-5-ene-3,20-diol, 20-methyl-, 3-acetate.[1]

Experimental Protocol: Synthesis of this compound

The following protocol is based on the multi-step synthesis described in the literature.[1]

Step 1: Dehydration

  • Reactants: Pregn-5-ene-3,20-diol, 20-methyl-, 3-acetate, Phosphorus oxychloride (POCl₃), Pyridine (Py).

  • Procedure: The starting material is treated with phosphorus oxychloride in pyridine to induce dehydration.

Step 2: Hydrogenation

  • Reactants: The product from Step 1, Hydrogen gas (H₂), Platinum(IV) oxide (PtO₂).

  • Procedure: The dehydrated intermediate is subjected to catalytic hydrogenation using Adams' catalyst (PtO₂) to reduce the newly formed double bond.

Step 3: Hydrolysis

  • Reactant: The product from Step 2, Potassium hydroxide (KOH).

  • Procedure: The acetate protecting group at the 3-beta position is removed by hydrolysis with potassium hydroxide to yield the final product, this compound.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Synthesis of this compound start Pregn-5-ene-3,20-diol, 20-methyl-, 3-acetate step1 Dehydration start->step1  POCl3, Py step2 Hydrogenation step1->step2  H2, PtO2 step3 Hydrolysis step2->step3  KOH end_product This compound step3->end_product

Caption: A three-step synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, the PubChem database entry indicates the existence of a GC-MS spectrum.[1] Researchers are advised to consult specialized spectroscopic libraries or perform their own analyses for detailed characterization.

Biological Activity and Signaling Pathways

As of the latest available information, there is no specific data on the biological activity or the signaling pathways directly involving this compound. Its structural similarity to other pregnane derivatives, such as pregnenolone, suggests potential interactions with steroid hormone receptors or neuroactive steroid pathways. However, without experimental evidence, any proposed biological role remains speculative.

Further research, including in vitro and in vivo screening, is necessary to elucidate the pharmacological profile and mechanism of action of this compound.

Diagram 2: Hypothetical Biological Investigation Workflow

G cluster_1 Proposed Biological Activity Screening compound This compound in_vitro In Vitro Assays (e.g., Receptor Binding, Cell-Based Assays) compound->in_vitro in_vivo In Vivo Models (e.g., Animal Studies) compound->in_vivo target_id Target Identification in_vitro->target_id biological_activity Determination of Biological Activity in_vivo->biological_activity pathway_analysis Signaling Pathway Elucidation target_id->pathway_analysis pathway_analysis->biological_activity

Caption: A logical workflow for investigating the biological properties of this compound.

Conclusion

This compound is a synthetically accessible pregnane steroid. While its fundamental chemical identity is established, a significant gap exists in the experimental validation of its physical properties and, more importantly, its biological function. The synthetic protocol outlined provides a basis for obtaining this compound for further study. Future research should prioritize the experimental determination of its physicochemical parameters and a thorough investigation into its potential pharmacological effects to understand its role in biological systems and its potential for therapeutic applications.

References

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Note on CAS 1042-59-7: The IUPAC name for the compound with CAS number 1042-59-7 is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, commonly known as 20-Methylpregn-5-en-3beta-ol.[1] However, there is a limited amount of in-depth technical information, experimental protocols, and signaling pathway data publicly available for this specific compound. In contrast, a significant body of research exists for 1-(2-Methoxyphenyl)piperazine, a compound with related applications in drug development. This guide will focus on 1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4) and its hydrochloride salt (CAS 5464-78-8) to provide the detailed technical overview requested.

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a chemical compound that is a derivative of piperazine. It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[2][3] Its structure, featuring a methoxyphenyl group attached to a piperazine ring, makes it a versatile scaffold for developing ligands for various receptors, especially serotonin and adrenergic receptors. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in pharmacology.

Chemical and Physical Properties

1-(2-Methoxyphenyl)piperazine and its hydrochloride salt have distinct physical and chemical properties that are crucial for their application in research and drug development. These properties are summarized in the tables below.

Table 1: Properties of 1-(2-Methoxyphenyl)piperazine (Free Base)
PropertyValueReference
CAS Number 35386-24-4[4]
Molecular Formula C₁₁H₁₆N₂O[4]
Molecular Weight 192.26 g/mol [4]
Melting Point 35-40 °C
Boiling Point 130-133 °C at 0.1 mmHg
Density 1.095 g/mL at 25 °C
Refractive Index n20/D 1.575
IUPAC Name 1-(2-methoxyphenyl)piperazine[4][5]
Table 2: Properties of 1-(2-Methoxyphenyl)piperazine Hydrochloride
PropertyValueReference
CAS Number 5464-78-8[6][7]
Molecular Formula C₁₁H₁₇ClN₂O[7][8]
Molecular Weight 228.72 g/mol [7][8][9]
Melting Point 217-219 °C[10]
Appearance White solid[10][11]
Table 3: Solubility of 1-(2-Methoxyphenyl)piperazine Hydrochloride
SolventSolubilityReference
Methanol Freely Soluble[7]
Water Very Soluble[7]
Chloroform Freely Soluble[7]
Acetone Insoluble[7]
Ether Very Slightly Soluble[7]
Hexane Insoluble[7]

Experimental Protocols: Synthesis

Several synthetic routes for 1-(2-Methoxyphenyl)piperazine hydrochloride have been reported. A common method involves the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride.

Synthesis via Condensation Reaction

This protocol describes the synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride from 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride.

Materials:

  • 2-methoxyaniline (3 mmol, 369.4 mg)

  • bis(2-chloroethyl)amine hydrochloride (3 mmol, 535.5 mg)

  • Diethyleneglycol monomethyl ether (0.75 mL)

  • Methanol (4 mL)

  • Diethyl ether (150 mL)

Procedure:

  • A mixture of 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and diethyleneglycol monomethyl ether is heated at 150 °C for approximately 12 hours.[11]

  • The reaction mixture is then cooled to room temperature.[11]

  • The cooled mixture is dissolved in methanol.[11]

  • Diethyl ether is added to the methanolic solution to precipitate the product.[11]

  • The precipitate is collected by filtration and washed with diethyl ether to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a salt.[11]

G Synthesis of 1-(2-Methoxyphenyl)piperazine HCl A 2-Methoxyaniline D Reaction Mixture A->D B Bis(2-chloroethyl)amine HCl B->D C Diethyleneglycol monomethyl ether C->D E Heating at 150°C for 12h D->E F Cooling to Room Temperature E->F G Dissolution in Methanol F->G H Precipitation with Diethyl Ether G->H I Filtration and Washing H->I J 1-(2-Methoxyphenyl)piperazine HCl I->J

A flowchart illustrating the synthesis of 1-(2-Methoxyphenyl)piperazine HCl.

Role in Pharmacology and Drug Development

1-(2-Methoxyphenyl)piperazine is a significant pharmacophore due to its high affinity for serotonin (5-HT) receptors.[3][9] This interaction is central to its use as a precursor and a metabolite of several antipsychotic and anxiolytic drugs.

Mechanism of Action and Signaling Pathways

The primary pharmacological activity of 1-(2-Methoxyphenyl)piperazine and its derivatives is mediated through their interaction with serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes. These are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.

Derivatives of 1-(2-methoxyphenyl)piperazine have also been investigated for their antioxidant properties, potentially acting through the Nrf2/HO-1 signaling pathway.[12] Oxidative stress can lead to cellular damage, and activation of the Nrf2 pathway can help in mitigating this by upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

G Potential Signaling Pathway of 1-(2-Methoxyphenyl)piperazine Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A 1-(2-Methoxyphenyl)piperazine Derivative B 5-HT Receptor (GPCR) A->B Binds to C G-Protein Activation B->C D Downstream Signaling (e.g., cAMP, IP3/DAG) C->D E Oxidative Stress F Nrf2 Activation E->F Induces G Nrf2 Translocation F->G H Antioxidant Response Element (ARE) G->H Binds to I Gene Transcription (e.g., HO-1) H->I J Cellular Protection I->J

A diagram of potential signaling pathways involving 1-(2-Methoxyphenyl)piperazine derivatives.
Applications in Drug Synthesis

1-(2-Methoxyphenyl)piperazine hydrochloride is a key intermediate in the production of several drugs, including:

  • Antipsychotics: Such as certain atypical antipsychotics that target serotonin and dopamine receptors.

  • Anthelmintics: Used in the synthesis of piperazine phosphate and piperazine citrate, which are used to treat parasitic worm infections.[3][10]

  • Other CNS Drugs: It is a building block for various other neurologically active compounds.

Conclusion

1-(2-Methoxyphenyl)piperazine is a compound of significant interest to researchers and professionals in drug development. Its versatile chemical structure allows for the synthesis of a wide range of pharmacologically active molecules, particularly those targeting the serotonergic system. The detailed understanding of its properties, synthesis, and biological activity is crucial for the continued development of novel therapeutics for neurological and psychiatric disorders.

References

The Dawn of the Pregnane Age: A Technical History of Their Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The pregnane steroids, a class of C21 steroid hormones, are fundamental regulators of a vast array of physiological processes, most notably in reproductive biology. The archetypal pregnane, progesterone, is indispensable for the establishment and maintenance of pregnancy. The journey to uncover these molecules, from the initial observations of the corpus luteum's function to their isolation, structural elucidation, and eventual synthesis, represents a landmark chapter in the history of endocrinology and organic chemistry. This technical guide provides an in-depth exploration of the discovery and history of pregnane steroids, with a focus on the pioneering experimental work that laid the foundation for their study and therapeutic application.

The Era of Discovery: Isolating the Pro-gestational Hormone

The story of pregnane steroids begins with the observation that the corpus luteum, a transient endocrine structure in the ovary, is essential for pregnancy.[1] This led to a transatlantic race in the early 1930s to isolate the active hormonal principle.

Two groups of researchers were at the forefront of this endeavor: George Washington Corner and Willard M. Allen in the United States, and Adolf Butenandt in Germany. Corner and Allen's work, initiated in the late 1920s, demonstrated that extracts from the corpora lutea of sows could induce a "pro-gestational" proliferation of the endometrium in castrated mature female rabbits.[2][3][4] This effect was not observed with extracts from other tissues, confirming the presence of a specific hormone.[2][3]

In 1934, four independent groups, including those led by Butenandt and Allen, announced the successful isolation of the crystalline hormone.[2] The name "progesterone" (progestational steroidal ketone) was formally adopted in 1935.[2][3] Butenandt was awarded the Nobel Prize in Chemistry in 1939 for his work on sex hormones, including the structural elucidation of progesterone.[5]

Seminal Experimental Protocols

The discovery and characterization of pregnane steroids were underpinned by meticulous and innovative experimental work. The following sections detail the methodologies of two key experimental cornerstones of this era.

Isolation of Crystalline Progesterone from Sow Corpora Lutea (Allen, 1933)

Willard M. Allen's isolation of progesterone was a laborious process of extraction and purification from a large quantity of biological material.[2] While the original papers provide extensive detail, the following is a summary of the likely steps involved:

  • Source Material: Corpora lutea were dissected from the ovaries of pregnant sows.

  • Initial Extraction: The tissue was minced and subjected to solvent extraction, likely using ethanol or acetone, to separate the lipids and steroids from other cellular components.

  • Solvent Partitioning: The initial extract was then partitioned between different immiscible solvents to selectively concentrate the desired hormone and remove impurities.

  • High-Vacuum Distillation: To further purify the extract, Allen employed high-vacuum distillation.[2] This technique allowed for the separation of compounds based on their boiling points at very low pressures, which prevented the thermal degradation of the hormone.

  • Fractional Crystallization: The final and most critical step was fractional crystallization.[2] The concentrated extract was dissolved in a suitable solvent and slowly cooled, allowing the progesterone to crystallize out of the solution in a pure form. This process was likely repeated multiple times to achieve a high degree of purity.

The Corner-Allen Bioassay for Progestational Activity

The biological activity of the isolated extracts was quantified using a bioassay developed by Corner and Allen.[6] This test, which became the standard for assessing progestational activity, was based on the hormone's effect on the uterine lining of rabbits.

  • Animal Preparation: Adult female rabbits were ovariectomized to remove the endogenous source of sex hormones.

  • Estrogen Priming: The rabbits were first treated with estrogen to induce the proliferation of the uterine endometrium, bringing it to a state receptive to the action of progesterone.

  • Administration of Test Substance: The progesterone extract or purified compound was then administered to the rabbits, typically via injection, over several days.

  • Histological Examination: After the treatment period, the rabbits were euthanized, and their uteri were removed. The uterine tissue was fixed, sectioned, and examined microscopically.

  • Endpoint: A positive result was characterized by a specific progestational proliferation of the endometrium, including the development of complex, branching endometrial glands.

Quantitative Data from the Discovery Era

The early research on progesterone provided the first quantitative data on the hormone's presence and activity. The following tables summarize some of these key findings.

ParameterValueResearchersYearSource
Yield of Crystalline Progesterone
From sow corpora luteamilligrams from large quantities of tissueButenandt, Allen, et al.1934[7]
Biological Activity
Definition of "Rabbit Unit" of ProgestinThe minimum amount of progesterone required to induce a standard progestational proliferation in the estrogen-primed uterus of a castrated rabbit.Corner and Allen~1930[6]

Note: The exact quantitative yield from a specific weight of corpora lutea and the precise amount of progesterone in a "rabbit unit" are not consistently detailed in readily available modern reviews. The original papers from the 1930s would contain this specific data.

Structural Elucidation and Early Synthesis

The determination of progesterone's chemical structure in 1934 was a major achievement of organic chemistry.[2][3] It was found to be a steroid with the molecular formula C₂₁H₃₀O₂.[4] The structure was deduced through a combination of elemental analysis, determination of molecular weight, and a series of chemical reactions to identify functional groups, such as the two ketone groups.[8] Its relationship to cholesterol and other steroids was also established, revealing a common structural backbone.[7][8]

The initial isolation of progesterone from animal sources was incredibly inefficient. A major breakthrough came in the late 1930s and early 1940s with the work of Russell Marker. Marker developed a process, now known as the Marker Degradation , to synthesize progesterone from diosgenin, a steroidal sapogenin found in high concentrations in a species of Mexican yam.[5][9][10][11] This innovation dramatically reduced the cost of progesterone production and paved the way for its widespread medical use, including in the development of hormonal contraceptives.[5][9] In 1943, Marker produced 3 kilograms of progesterone from 10 tons of yam tubers, the largest single batch produced at that time.[9]

Signaling Pathways of Pregnane Steroids

Progesterone exerts its biological effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily of transcription factors. The signaling pathway can be broadly divided into classical genomic and more rapid non-genomic pathways.

ProgesteroneSignaling Progesterone Receptor Signaling Pathway cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds MembranePR Membrane PR (mPR) Progesterone->MembranePR Binds Dimer PR Dimer PR->Dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->PR Dissociates PRE Progesterone Response Element (PRE) Dimer->PRE Binds to DNA Transcription Transcription (mRNA synthesis) PRE->Transcription Translation Translation (Protein synthesis) Transcription->Translation Response Cellular Response Translation->Response Kinase Kinase Cascades (e.g., MAPK) MembranePR->Kinase Activates Kinase->PR Phosphorylates & Modulates RapidResponse Rapid Cellular Effects Kinase->RapidResponse

Caption: Classical and non-classical progesterone signaling pathways.

Experimental Workflow: From Tissue to Bioassay

The following diagram illustrates the general workflow employed by early researchers to isolate and test the activity of progesterone.

ExperimentalWorkflow Early Progesterone Research Workflow cluster_analysis Analysis Start Sow Corpora Lutea Extraction Solvent Extraction Start->Extraction Purification Purification (Distillation, Crystallization) Extraction->Purification Crystals Crystalline Progesterone Purification->Crystals Injection Injection of Progesterone Crystals->Injection Bioassay Corner-Allen Bioassay Analysis Histological Analysis of Uterine Tissue Bioassay->Analysis Rabbits Ovariectomized, Estrogen-Primed Rabbits Rabbits->Injection Injection->Bioassay Result Progestational Proliferation Analysis->Result

References

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to Investigating 20-Methylpregn-5-en-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, hypothesis-driven framework for the elucidation of the mechanism of action of the synthetic pregnane steroid, 20-Methylpregn-5-en-3beta-ol. In the absence of publicly available biological data for this specific compound, this document leverages the known activities of structurally analogous pregnane steroids, such as pregnenolone, to propose a structured experimental workflow. This guide details a tiered approach, beginning with initial binding affinity screens against high-probability targets, followed by functional assays to characterize the nature and potency of any observed interactions. Detailed experimental protocols for key assays are provided, alongside visualizations of potential signaling pathways and experimental workflows, to facilitate the design and execution of a robust research program.

Introduction

This compound is a pregnane steroid of synthetic origin. While its chemical structure is defined, its biological activity and mechanism of action remain uncharacterized in the public domain. The pregnane steroid scaffold is a privileged structure in pharmacology, with endogenous and synthetic analogues exhibiting a wide array of activities, primarily through interaction with nuclear steroid receptors and neuronal ion channels. Notably, pregnenolone, a structurally similar endogenous neurosteroid, is known to modulate the activity of GABAA and NMDA receptors, in addition to serving as a precursor for other steroid hormones.

This guide puts forth a systematic approach to investigate the potential pharmacological targets of this compound, focusing on the most probable candidates based on its structural class. The proposed workflow is designed to first identify binding interactions and then to functionally characterize these interactions, ultimately building a comprehensive profile of the compound's mechanism of action.

Proposed Experimental Workflow

The investigation into the mechanism of action of this compound will be conducted in a tiered fashion, progressing from broad screening to more specific functional characterization.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: In Vivo & PK/PD Studies Binding_Assays Competitive Radioligand Binding Assays (Nuclear & Neuronal Receptors) Functional_Assays Functional Assays (Reporter Gene, Electrophysiology, etc.) Binding_Assays->Functional_Assays Identified 'Hits' In_Vivo In Vivo Models & Pharmacokinetics Functional_Assays->In_Vivo Confirmed Activity

Caption: A tiered experimental approach to characterizing this compound.

Tier 1: Primary Screening - Target Binding Affinity

The initial phase of investigation will focus on determining if this compound binds to a panel of high-probability targets. This will be achieved through competitive radioligand binding assays.

Rationale

Based on the pregnane steroid scaffold, the primary targets for initial screening are selected nuclear steroid receptors and neuronal ion channels.

Experimental Protocols

3.2.1. Nuclear Receptor Competitive Binding Assays (Progesterone, Androgen, and Estrogen Receptors)

  • Objective: To determine the binding affinity (Ki) of this compound for the Progesterone Receptor (PR), Androgen Receptor (AR), and Estrogen Receptor (ER).

  • Methodology:

    • Receptor Preparation: Utilize commercially available purified human recombinant PR, AR, or ER ligand-binding domains (LBDs).

    • Radioligand: Select a high-affinity radiolabeled ligand for each receptor (e.g., [3H]-Progesterone for PR, [3H]-Dihydrotestosterone for AR, [3H]-Estradiol for ER).

    • Assay Conditions: Incubate a fixed concentration of the receptor and its respective radioligand with a range of concentrations of this compound.

    • Separation of Bound and Free Ligand: Employ a scintillation proximity assay (SPA) format or a rapid filtration method using glass fiber filters to separate bound from free radioligand.

    • Data Analysis: Quantify radioactivity using a scintillation counter. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

3.2.2. Neuronal Receptor Competitive Binding Assays (GABA-A and NMDA Receptors)

  • Objective: To determine the binding affinity of this compound for the GABA-A and NMDA receptors.

  • Methodology:

    • Receptor Preparation: Prepare crude synaptosomal membranes from rodent brain tissue (e.g., cortex or hippocampus).

    • Radioligand:

      • GABA-A Receptor: Use [3H]-Muscimol or [3H]-Flunitrazepam to label the GABA binding site and benzodiazepine binding site, respectively.

      • NMDA Receptor: Use [3H]-MK-801 to label the ion channel pore.

    • Assay Conditions: Incubate the membrane preparation and the appropriate radioligand with varying concentrations of this compound.

    • Separation and Data Analysis: Similar to the nuclear receptor assays, use rapid filtration and scintillation counting to determine IC50 and Ki values.

Data Presentation

The quantitative data from these binding assays should be summarized as follows:

Target ReceptorRadioligandIC50 (nM) of this compoundKi (nM) of this compound
Progesterone Receptor[3H]-ProgesteroneTBDTBD
Androgen Receptor[3H]-DHTTBDTBD
Estrogen Receptor[3H]-EstradiolTBDTBD
GABA-A Receptor[3H]-MuscimolTBDTBD
NMDA Receptor[3H]-MK-801TBDTBD

Tier 2: Functional Characterization

Compounds demonstrating significant binding affinity in Tier 1 will be advanced to functional assays to determine the nature of their activity (agonist, antagonist, or allosteric modulator) and their potency.

Nuclear Receptor Transactivation Assays
  • Objective: To assess the ability of this compound to activate or inhibit the transcriptional activity of nuclear receptors for which it shows binding affinity.

  • Methodology:

    • Cell Line: Utilize a suitable mammalian cell line (e.g., HEK293T or a receptor-negative cell line) that can be transiently transfected.

    • Plasmids: Co-transfect cells with:

      • An expression vector for the full-length human nuclear receptor of interest (e.g., pCMV-hPR).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor (e.g., pGL4.35[luc2P/9X-GAL4UAS/Hygro]).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

    • Treatment: Treat the transfected cells with a range of concentrations of this compound, alone (to test for agonism) or in the presence of a known agonist (to test for antagonism).

    • Data Analysis: Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. Calculate the fold induction of luciferase activity relative to a vehicle control to determine EC50 (for agonists) or IC50 (for antagonists) values.

G Ligand This compound Receptor Nuclear Receptor Ligand->Receptor HSP Heat Shock Proteins Receptor->HSP Dissociation Dimerization Dimerization Receptor->Dimerization Translocation Nuclear Translocation Dimerization->Translocation DNA DNA (Response Element) Translocation->DNA Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: A potential signaling pathway for nuclear receptor activation.

Neuronal Receptor Functional Assays

4.2.1. GABA-A Receptor Electrophysiology

  • Objective: To characterize the modulatory effects of this compound on GABA-A receptor function.

  • Methodology:

    • System: Use whole-cell patch-clamp electrophysiology on cultured primary neurons or a cell line stably expressing recombinant GABA-A receptors.

    • Protocol:

      • Obtain a stable whole-cell recording.

      • Apply a submaximal concentration of GABA to elicit a baseline current.

      • Co-apply GABA with a range of concentrations of this compound to assess for positive or negative allosteric modulation.

    • Data Analysis: Measure the potentiation or inhibition of the GABA-evoked current. Determine the EC50 or IC50 for the modulatory effect.

4.2.2. NMDA Receptor Calcium Imaging

  • Objective: To determine if this compound modulates NMDA receptor-mediated calcium influx.

  • Methodology:

    • System: Use cultured primary neurons or a cell line expressing NMDA receptors.

    • Calcium Indicator: Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM).

    • Protocol:

      • Establish a baseline fluorescence ratio.

      • Stimulate the cells with NMDA and a co-agonist (glycine or D-serine).

      • Co-apply the NMDA/co-agonist with varying concentrations of this compound.

    • Data Analysis: Measure the change in the fluorescence ratio as an indicator of intracellular calcium concentration. Quantify the potentiation or inhibition of the NMDA-induced calcium response.

G cluster_0 GABA-A Receptor Modulation cluster_1 NMDA Receptor Modulation GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Chloride Cl- Influx GABA_R->Chloride Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Modulator This compound Modulator->GABA_R Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Calcium Ca2+ Influx NMDA_R->Calcium Depolarization Depolarization Calcium->Depolarization NMDA_Modulator This compound NMDA_Modulator->NMDA_R

Caption: Potential modulatory effects on neuronal ion channels.

Data Presentation

The results from the functional assays should be compiled in a clear, comparative format:

Target ReceptorAssay TypeActivityPotency (EC50/IC50, nM)Efficacy (% of control)
Progesterone ReceptorReporter GeneTBDTBDTBD
Androgen ReceptorReporter GeneTBDTBDTBD
GABA-A ReceptorPatch ClampTBDTBDTBD
NMDA ReceptorCalcium ImagingTBDTBDTBD

Tier 3: In Vivo and Pharmacokinetic Studies

Should this compound demonstrate potent and selective activity in in vitro functional assays, subsequent in vivo studies would be warranted. These studies would be designed based on the observed in vitro mechanism of action. For instance, if the compound is a potent GABA-A receptor modulator, animal models of anxiety or epilepsy could be employed. Concurrently, pharmacokinetic studies would be essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for interpreting in vivo data and assessing its drug-like properties.

Conclusion

While the mechanism of action of this compound is currently unknown, its pregnane steroid structure provides a strong rationale for the investigative approach outlined in this guide. By systematically evaluating its binding and functional activity at key nuclear and neuronal receptors, a clear understanding of its pharmacological profile can be achieved. The proposed tiered workflow, from initial screening to in-depth functional characterization, offers a robust and efficient pathway to elucidating the biological role of this novel compound. The successful execution of these studies will be pivotal in determining the potential therapeutic applications of this compound.

A Technical Guide to the Pharmacological Profile of 20-Methylpregn-5-en-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature on the specific pharmacological activities of 20-Methylpregn-5-en-3beta-ol (CAS: 1042-59-7) is exceptionally limited. This document, therefore, presents a hypothesized pharmacological profile based on its structural characteristics as a pregnane steroid, drawing parallels with well-researched compounds in the same class. The mechanisms, pathways, and experimental protocols described are based on the established pharmacology of pregnane neurosteroids and should be considered predictive until verified by direct experimental evidence for this specific compound.

Introduction

This compound is a synthetic pregnane steroid derivative. Pregnane steroids are a class of neuroactive compounds known to rapidly modulate neuronal excitability through non-genomic mechanisms, primarily by interacting with membrane-bound receptors like the GABA-A receptor, as well as through slower, genomic effects via intracellular steroid receptors.[1][2][3] The defining structural features of this compound—a pregnane core, a methyl group at the C20 position, and a hydroxyl group in the 3-beta orientation—suggest a potential role as a modulator of GABA-A receptors.

Steroids with a 3-beta-hydroxy configuration (3β-OH), such as the one in the title compound, typically exhibit pharmacological actions distinct from their 3-alpha-hydroxy (3α-OH) counterparts like allopregnanolone. While 3α-OH neurosteroids are potent positive allosteric modulators of the GABA-A receptor, 3β-OH steroids often act as antagonists or negative allosteric modulators of this receptor.[1][4][5][6] This guide will explore the probable pharmacological profile of this compound based on these established structure-activity relationships.

Chemical and Physical Properties

The basic chemical identifiers and computed properties for this compound are summarized below. This data provides a foundational reference for its use in experimental settings.

PropertyValue
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Synonyms 20-Methyl-5-pregnen-3beta-ol, Guneribol, 23,24-Dinorchol-5-en-3beta-ol
CAS Number 1042-59-7
Molecular Formula C₂₂H₃₆O
Molecular Weight 316.5 g/mol
XLogP3 6.3

Predicted Pharmacological Profile

Primary Mechanism of Action: GABA-A Receptor Modulation

The most probable primary target for this compound is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[7]

  • Interaction with GABA-A Receptors: Neurosteroids bind to specific allosteric sites on the GABA-A receptor complex, distinct from the binding sites for GABA, benzodiazepines, or barbiturates.[1][4] The 3-beta-hydroxy configuration of this compound suggests it is unlikely to act as a positive allosteric modulator in the same way as 3α-OH steroids. Instead, it is predicted to act as a negative allosteric modulator (NAM) or a competitive antagonist at the neurosteroid binding site.[5][6]

  • Functional Consequences: As a NAM, the compound would be expected to inhibit GABA-A receptor function, reducing the chloride ion influx in response to GABA binding. This would lead to a decrease in neuronal inhibition and an overall increase in neuronal excitability. Some 3β-OH steroids have been shown to reverse the potentiating effects of 3α-OH steroids like allopregnanolone.[6]

GABAA_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to Orthosteric Site NS_beta This compound (Predicted NAM) NS_beta->GABAAR Binds to Allosteric Site (Inhibits Channel Opening) Cl_ion Chloride Ion (Cl⁻) GABAAR->Cl_ion Reduced Influx Hyperpolarization Membrane Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization Decreased Effect

Predicted inhibitory signaling of this compound at the GABA-A receptor.
Potential Secondary Mechanism: Intracellular Steroid Receptor Modulation

While rapid, non-genomic actions at the cell membrane are characteristic of neurosteroids, a slower, genomic mechanism of action via intracellular steroid receptors (e.g., glucocorticoid or androgen receptors) cannot be entirely ruled out. Some neurosteroids have been shown to influence glucocorticoid receptor-mediated gene transcription.[8]

  • Genomic Signaling Pathway: If this compound were to interact with a receptor like the Glucocorticoid Receptor (GR), it would first need to cross the cell membrane. In the cytoplasm, it would bind to the GR, causing the dissociation of heat shock proteins (HSPs). The steroid-receptor complex would then translocate to the nucleus, dimerize, and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This binding would modulate the transcription of target genes, leading to changes in protein synthesis and cellular function over a period of hours to days.

Potential genomic signaling pathway via the Glucocorticoid Receptor (GR).

Key Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following standard methodologies would be employed.

Experiment 1: Radioligand Binding Assay for GABA-A Receptor

This experiment would determine if the compound binds to the neurosteroid site on the GABA-A receptor and with what affinity.

  • Objective: To determine the binding affinity (Ki) of this compound for the neurosteroid binding site on the GABA-A receptor.

  • Methodology:

    • Tissue/Cell Preparation: Prepare synaptic membrane fractions from rat whole brain or from cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.

    • Radioligand: Use a radiolabeled neurosteroid known to bind to the site of interest, such as [³H]allopregnanolone or a specific labeled antagonist.

    • Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experiment 2: Patch-Clamp Electrophysiology for Functional Activity

This experiment would characterize the functional effect of the compound on GABA-A receptor activity.

  • Objective: To determine if this compound modulates GABA-activated chloride currents (IGABA).

  • Methodology:

    • Cell Preparation: Use cultured primary neurons (e.g., hippocampal or cortical neurons) or oocytes/cell lines expressing specific GABA-A receptor subtypes.

    • Recording: Establish a whole-cell patch-clamp recording configuration. Clamp the cell membrane potential at a level appropriate for measuring chloride currents (e.g., -60 mV).

    • GABA Application: Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline inward chloride current.

    • Compound Application: Co-apply the test compound (this compound) at various concentrations with the same concentration of GABA.

    • Measurement: Measure the peak amplitude of the GABA-activated current in the absence and presence of the test compound.

    • Data Analysis: Plot the percentage change in current amplitude against the compound concentration to determine its efficacy and potency (EC₅₀ or IC₅₀). A decrease in current would indicate negative modulation (antagonism).

Workflow for characterizing the compound's GABA-A receptor activity.

Conclusion

While definitive data is absent, the chemical structure of this compound strongly suggests it belongs to the class of pregnane neurosteroids that act as negative allosteric modulators of the GABA-A receptor. Its 3-beta-hydroxy configuration predicts an inhibitory effect on GABAergic neurotransmission, contrasting with the potentiating effects of 3-alpha-hydroxy neurosteroids. A secondary, slower mechanism involving intracellular glucocorticoid receptors is plausible but likely less significant. The outlined experimental protocols provide a clear path for the empirical validation of this hypothesized pharmacological profile. Further research is essential to characterize the precise actions of this compound and determine its potential as a pharmacological tool or therapeutic agent.

References

Structural Elucidation of 20-Methylpregn-5-en-3β-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Therefore, this document provides a comprehensive framework for the structural elucidation of 20-Methylpregn-5-en-3β-ol by presenting the expected methodologies and data based on the analysis of closely related pregnane steroids. The presented data tables and experimental protocols are illustrative and based on established principles of steroid chemistry.

Core Structure and Physicochemical Properties

20-Methylpregn-5-en-3β-ol is a derivative of the C21 steroid, pregnane. Its core structure is the gonane, or perhydrocyclopenta[a]phenanthrene, skeleton. The key structural features include a methyl group at the C20 position, a double bond between C5 and C6, and a hydroxyl group in the beta configuration at C3.

Table 1: Physicochemical Properties of 20-Methylpregn-5-en-3β-ol

PropertyValueSource
Molecular Formula C₂₂H₃₆OPubChem
Molecular Weight 316.5 g/mol PubChem
CAS Number 1042-59-7PubChem
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-olPubChem

Synthesis Pathway

The synthesis of 20-Methylpregn-5-en-3β-ol, as referenced in chemical databases, involves a multi-step process starting from a pregnane diol derivative. A generalized workflow for such a synthesis is depicted below.

G start Pregn-5-ene-3,20-diol, 20-methyl-, 3-acetate step1 Dehydration (POCl₃, Pyridine) start->step1 intermediate Pregna-5,20-diene derivative step1->intermediate step2 Catalytic Hydrogenation (H₂, PtO₂) intermediate->step2 intermediate2 Saturated Side Chain Intermediate step2->intermediate2 step3 Hydrolysis (KOH) intermediate2->step3 end_product 20-Methylpregn-5-en-3β-ol step3->end_product

A generalized synthetic workflow for 20-Methylpregn-5-en-3β-ol.

Spectroscopic Characterization (Illustrative)

The definitive structural elucidation of 20-Methylpregn-5-en-3β-ol would rely on a combination of spectroscopic techniques. The following tables present the expected data based on the known spectral characteristics of similar pregnane steroids.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for 20-Methylpregn-5-en-3β-ol

Carbon AtomExpected Chemical Shift (ppm)Notes
C-3~71.8Bearing the β-hydroxyl group
C-5~140.8Olefinic carbon
C-6~121.5Olefinic carbon
C-10~36.5Quaternary carbon
C-13~42.3Quaternary carbon
C-18~12.0Angular methyl group
C-19~19.4Angular methyl group
C-20~35.9Bearing the methyl group
C-21~18.6Methyl group at C-20
C-22~24.0Additional methyl on side chain
¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for 20-Methylpregn-5-en-3β-ol

Proton(s)Expected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~3.5m-
H-6~5.3d~5.0
H-18~0.6s-
H-19~1.0s-
H-21~0.9d~7.0
H-22~0.9d~7.0
Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for the steroid nucleus and the side chain.

Table 4: Expected Mass Spectrometry Data for 20-Methylpregn-5-en-3β-ol

m/zRelative IntensityProposed Fragment
316Moderate[M]⁺ (Molecular Ion)
298Low[M - H₂O]⁺
273High[M - C₃H₇]⁺ (Loss of isopropyl group)
255Moderate[M - C₃H₇ - H₂O]⁺
213ModerateCleavage of D-ring
Infrared (IR) Spectroscopy

The IR spectrum would confirm the presence of key functional groups.

Table 5: Expected IR Absorption Bands for 20-Methylpregn-5-en-3β-ol

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Strong, BroadO-H stretch (hydroxyl)
~2950-2850StrongC-H stretch (alkane)
~1665WeakC=C stretch (alkene)
~1050StrongC-O stretch (secondary alcohol)

Experimental Protocols

The following are generalized protocols for the key analytical techniques required for the structural elucidation of a novel steroidal compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for volatile or soluble compounds, respectively.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) provides detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to confirm the molecular weight.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to deduce the molecular formula and structural features.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl, KBr) from a volatile solvent.

  • Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Relationships in the Pregnane Core

The stereochemistry of the pregnane core is fundamental to the overall structure of 20-Methylpregn-5-en-3β-ol. The diagram below illustrates the key structural relationships.

G cluster_steroid Pregnane Core Stereochemistry cluster_substituents Key Substituents A A Ring B B Ring A->B cis/trans fusion C3_OH 3β-OH A->C3_OH on A Ring C C Ring B->C trans fusion C5_C6 C5=C6 B->C5_C6 spans A/B Rings C19_Me C19-Me (β) B->C19_Me on A/B fusion D D Ring C->D trans fusion C18_Me C18-Me (β) C->C18_Me on C/D fusion C20_Me C20-Me D->C20_Me on side chain

An In-Depth Technical Guide on 20-Methylpregn-5-en-3β-ol and its Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylpregn-5-en-3β-ol is a synthetic pregnane steroid that has been investigated for its role as a precursor in the biosynthesis of steroid hormones. Understanding its synonyms, chemical properties, and biological transformations is crucial for researchers in steroid chemistry, endocrinology, and drug development. This guide provides a comprehensive overview of the known synonyms, chemical identifiers, and the pivotal biological conversion of this compound, including experimental details extracted from key research.

Synonyms and Chemical Identifiers

A clear identification of 20-Methylpregn-5-en-3β-ol is fundamental for accurate research and communication. The compound is known by several synonyms, and various chemical databases provide unique identifiers.

Identifier Type Identifier Source
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-olPubChem
CAS Number 1042-59-7PubChem
PubChem CID 150873PubChem
Synonym 23,24-Dinorchol-5-en-3β-olTait, 1972
Synonym GuneribolPubChem
Synonym 20-Methyl-5-pregnen-3beta-olPubChem
Synonym 23,24-Dinor-5-cholen-3-olPubChem
InChI Key COSKITFSCAETCX-BIBIXIOVSA-NPubChem
Molecular Formula C22H36OPubChem
Molecular Weight 316.5 g/mol PubChem

Biological Activity: Conversion to Steroid Hormones

The primary biological significance of 20-Methylpregn-5-en-3β-ol lies in its ability to serve as a substrate for steroidogenic enzymes, leading to the formation of crucial steroid hormones. Research by A.D. Tait demonstrated that this compound, referred to as 23,24-dinor-chol-5-en-3β-ol, is converted into pregnenolone, a key precursor for all steroid hormones.[1]

This conversion is a critical step in steroidogenesis, the pathway responsible for the synthesis of hormones such as cortisol, aldosterone, and sex steroids.[2] The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme cytochrome P450 side-chain cleavage (CYP11A1), also known as P450scc.[2][3] The work by Tait suggests that 20-Methylpregn-5-en-3β-ol can enter this pathway and be processed by CYP11A1.

Signaling Pathway: Steroidogenesis Initiation

The conversion of 20-Methylpregn-5-en-3β-ol to pregnenolone follows the initial steps of the steroidogenic pathway. This process primarily occurs in the mitochondria of steroidogenic tissues like the adrenal glands and gonads.

steroidogenesis_initiation cluster_extra Extracellular Space cluster_cell Steroidogenic Cell cluster_mito Mitochondrion Lipoproteins Lipoproteins Cholesterol_pool Intracellular Cholesterol Pool Lipoproteins->Cholesterol_pool Uptake OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane OMM->IMM StAR-mediated transfer CYP11A1 CYP11A1 (P450scc) IMM->CYP11A1 Pregnenolone Pregnenolone CYP11A1->Pregnenolone Side-chain cleavage Cholesterol_pool->OMM Transport Substrate 20-Methylpregn-5-en-3β-ol Substrate->OMM Transport

Caption: Initial steps of steroidogenesis showing the entry of cholesterol and 20-Methylpregn-5-en-3β-ol.

Experimental Protocols

The following experimental methodologies are based on the study by A.D. Tait (1972), which investigated the conversion of 23,24-dinor-chol-5-en-3β-ol.[1]

Preparation of Adrenal Mitochondria
  • Tissue Source: Bovine adrenal glands were used as the source of steroidogenic enzymes.

  • Homogenization: Adrenal cortex was homogenized in a buffered sucrose solution.

  • Centrifugation: The homogenate was subjected to differential centrifugation to isolate the mitochondrial fraction, which contains the CYP11A1 enzyme.

Incubation Conditions
  • Reaction Mixture: The mitochondrial preparation was incubated in a medium containing:

    • The substrate: 23,24-dinor-chol-5-en-3β-ol (20-Methylpregn-5-en-3β-ol).

    • A source of reducing equivalents: NADPH or an NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Buffer to maintain pH.

    • Other cofactors as required.

  • Incubation: The mixture was incubated at 37°C with shaking for a specified period.

Product Identification and Quantification
  • Steroid Extraction: After incubation, the reaction was stopped, and steroids were extracted using an organic solvent (e.g., ethyl acetate).

  • Chromatography: The extracted steroids were separated and purified using techniques such as paper chromatography or thin-layer chromatography (TLC).

  • Product Identification: The identity of the products, primarily pregnenolone, was confirmed by comparing their chromatographic mobility with that of authentic standards.

  • Quantification: The amount of product formed was quantified, often using methods like gas-liquid chromatography (GLC) or by measuring the radioactivity if a radiolabeled substrate was used.

experimental_workflow Adrenal_Tissue Bovine Adrenal Glands Homogenization Homogenization in buffered sucrose Adrenal_Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Incubation Incubation with Substrate (20-Methylpregn-5-en-3β-ol) and NADPH Mitochondria->Incubation Extraction Steroid Extraction (Organic Solvent) Incubation->Extraction Separation Chromatographic Separation (TLC/Paper Chromatography) Extraction->Separation Analysis Product Identification and Quantification (GLC) Separation->Analysis

Caption: Workflow for the in vitro conversion of 20-Methylpregn-5-en-3β-ol.

Quantitative Data

The study by Tait (1972) provided quantitative data on the conversion of 23,24-dinor-chol-5-en-3β-ol to pregnenolone by bovine adrenal mitochondrial preparations. The rate of conversion was compared to that of cholesterol, the natural substrate for CYP11A1.

Substrate Relative Rate of Conversion to Pregnenolone (%)
Cholesterol100
23,24-Dinor-chol-5-en-3β-ol~60

Data are approximate and derived from the findings reported by Tait (1972).

These results indicate that 20-Methylpregn-5-en-3β-ol is a viable, albeit slightly less efficient, substrate for the cholesterol side-chain cleavage enzyme compared to cholesterol itself.

Conclusion

20-Methylpregn-5-en-3β-ol, also known by synonyms such as 23,24-Dinorchol-5-en-3β-ol and Guneribol, serves as a precursor in the steroidogenic pathway. Experimental evidence demonstrates its conversion to pregnenolone by mitochondrial enzymes from steroidogenic tissues. While it is a less efficient substrate than cholesterol, its ability to be metabolized by CYP11A1 highlights its importance in the study of steroid biosynthesis and the development of potential modulators of steroid hormone production. The experimental protocols outlined provide a basis for further investigation into the metabolism and biological effects of this and related steroid analogs.

References

An In-depth Technical Guide on the Potential Therapeutic Relevance of 20-Methylpregn-5-en-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding "20-Methylpregn-5-en-3beta-ol" is exceptionally limited in publicly accessible scientific literature. This guide is formulated based on the structural characteristics of the molecule and the known activities of related pregnane-class steroids. The content herein is largely theoretical and intended to provide a framework for potential research directions rather than a summary of established findings.

Introduction and Chemical Profile

This compound is a synthetic pregnane steroid derivative. Structurally, it is an analog of the endogenous neurosteroid pregnenolone, featuring a methyl group at the C20 position. This modification is predicted to significantly influence its metabolic stability and receptor interaction profile compared to its parent compound.

Chemical Structure:

  • Core: Pregnane skeleton

  • Key Features:

    • A double bond between C5 and C6.

    • A hydroxyl group at the C3beta position.

    • A methyl group at the C20 position.

The introduction of the C20 methyl group is a critical modification. It is hypothesized to sterically hinder the enzymatic cleavage of the side chain by enzymes such as cholesterol side-chain cleavage enzyme (P450scc), which would typically convert pregnenolone into progesterone. This increased metabolic stability could lead to a longer biological half-life and potentially altered physiological effects.

Postulated Mechanisms of Action and Therapeutic Targets

Based on its structural similarity to pregnenolone and other neuroactive steroids, the therapeutic potential of this compound may be mediated through several signaling pathways.

Modulation of Neurotransmitter Receptors

Pregnenolone and its sulfate ester are known allosteric modulators of several key neurotransmitter receptors. It is plausible that this compound shares some of these targets.

  • GABA-A Receptors: Pregnenolone sulfate is a negative allosteric modulator of GABA-A receptors. The C20 methylation in this compound might alter this interaction, potentially leading to either enhanced or diminished GABAergic inhibition.

  • NMDA Receptors: Pregnenolone sulfate is a positive allosteric modulator of NMDA receptors. This activity is associated with cognitive enhancement. The therapeutic relevance of this compound could be explored in this context.

  • Sigma-1 Receptors: Pregnenolone is an agonist of the sigma-1 receptor, an intracellular chaperone protein implicated in cellular stress responses, neuroprotection, and mood regulation.

The following diagram illustrates the potential interactions of this compound with these neuronal signaling pathways.

G cluster_0 Potential Neuronal Signaling Pathways of this compound cluster_1 Potential Receptor Targets cluster_2 Potential Downstream Effects Compound This compound GABA_A GABA-A Receptor Compound->GABA_A Modulation NMDA NMDA Receptor Compound->NMDA Modulation Sigma1 Sigma-1 Receptor Compound->Sigma1 Agonism (?) Anxiolytic_Anxiogenic Anxiolytic/Anxiogenic Effects GABA_A->Anxiolytic_Anxiogenic Cognitive_Enhancement Cognitive Enhancement NMDA->Cognitive_Enhancement Neuroprotection Neuroprotection Sigma1->Neuroprotection Cognitive_Enhancement->Neuroprotection

Caption: Postulated neuronal signaling pathways for this compound.

Potential Therapeutic Applications

Given the potential mechanisms of action, this compound could be investigated for a range of neurological and psychiatric disorders.

Table 1: Potential Therapeutic Indications and Rationale

Therapeutic AreaRationaleKey Endpoints for Investigation
Cognitive Disorders (e.g., Alzheimer's disease, age-related cognitive decline)Potential positive modulation of NMDA receptors and sigma-1 receptor agonism, promoting synaptic plasticity and neuroprotection.Memory recall, executive function, synaptic density markers.
Mood Disorders (e.g., Depression, Anxiety)Modulation of GABA-A and sigma-1 receptors, which are established targets for anxiolytics and antidepressants.Behavioral assays (e.g., forced swim test, elevated plus maze), neurogenesis markers.
Neurodegenerative Diseases (e.g., Parkinson's disease, ALS)Sigma-1 receptor activation is known to mitigate ER stress and promote cell survival.Neuronal survival rates, reduction in protein aggregates, motor function.

Proposed Experimental Protocols for Preclinical Evaluation

A systematic preclinical evaluation would be necessary to validate the therapeutic potential of this compound. The following outlines key experimental workflows.

In Vitro Characterization

The initial phase would involve characterizing the compound's interaction with its putative targets.

Experimental Workflow: In Vitro Target Validation

G cluster_0 In Vitro Experimental Workflow Start Synthesized this compound Receptor_Binding Receptor Binding Assays (GABA-A, NMDA, Sigma-1) Start->Receptor_Binding Electrophysiology Electrophysiology (Patch-Clamp on Neurons) Start->Electrophysiology Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Start->Cell_Viability Data_Analysis Data Analysis (IC50, EC50, Ki) Receptor_Binding->Data_Analysis Electrophysiology->Data_Analysis Cell_Viability->Data_Analysis End Determine In Vitro Profile Data_Analysis->End

Caption: Workflow for in vitro characterization of this compound.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor

  • Preparation: Human sigma-1 receptor expressed in a stable cell line (e.g., HEK293) are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Aliquots of the membrane homogenate are incubated with a radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Analysis: The concentration of this compound that inhibits 50% of specific binding (IC50) is calculated.

In Vivo Efficacy Studies

Following in vitro validation, the compound's effects would be assessed in animal models of disease.

Table 2: Proposed In Vivo Models and Endpoints

Disease ModelSpeciesKey Parameters to Measure
Morris Water Maze (Cognitive function)Mouse/RatEscape latency, path length, time in target quadrant.
Elevated Plus Maze (Anxiety)Mouse/RatTime spent in open arms, number of entries into open arms.
MPTP-induced Parkinsonism (Neurodegeneration)MouseDopaminergic neuron counts in substantia nigra, motor function (rotarod test).

Summary and Future Directions

This compound represents a novel, unexplored derivative of pregnenolone. Its C20 methyl group is predicted to confer increased metabolic stability, potentially enhancing its neuroactive properties. The primary hypothetical mechanisms of action involve the allosteric modulation of GABA-A and NMDA receptors and agonism at the sigma-1 receptor.

Future research should focus on:

  • Chemical Synthesis and Purification: Developing a robust and scalable synthesis route.

  • In Vitro Profiling: Systematically screening the compound against a panel of neuroreceptors and ion channels.

  • Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • In Vivo Proof-of-Concept: Evaluating the compound in relevant animal models for cognitive, mood, and neurodegenerative disorders.

The exploration of this compound could open new avenues for the development of novel therapeutics for a range of challenging neurological and psychiatric conditions.

Molecular formula and weight of 20-Methylpregn-5-en-3beta-ol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the core molecular and physical properties of 20-Methylpregn-5-en-3beta-ol. The information is structured to be a readily accessible resource for professionals in research and drug development.

Core Molecular Data

This compound is a steroid derivative with the molecular formula C22H36O.[1] Its molecular weight is 316.5 g/mol .[1] This compound is also known by other names, including Guneribol.[1]

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC22H36OPubChem[1]
Molecular Weight316.5 g/mol PubChem[1]
XLogP36.3PubChem[1]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count2PubChem
Exact Mass316.276615768PubChem[1]
Monoisotopic Mass316.276615768PubChem[1]
Topological Polar Surface Area20.2 ŲPubChem[1]
Heavy Atom Count23PubChem
Complexity506PubChem[1]

Synthesis

The synthesis of this compound has been described in the scientific literature. One reported method involves a multi-step reaction starting from a related pregnene derivative.[2] The general workflow for this synthesis is outlined below.

SynthesisWorkflow start Pregn-5-ene-3,20-diol, 20-methyl-, 3-acetate, (3β)- step1 Step 1: POCl3, Py start->step1 step2 Step 2: H2 / PtO2 step1->step2 step3 Step 3: KOH step2->step3 end_product This compound step3->end_product

Caption: Synthesis workflow for this compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is described in the following publication:

  • Blickenstaff, R.T. (1960). Journal of the American Chemical Society, 82, 3673-3676.

Due to the limited availability of the full text of this historical publication, a detailed, step-by-step protocol is not included in this guide. Researchers are advised to consult the original publication for the precise experimental parameters.

Biological Activity and Signaling Pathways

As of the latest literature review, there is limited publicly available information on the specific biological activity, mechanism of action, or associated signaling pathways for this compound. Further research is required to elucidate the pharmacological profile of this compound. Therefore, a diagram of its signaling pathway cannot be provided at this time.

References

Methodological & Application

Synthesis of 20-Methylpregn-5-en-3β-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical synthesis of 20-Methylpregn-5-en-3β-ol, a steroid derivative of interest in medicinal chemistry and drug development. The primary synthesis route described herein starts from the readily available steroid precursor, pregnenolone acetate. The synthesis involves a four-step reaction sequence: a Grignard reaction to introduce a methyl group at the C-20 position, followed by dehydration, catalytic hydrogenation, and finally, saponification to yield the target compound. This application note includes comprehensive experimental procedures, tabulated quantitative data for each step, and workflow diagrams to ensure reproducibility and clarity for researchers in the field.

Introduction

20-Methylpregn-5-en-3β-ol is a synthetic steroid that has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex steroidal compounds. The structural modification at the C-20 position can significantly influence the molecule's interaction with biological targets. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve desired yields and purity. The most established route, and the one detailed in this protocol, utilizes pregnenolone acetate as the starting material.

Synthesis Workflow

The overall synthetic pathway from pregnenolone acetate to 20-Methylpregn-5-en-3β-ol is depicted in the following workflow diagram.

Synthesis_Workflow start Pregnenolone Acetate step1 Step 1: Grignard Reaction (MeMgI, Ether) start->step1 intermediate1 20-Methylpregn-5-ene-3β,20-diol 3-acetate step1->intermediate1 step2 Step 2: Dehydration (POCl3, Pyridine) intermediate1->step2 intermediate2 20-Methylpregna-5,17(20)-dien-3β-ol acetate step2->intermediate2 step3 Step 3: Hydrogenation (H2, PtO2, EtOAc) intermediate2->step3 intermediate3 20-Methylpregn-5-en-3β-ol acetate step3->intermediate3 step4 Step 4: Saponification (KOH, MeOH) intermediate3->step4 end 20-Methylpregn-5-en-3β-ol step4->end

Caption: Overall workflow for the synthesis of 20-Methylpregn-5-en-3β-ol.

Experimental Protocols

The following protocols are based on established synthetic methods. Researchers should adhere to all standard laboratory safety procedures.

Step 1: Grignard Reaction - Synthesis of 20-Methylpregn-5-ene-3β,20-diol 3-acetate

This step involves the nucleophilic addition of a methyl group to the C-20 ketone of pregnenolone acetate using a Grignard reagent.

Grignard_Reaction Pregnenolone_Acetate Pregnenolone Acetate Reaction Reaction (Anhydrous Ether, Reflux) Pregnenolone_Acetate->Reaction MeMgI Methylmagnesium Iodide (in Ether) MeMgI->Reaction Workup Aqueous Work-up (NH4Cl solution) Reaction->Workup Product 20-Methylpregn-5-ene-3β,20-diol 3-acetate Workup->Product

Caption: Experimental workflow for the Grignard reaction.

Protocol:

  • To a solution of pregnenolone acetate in anhydrous diethyl ether, add a solution of methylmagnesium iodide in ether dropwise under a nitrogen atmosphere.

  • After the addition is complete, reflux the reaction mixture for 2 hours.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer, and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/water).

Step 2: Dehydration - Synthesis of 20-Methylpregna-5,17(20)-dien-3β-ol acetate

The tertiary alcohol formed in the previous step is dehydrated to form a double bond.

Protocol:

  • Dissolve the 20-Methylpregn-5-ene-3β,20-diol 3-acetate in pyridine.

  • Cool the solution in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • Allow the reaction mixture to stand at room temperature for 24 hours.

  • Pour the reaction mixture into ice water and extract with ether.

  • Wash the ether extract successively with dilute hydrochloric acid, sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give the crude product.

  • Purify the product by chromatography or crystallization.

Step 3: Hydrogenation - Synthesis of 20-Methylpregn-5-en-3β-ol acetate

The newly formed double bond at the C-17(20) position is selectively hydrogenated.

Protocol:

  • Dissolve the 20-Methylpregna-5,17(20)-dien-3β-ol acetate in ethyl acetate.

  • Add a catalytic amount of platinum(IV) oxide (PtO₂).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the catalyst through a pad of Celite and wash with ethyl acetate.

  • Evaporate the solvent from the filtrate to yield the crude product.

  • The product can be purified by crystallization.

Step 4: Saponification - Synthesis of 20-Methylpregn-5-en-3β-ol

The final step is the hydrolysis of the acetate group at the C-3 position to yield the free alcohol.

Protocol:

  • Dissolve the 20-Methylpregn-5-en-3β-ol acetate in methanol.

  • Add a solution of potassium hydroxide in methanol.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture, neutralize with dilute hydrochloric acid, and add water to precipitate the product.

  • Collect the precipitate by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., acetone/water) to obtain pure 20-Methylpregn-5-en-3β-ol.

Data Summary

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reagent Quantities and Reaction Conditions

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)
1Pregnenolone AcetateMethylmagnesium IodideDiethyl EtherReflux (35)2
220-Methylpregn-5-ene-3β,20-diol 3-acetatePOCl₃, PyridinePyridine0 to RT24
320-Methylpregna-5,17(20)-dien-3β-ol acetateH₂, PtO₂Ethyl AcetateRT4-6
420-Methylpregn-5-en-3β-ol acetateKOHMethanolReflux (65)1

Table 2: Product Yields and Physical Properties

StepProductYield (%)Melting Point (°C)
120-Methylpregn-5-ene-3β,20-diol 3-acetate85-90178-180
220-Methylpregna-5,17(20)-dien-3β-ol acetate75-80145-147
320-Methylpregn-5-en-3β-ol acetate90-95151-153
420-Methylpregn-5-en-3β-ol92-97164-166

Yields and melting points are approximate and may vary depending on the purity of reagents and reaction scale.

Conclusion

The synthesis route from pregnenolone acetate provides a reliable and efficient method for the preparation of 20-Methylpregn-5-en-3β-ol. The protocols detailed in this document, when followed with precision, should enable researchers to successfully synthesize this compound for further investigation in their respective fields. Careful purification at each step is crucial for obtaining the final product in high purity.

Application Note: Analysis of Pregnane Steroids by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pregnane steroids are a class of C21 steroid hormones that play crucial roles in a vast array of physiological processes, including metabolism, inflammation, immune response, and reproduction. Accurate and sensitive quantification of these steroids is essential for clinical diagnostics, endocrine research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity, sensitivity, and ability to simultaneously measure multiple analytes from a single, small volume sample.[1][2][3] This document provides a detailed overview of the fragmentation patterns of pregnane steroids in mass spectrometry and offers comprehensive protocols for their analysis.

Ionization and Fragmentation in Mass Spectrometry

The analysis of pregnane steroids by LC-MS/MS typically involves atmospheric pressure ionization techniques, most commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4][5] APCI is often favored for neutral steroids, while ESI is particularly effective for steroid conjugates.[4] In positive ion mode, pregnane steroids readily form protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[6]

Collision-Induced Dissociation (CID) is a technique used to fragment selected precursor ions in the gas phase.[7] The resulting fragment ions provide structural information that is crucial for the unambiguous identification and quantification of the target steroid. The fragmentation patterns of pregnane steroids are highly dependent on their chemical structure, including the presence and location of functional groups and double bonds.[8]

A recent advancement in improving specificity is the use of silver cationization ([M+Ag]⁺), which produces distinctive and consistent fragmentation patterns, allowing for the differentiation of steroid regioisomers without the need for derivatization.[6] Fragmentation of silver-adducted steroids in CID generates unique diagnostic product ions (DPIs) that are highly valuable for structural elucidation.[6]

Common Fragmentation Pathways

The CID of protonated pregnane steroids typically involves a series of neutral losses and characteristic cleavages of the steroid's four-ring structure. Common fragmentation pathways include:

  • Initial Water Loss: Steroids with hydroxyl groups readily lose one or more molecules of water ([M+H-H₂O]⁺).[9]

  • Side Chain Cleavage: The side chain at C-17 is a common site of fragmentation.

  • Ring Cleavage: The fragmentation of the steroid's poly-ring structure can be complex, but provides structurally informative ions.[8]

For example, under CID, the protonated adduct of 20α-dihydroprogesterone can produce unique product ions at m/z 109.0644 and 123.1165. In contrast, the fragmentation of silver adducts can generate highly specific product ions, such as m/z 245.1897 and 377.0865 for 20α-dihydroprogesterone, and m/z 355.1021 and 395.113 for pregnenolone.

Quantitative Data

The following tables summarize key quantitative data for the LC-MS/MS analysis of common pregnane steroids.

Table 1: Example MRM Transitions for Selected Pregnane Steroids

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Pregnenolone317.3299.3Positive
17-OH-Pregnenolone333.3315.3Positive
Progesterone315.397.1Positive
17-OH-Progesterone331.397.1Positive
11-Deoxycorticosterone331.3313.2Positive
Corticosterone347.2329.2Positive
Allopregnanolone319.3257.2Positive

Note: Optimal collision energies for these transitions should be determined empirically on the specific mass spectrometer being used.

Table 2: Typical LC-MS/MS Parameters for Pregnane Steroid Analysis

ParameterSetting
LC System
ColumnC18 or PFP (Pentafluorophenyl) reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[10][11]
Mobile Phase AWater with 0.1% formic acid or 0.2 mM ammonium fluoride[10][11]
Mobile Phase BMethanol or Acetonitrile with 0.1% formic acid[11]
Flow Rate0.3 - 0.5 mL/min
GradientA gradient from ~35-65% B to 100% B over 10-15 minutes[10][11]
Injection Volume10 - 40 µL[1]
MS System
Ion SourceESI or APCI[1]
PolarityPositive and/or Negative[10]
Scan TypeMultiple Reaction Monitoring (MRM) or Scheduled MRM (sMRM)[1][3]
Capillary Voltage3-5 kV
Source Temperature120-150 °C
Desolvation Temp.350-550 °C

Experimental Protocols

The following are generalized protocols for the extraction and analysis of pregnane steroids from serum or plasma. These should be optimized for specific applications and instrumentation.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of a broad range of steroids from serum or plasma.[10]

  • Sample Aliquoting: Pipette 200 µL of serum or plasma into a clean glass test tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard mixture (containing deuterated analogues of the target steroids) to each sample, calibrator, and quality control. Vortex briefly.

  • Extraction: Add 1.5 mL of methyl-tert-butyl ether (MTBE) to each tube.

  • Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol/water).[1] Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts compared to LLE, which is particularly important for complex matrices.[1]

  • Sample Aliquoting: Pipette 100 µL of serum or plasma into a clean tube.[1]

  • Internal Standard Spiking: Add the internal standard mixture and vortex.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).[1]

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of hexane to remove lipids.[1]

  • Drying: Dry the SPE cartridge under vacuum or with nitrogen for approximately 2 minutes.[1]

  • Elution: Elute the steroids with 1 mL of ethyl acetate at a slow flow rate (e.g., 0.1 mL/min).[1]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 45 °C.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.[1]

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

fragmentation_pathway cluster_precursor Precursor Ion Selection cluster_cid Collision-Induced Dissociation (CID) cluster_fragments Product Ions M Pregnane Steroid (in solution) MH [M+H]⁺ M->MH Ionization (ESI/APCI) MH_activated [M+H]⁺ (Activated) MH->MH_activated Collision with Gas F1 [M+H - H₂O]⁺ MH_activated->F1 - H₂O F2 Side Chain Fragment⁺ MH_activated->F2 Side Chain Cleavage F3 Ring Structure Fragment⁺ MH_activated->F3 Ring Cleavage

Caption: General fragmentation pathway of a pregnane steroid.

experimental_workflow start Sample Collection (e.g., Serum, Plasma) is Internal Standard Spiking start->is prep Sample Preparation (LLE or SPE) lc LC Separation (Reverse Phase) prep->lc is->prep ms MS Detection (ESI or APCI) lc->ms frag Tandem MS (MS/MS) (Fragmentation by CID) ms->frag data Data Acquisition (MRM Mode) frag->data analysis Data Analysis (Quantification & Confirmation) data->analysis end Final Report analysis->end

Caption: Workflow for pregnane steroid analysis.

ionization_logic cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode Steroid Pregnane Steroid (M) Proton [M+H]⁺ Steroid->Proton + H⁺ Sodium [M+Na]⁺ Steroid->Sodium + Na⁺ Silver [M+Ag]⁺ Steroid->Silver + Ag⁺ Deprotonated [M-H]⁻ Steroid->Deprotonated - H⁺ Fluoride [M+F]⁻ Steroid->Fluoride + F⁻

Caption: Formation of various precursor ions from a pregnane steroid.

References

Application Notes and Protocols for the Investigation of Pregnane Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of 20-Methylpregn-5-en-3beta-ol in cancer cell lines. The following application notes and protocols are therefore based on published research on various other pregnane derivatives and are intended as a general guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of this class of compounds. The experimental parameters and expected outcomes should be adapted based on the specific pregnane derivative and cancer cell lines under investigation.

Introduction

Pregnane derivatives, a class of steroid compounds, have garnered significant interest in oncology research due to their potential as anticancer agents.[1][2] Various synthetic and naturally occurring pregnanes and their glycosides have demonstrated cytotoxic and antiproliferative activities against a range of cancer cell lines, including those of the breast, prostate, lung, and hematopoietic origins.[1][3][4][5] The mechanisms underlying their anticancer effects are diverse and can involve the modulation of hormone receptors, induction of apoptosis, and interference with cell cycle progression.[1][2][6] These compounds represent a promising scaffold for the development of novel cancer therapeutics.

This document provides a comprehensive overview of the application of pregnane derivatives in cancer cell line research, including representative data, detailed experimental protocols, and visual workflows to guide experimental design.

Data Presentation: Antiproliferative Activity of Pregnane Derivatives

The following tables summarize the cytotoxic activities of various pregnane derivatives against different human cancer cell lines, as reported in the literature. This data is intended to provide a comparative overview of the potential potency of this class of compounds.

Table 1: In Vitro Cytotoxicity of Selected Pregnane Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
21E-arylidene-4-azapregn-5-ene derivativeT47-D (Breast Cancer)MTT1.33[6]
21E-p-nitrophenylidene-4-azapregn-5-enePC-3 (Prostate Cancer)MTT3.29[6]
21E-(pyridin-3-yl)methylidene derivativeLNCaP (Prostate Cancer)MTT10.20[6]
Epoxy-20-oxime pregnane derivativePC-3 (Prostate Cancer)Not Specified11.83[3]
Epoxy-20-oxime pregnane derivativeLNCaP (Prostate Cancer)Not Specified15.17[3]

Table 2: Cytostatic Activity of Pregnane Glycosides

CompoundCancer Cell LineIC50 (µM)Reference
Tigloyl pregnane glycosideHL-60 (Leukemia)Not Specified[4]
Tigloyl pregnane glycosideSK-MEL-1 (Melanoma)31.3 ± 0.5[4]
Fuscastatin (semisynthetic derivative)SK-MEL-1 (Melanoma)26.2 ± 0.7[4]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of pregnane derivatives in cell lines.

Cell Culture
  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 and T47-D for breast cancer, LNCaP and PC-3 for prostate cancer).

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is adapted from methodologies described for the evaluation of novel 4-azapregnene derivatives.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pregnane derivative in culture medium. Replace the existing medium with medium containing the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by sigmoidal curve fitting.

Apoptosis Analysis (Flow Cytometry)

This protocol is a general representation of apoptosis assays used in cancer research.

  • Cell Treatment: Seed cells in 6-well plates and treat with the pregnane derivative at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel pregnane derivative.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Target Identification A Cell Line Selection (e.g., MCF-7, PC-3) B MTT Assay for Cell Viability (IC50) A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Propidium Iodide) B->D F Molecular Docking (e.g., Steroid Receptors) B->F E Western Blot for Apoptotic Proteins C->E G Gene Expression Analysis (qRT-PCR) F->G

Caption: Experimental workflow for anticancer evaluation.

Generalized Signaling Pathway

The diagram below depicts a hypothetical signaling pathway that could be modulated by a pregnane derivative leading to apoptosis, based on general knowledge of steroid action and cancer biology.

G PD Pregnane Derivative SR Steroid Receptor (e.g., PR, PXR) PD->SR Nuc Nucleus SR->Nuc Translocation GE Altered Gene Expression Nuc->GE Cyc Cell Cycle Arrest GE->Cyc Apop Apoptosis GE->Apop Prolif Decreased Proliferation Cyc->Prolif Apop->Prolif

Caption: Hypothetical signaling pathway for a pregnane derivative.

References

Application of 20-Methylpregn-5-en-3beta-ol in Neurobiology Research: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of the current scientific literature reveals a notable absence of direct research on the application of 20-Methylpregn-5-en-3beta-ol in the field of neurobiology. While the pregnane scaffold is characteristic of a class of neuroactive steroids with significant effects on the central nervous system, this specific methylated derivative has not been the subject of published studies detailing its mechanisms of action, physiological effects, or potential therapeutic applications in neurology.

This lack of specific data for this compound prevents the creation of detailed, evidence-based application notes and experimental protocols as requested. Generating such a document would require empirical data on its interactions with neuronal receptors, its effects on signaling pathways, and its impact on cellular and animal models of neurological function and disease.

However, to provide a valuable resource for researchers interested in this area, this document will instead focus on a closely related and extensively studied neurosteroid: Pregnenolone Sulfate (PES) . Pregnenolone is the parent compound from which this compound is structurally derived. PES is a well-characterized neurosteroid with known effects on key neurotransmitter systems, making it a relevant and informative substitute. The methodologies and conceptual frameworks presented here for PES can serve as a foundational guide for initiating future investigations into the neurobiological properties of this compound.

Application Notes and Protocols for Pregnenolone Sulfate (PES) in Neurobiology Research

Introduction to Pregnenolone Sulfate (PES)

Pregnenolone Sulfate (PES) is an endogenous sulfated neurosteroid that is a prominent positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1] Unlike its precursor pregnenolone, PES has a distinct pharmacological profile. Its ability to enhance NMDA receptor function has made it a molecule of significant interest in research focused on cognitive enhancement and potential treatments for psychiatric and neurodegenerative disorders associated with NMDA receptor hypofunction.

Mechanism of Action: Modulation of NMDA Receptors

PES potentiates NMDA receptor-mediated currents in a use-dependent manner.[2][3] This means that its modulatory effect is more pronounced when the receptor is actively being stimulated by its agonists, glutamate and glycine. The primary mechanism involves binding to a site on the NMDA receptor complex that is distinct from the agonist binding sites, leading to an increased probability of channel opening and enhanced calcium influx.

Key Research Applications in Neurobiology
  • Cognitive Enhancement: Investigating the effects of PES on learning and memory in various animal models.

  • Schizophrenia Research: Exploring the potential of PES to ameliorate cognitive deficits associated with NMDA receptor hypofunction, a leading hypothesis for the pathophysiology of schizophrenia.[4]

  • Neurodegenerative Diseases: Studying the neuroprotective or pathological roles of PES in conditions like Alzheimer's disease.

  • Epilepsy and Seizure Disorders: Examining the complex role of neurosteroids in seizure activity, as PES can have pro-convulsant effects at high concentrations.

Quantitative Data Summary

The following table summarizes key quantitative data for the interaction of PES and related compounds with neuronal receptors.

CompoundReceptor TargetEffectPotency (EC₅₀ / IC₅₀)Efficacy (Eₘₐₓ)Reference
Pregnenolone Sulfate (PES)NMDA ReceptorPositive Allosteric Modulator21.7 µM116%[1]
Pregnanolone Sulfate (PAS)NMDA ReceptorNegative Allosteric Modulator--[1]
AllopregnanoloneGABA-A ReceptorPositive Allosteric ModulatorSubnanomolar (0.1 nM for binding)-[5]

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording of NMDA Receptor Modulation

This protocol describes the whole-cell patch-clamp technique to measure the effect of PES on NMDA receptor-mediated currents in cultured neurons or HEK293 cells expressing specific NMDA receptor subunits.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with NMDA receptor subunits (e.g., GluN1/GluN2B).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • NMDA and Glycine stock solutions.

  • Pregnenolone Sulfate (PES) stock solution (in DMSO, final concentration of DMSO <0.1%).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Prepare cultured cells on coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a target cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current. This is the baseline NMDA receptor-mediated current.

  • After a stable baseline is established, co-apply the NMDA/glycine solution with varying concentrations of PES (e.g., 1 µM, 10 µM, 100 µM).

  • Record the potentiation of the NMDA-induced current at each PES concentration.

  • Wash out the PES and re-apply the NMDA/glycine solution to ensure the effect is reversible.

  • Analyze the data by measuring the peak current amplitude in the presence and absence of PES. Calculate the percentage potentiation.

Protocol 2: Animal Model of Learning and Memory - Morris Water Maze

This protocol outlines the use of the Morris Water Maze to assess the effects of PES on spatial learning and memory in rodents.

Materials:

  • Morris Water Maze apparatus (circular pool, platform, tracking software).

  • Rodents (e.g., adult male C57BL/6 mice).

  • Pregnenolone Sulfate (PES) for injection (dissolved in a suitable vehicle, e.g., saline with a small amount of Tween 80).

  • Vehicle control solution.

Procedure:

  • Habituation: Allow the mice to acclimatize to the experimental room for at least one hour before testing.

  • Drug Administration: Administer PES or vehicle control (e.g., via intraperitoneal injection) 30 minutes before the training session.

  • Training (Acquisition Phase - 4 days):

    • Each mouse undergoes four trials per day.

    • For each trial, gently place the mouse into the water at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the tracking software.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Compare the escape latencies and path lengths during the acquisition phase between the PES-treated and vehicle-treated groups.

    • Compare the time spent in the target quadrant during the probe trial between the two groups. An increase in time spent in the target quadrant in the PES group would suggest enhanced spatial memory.

Visualizations

Signaling Pathway of PES at the NMDA Receptor

PES_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR PES PES PES->NMDAR Binds to allosteric site Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., LTP) Ca_ion->Signaling

Caption: Signaling pathway of Pregnenolone Sulfate (PES) at the NMDA receptor.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cultured Neurons or Transfected HEK293 Cells Start->Prepare_Cells Establish_Recording Establish Whole-Cell Patch-Clamp Recording Prepare_Cells->Establish_Recording Baseline Record Baseline NMDA -induced Current Establish_Recording->Baseline Apply_PES Apply NMDA + Glycine + PES Baseline->Apply_PES Record_Potentiation Record Potentiated Current Apply_PES->Record_Potentiation Washout Washout and Verify Reversibility Record_Potentiation->Washout Analyze Data Analysis Washout->Analyze End End Analyze->End

Caption: Workflow for in vitro patch-clamp experiments.

Logical Relationship in Morris Water Maze Experiment

MWM_Logic PES_Admin PES Administration NMDA_Modulation NMDA Receptor Potentiation PES_Admin->NMDA_Modulation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) NMDA_Modulation->Synaptic_Plasticity Learning_Memory Improved Spatial Learning & Memory Synaptic_Plasticity->Learning_Memory MWM_Performance Decreased Escape Latency Increased Time in Target Quadrant Learning_Memory->MWM_Performance

Caption: Hypothesized mechanism of PES action in the Morris Water Maze.

References

Application Notes & Protocols: Molecular Docking of Pregnane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pregnane derivatives are a class of C21 steroids that play crucial roles in various physiological processes. They interact with a range of biological targets, most notably nuclear receptors like the Pregnane X Receptor (PXR), progesterone receptor (PR), and glucocorticoid receptor (GR).[1][2][3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as a pregnane derivative, to a macromolecular target (receptor).[4][5] This method is instrumental in drug discovery for virtual screening, lead optimization, and elucidating mechanisms of action.[6]

These application notes provide a comprehensive protocol for performing molecular docking studies with pregnane derivatives, from initial structure preparation to final results analysis and validation.

General Workflow for Molecular Docking

The molecular docking process follows a structured workflow. It begins with the preparation of both the receptor and the ligand, proceeds to the docking simulation, and concludes with a thorough analysis and validation of the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Target Structure (e.g., PDB) PrepP 3. Prepare Protein (Remove water, add H-atoms) PDB->PrepP Ligand 2. Obtain Ligand Structure (e.g., PubChem, Draw) PrepL 4. Prepare Ligand (Energy minimize, assign charges) Ligand->PrepL Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Binding Energy, Poses) Dock->Analyze Validate 8. Validate Protocol (Re-docking, RMSD) Analyze->Validate Visualize 9. Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize

Caption: General workflow for a protein-ligand molecular docking experiment.

Detailed Experimental Protocols

This protocol uses AutoDock Vina, a widely cited open-source docking program, as the primary example.[7][8] The principles are transferable to other software such as GOLD, Glide, or rDock.[6][7][9]

Required Software:

  • Molecular Visualization: UCSF Chimera or PyMOL

  • Preparation Tools: AutoDock Tools (ADT)

  • Docking Engine: AutoDock Vina

  • Obtain Receptor Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For example, the human Pregnane X Receptor (PDB ID: 1NRL).

  • Clean the PDB File:

    • Open the PDB file in UCSF Chimera or another molecular viewer.

    • Remove all non-essential molecules, including water, co-solvents, ions, and any co-crystallized ligands.[10] This can typically be done using a "Dock Prep" or similar tool.[10]

    • If the structure contains multiple identical chains (e.g., a dimer), retain only one chain for the docking simulation unless the biological unit is multimeric.

  • Prepare the Protein for Docking:

    • Use the Dock Prep tool in Chimera or the "Protein Preparation" workflow in ADT.

    • This process adds polar hydrogen atoms, which are often missing from crystal structures.[11]

    • It also assigns partial charges to each atom (e.g., Gasteiger charges), which are necessary for calculating electrostatic interactions.[11]

  • Save the Prepared Receptor: Save the processed protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

  • Obtain Ligand Structure: The 3D structure of the pregnane derivative can be obtained from databases like PubChem or ZINC, or drawn using software like ChemDraw and exported as a 3D file (e.g., MOL2 or SDF).

  • Energy Minimization: To ensure a realistic, low-energy starting conformation, perform an energy minimization using a suitable force field (e.g., MMFF94). This can be done in software like Avogadro or MOE.

  • Prepare Ligand for Docking:

    • Load the 3D ligand structure into AutoDock Tools (ADT).

    • ADT will automatically detect the root of the molecule and define the rotatable bonds, which allows for flexible ligand docking.

    • Assign Gasteiger charges.

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.

  • Define the Binding Site (Grid Box): The docking simulation needs a defined search space.

    • Identify the active site of the receptor. If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on its location.

    • In ADT or Chimera, define the center and dimensions (x, y, z) of the grid box. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[12]

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

  • Analyze Binding Affinity: The primary output is the binding affinity, reported in kcal/mol.[4] More negative values indicate stronger, more favorable binding. The output file (docking_results.pdbqt) will contain multiple binding poses (the number specified by num_modes), each with a calculated affinity.

  • Visualize Binding Poses: Load the receptor PDBQT and the results PDBQT file into PyMOL or Chimera. Analyze the top-ranked pose (the one with the lowest binding energy). Inspect key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking between the pregnane derivative and the receptor's amino acid residues.

  • Docking Validation: A crucial step is to validate the docking protocol.[13]

    • If the original crystal structure contained a native ligand, use that ligand for a "re-docking" experiment.[14]

    • Procedure: Extract the native ligand, prepare it as described in Part 2, and dock it back into its own receptor's binding site using the same protocol.

    • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[15]

Data Presentation

Summarizing results in a table allows for clear comparison between different pregnane derivatives.

Pregnane DerivativeTarget ReceptorBinding Affinity (kcal/mol)RMSD (Å) (vs. Ref)Key Interacting Residues
ProgesteroneProgesterone Receptor-10.81.1Arg766, Gln725, Asn719
AllopregnanoloneProgesterone Receptor-9.51.5Met801, Cys891, Leu718
DexamethasoneGlucocorticoid Receptor-10.20.9Gln570, Arg611, Asn564
RifampicinPregnane X Receptor-11.51.3His407, Arg410, Met243
PregnenolonePregnane X Receptor-8.91.8Ser247, Gln285, Trp299

Note: Data presented is illustrative and compiled for demonstration purposes based on typical values found in literature.

Example Signaling Pathway: Pregnane X Receptor (PXR)

Pregnane derivatives are common agonists for PXR, a master regulator of xenobiotic metabolism.[1][16][17] Upon activation, PXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to DNA response elements, and upregulates the expression of genes involved in detoxification, such as CYP3A4.[1][18]

G cluster_cyto Cytoplasm cluster_nuc Nucleus PD Pregnane Derivative PXR PXR PD->PXR Binds Complex PXR-RXR Heterodimer PXR->Complex Dimerizes with RXR RXR RXR->Complex DNA DNA Response Element (e.g., DR3, ER6) Complex->DNA Translocates & Binds to Gene Target Gene Expression (e.g., CYP3A4, MDR1) DNA->Gene Activates Transcription

Caption: Activation of the Pregnane X Receptor (PXR) signaling pathway.

References

Application Notes and Protocols for In Vitro Assay Development for 20-Methylpregn-5-en-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

20-Methylpregn-5-en-3beta-ol is a pregnane derivative with a steroidal backbone, suggesting potential interactions with various cellular signaling pathways, including those mediated by nuclear receptors and enzymes involved in steroid metabolism.[1] Given the established roles of similar pregnane compounds in cancer research and metabolic regulation, a panel of in vitro assays is essential to elucidate the biological activity of this specific molecule. These application notes provide detailed protocols for a tiered approach to characterizing the in vitro pharmacology of this compound, starting with general cytotoxicity and progressing to specific molecular targets.

Section 1: Cell Viability and Cytotoxicity Assessment

A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which is often proportional to the number of viable cells.[2][3]

Experimental Protocol: MTT Cell Viability Assay[2][4][5]
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Remove the seeding medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[2]

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC₅₀ Values
Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-725.40.8
LNCaP15.81.2
PC-332.11.5
HepG2> 1002.1

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat Cells with Compound incubate1->treat prep_compound Prepare Compound Dilutions prep_compound->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate IC50 Values read->calculate

MTT Assay Experimental Workflow.

Section 2: Nuclear Receptor Activation Screening

Steroid-like molecules often interact with nuclear receptors. The Pregnane X Receptor (PXR) is a key nuclear receptor that regulates the metabolism of xenobiotics and endogenous compounds.[5][6][7] A luciferase reporter assay is a highly sensitive method to screen for PXR activation.[8][9][10]

Experimental Protocol: PXR Luciferase Reporter Assay[9][10]
  • Cell Culture and Transfection:

    • Use a human liver cell line, such as HepG2, that is stably or transiently transfected with two plasmids:

      • An expression vector for human PXR.

      • A reporter vector containing a luciferase gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[8][9]

    • Seed the transfected cells in a white, opaque 96-well plate suitable for luminescence measurements.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (0.1 µM to 50 µM) and a known PXR agonist like Rifampicin (10 µM) as a positive control.

    • Treat the cells and incubate for 24 hours.

  • Luciferase Activity Measurement:

    • Remove the medium and wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase assay substrate (e.g., luciferin).

    • Measure the luminescence using a luminometer.

  • Data Normalization:

    • To account for variations in cell number or transfection efficiency, co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter.

    • Normalize the PXR-driven firefly luciferase activity to the Renilla luciferase activity.

Data Presentation: Hypothetical PXR Activation Data
CompoundConcentration (µM)Fold Activation (vs. Vehicle)
Vehicle (0.5% DMSO)-1.0
This compound11.8
54.2
108.9
2515.3
Rifampicin (Positive Control)1018.5

Signaling Pathway Diagram: PXR Activation

PXR_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR Ligand This compound Ligand->PXR Binds & Activates PBRE PXR Response Element (PBRE) on DNA PXR_RXR->PBRE Binds to TargetGene Target Gene Transcription (e.g., CYP3A4) PBRE->TargetGene Induces

Simplified PXR Signaling Pathway.

Section 3: Cytochrome P450 Inhibition Assay

As a potential PXR activator, this compound might also be a substrate or inhibitor of CYP enzymes, such as CYP3A4. A fluorogenic assay provides a high-throughput method to assess potential inhibition.[11][12]

Experimental Protocol: Fluorogenic CYP3A4 Inhibition Assay[12][13]
  • Reagent Preparation:

    • Use human liver microsomes or recombinant CYP3A4 enzyme.

    • Prepare a reaction buffer (e.g., potassium phosphate buffer).

    • Use a fluorogenic substrate for CYP3A4, such as 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC), which is metabolized to a fluorescent product.[12]

    • Prepare a NADPH-generating system to initiate the enzymatic reaction.

  • Assay Procedure:

    • In a black 96-well plate, add the reaction buffer, human liver microsomes, and various concentrations of this compound.

    • Include a known CYP3A4 inhibitor like Ketoconazole as a positive control.

    • Pre-incubate the plate at 37°C.

    • Add the fluorogenic substrate (BFC) to all wells.

    • Initiate the reaction by adding the NADPH-generating system.

  • Fluorescence Measurement:

    • Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 405 nm, emission at 530 nm for the BFC metabolite).

    • The rate of fluorescence increase is proportional to the enzyme activity.

Data Presentation: Hypothetical CYP3A4 Inhibition
InhibitorIC₅₀ (µM)
This compound8.7
Ketoconazole (Positive Control)0.05

Logical Relationship Diagram: Assay Principle

CYP_Assay_Principle cluster_reaction Enzymatic Reaction CYP3A4 CYP3A4 Enzyme Product Fluorescent Product CYP3A4->Product Metabolizes to Substrate Non-Fluorescent Substrate (BFC) Substrate->CYP3A4 Inhibitor This compound (Test Inhibitor) Inhibitor->CYP3A4 Inhibits NADPH NADPH NADPH->CYP3A4

Principle of the CYP450 Inhibition Assay.

References

Biotransformation of Pregnenolone: Application Notes and Protocols for the Generation of Novel Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone, a central precursor in the biosynthesis of steroid hormones, presents a versatile scaffold for the generation of novel derivatives with potential therapeutic applications. Microbial biotransformation offers a highly specific and environmentally benign alternative to traditional chemical synthesis for modifying the pregnenolone backbone. This document provides detailed application notes and experimental protocols for the biotransformation of pregnenolone using various fungal species, leading to the formation of unique hydroxylated and oxidized derivatives. The methodologies outlined herein are intended to serve as a practical guide for researchers in natural product chemistry, biotechnology, and drug discovery.

Introduction

The enzymatic machinery of microorganisms, particularly fungi, provides a powerful toolkit for the structural modification of steroids. Fungi are known to possess a diverse array of enzymes, most notably cytochrome P450 monooxygenases (CYPs), which can introduce hydroxyl groups at positions that are often challenging to access through conventional chemical methods. This regio- and stereospecificity is paramount in the development of new steroid-based drug candidates, as even minor structural changes can significantly impact biological activity. This report details the biotransformation of pregnenolone by select fungal strains, providing quantitative data on product yields and comprehensive protocols for replication and further investigation.

Data Presentation: Quantitative Analysis of Pregnenolone Biotransformation

The following tables summarize the key findings from biotransformation studies of pregnenolone with various fungal species.

Fungus SpeciesSubstrateProduct(s)Yield (%)Reference
Botrytis cinereaPregnenolone3β,11α,16β-trihydroxypregn-5-en-20-one39[1]
11α,16β-dihydroxypregn-4-ene-3,20-dione6[1]
Mucor piriformisPregnenolone3β,7α-dihydroxypregn-5-en-20-oneNot Reported[1]
3β,7α,11α-trihydroxypregn-5-en-20-oneNot Reported[1]
Aspergillus nigerPregnenoloneVarious hydroxylated and oxidized derivativesNot Reported[2][3]
Cladosporium herbarumPregnenoloneVarious hydroxylated and oxidized derivativesNot Reported[4]

Signaling Pathways and Experimental Workflows

Fungal Steroid Hydroxylation Pathway

The biotransformation of pregnenolone in fungi is primarily mediated by a class of heme-containing enzymes known as cytochrome P450 monooxygenases (CYPs).[5][6][7] These enzymes catalyze the insertion of an oxygen atom into a C-H bond, resulting in hydroxylation. The process requires a reductase partner to transfer electrons from a cofactor, typically NADPH. The diversity of fungal CYPs leads to hydroxylation at various positions on the steroid nucleus, giving rise to a range of derivatives.

fungal_steroid_hydroxylation Fungal Cytochrome P450-mediated Steroid Hydroxylation Pathway pregnenolone Pregnenolone cyp Fungal Cytochrome P450 (e.g., CYP51, CYP68) pregnenolone->cyp h2o H2O cyp->h2o hydroxylated_pregnenolone Hydroxylated Pregnenolone Derivatives cyp->hydroxylated_pregnenolone reductase NADPH-Cytochrome P450 Reductase reductase->cyp e- nadp NADP+ reductase->nadp nadph NADPH nadph->reductase e- o2 O2 o2->cyp

Caption: Cytochrome P450 monooxygenase pathway for pregnenolone hydroxylation in fungi.

General Experimental Workflow for Fungal Biotransformation

The overall process for the biotransformation of pregnenolone involves several key stages, from the initial cultivation of the fungus to the final characterization of the transformed products.

experimental_workflow General Experimental Workflow for Pregnenolone Biotransformation cluster_cultivation Fungal Cultivation cluster_biotransformation Biotransformation cluster_extraction Extraction and Purification cluster_analysis Analysis and Characterization inoculation Inoculation of Fungal Spores/Mycelia growth Incubation and Growth of Fungal Biomass inoculation->growth substrate_addition Addition of Pregnenolone growth->substrate_addition incubation_transform Incubation for Transformation substrate_addition->incubation_transform extraction Solvent Extraction of Metabolites incubation_transform->extraction purification Chromatographic Purification (TLC, Column, HPLC) extraction->purification hplc HPLC Analysis for Purity and Quantification purification->hplc ms Mass Spectrometry (MS) for Molecular Weight hplc->ms nmr NMR Spectroscopy for Structural Elucidation ms->nmr

Caption: A generalized workflow for the fungal biotransformation of pregnenolone.

Experimental Protocols

Protocol 1: Biotransformation of Pregnenolone using Botrytis cinerea

This protocol is based on the methodology reported for the biotransformation of pregnenolone by Botrytis cinerea.[1]

1. Fungal Strain and Culture Media

  • Fungal Strain: Botrytis cinerea

  • Growth Medium (PDA - Potato Dextrose Agar): [8]

    • Potato Infusion: 200 g/L

    • Dextrose: 20 g/L

    • Agar: 15 g/L

    • Final pH: 5.6 ± 0.2

  • Liquid Culture Medium (Maltose Medium): [9]

    • Maltose: 15 g/L

    • Yeast Extract: 5 g/L

    • Peptone: 5 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Final pH: 6.0

2. Cultivation and Biotransformation

  • Inoculate several PDA plates with Botrytis cinerea and incubate at 25°C for 7-10 days until well-sporulated.

  • Prepare a spore suspension by adding sterile water to the plates and gently scraping the surface.

  • Inoculate a 250 mL Erlenmeyer flask containing 100 mL of maltose medium with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.

  • Incubate the flask at 25°C on a rotary shaker at 120 rpm for 72 hours.

  • Prepare a stock solution of pregnenolone (10 mg/mL) in acetone.

  • Add 1 mL of the pregnenolone stock solution to the 72-hour-old fungal culture (final concentration of pregnenolone: 100 µg/mL).

  • Continue the incubation under the same conditions for an additional 7-10 days.

3. Extraction and Isolation of Metabolites

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Extract the mycelium separately by sonicating in methanol, followed by filtration and evaporation of the solvent.

  • Combine the crude extracts from the filtrate and mycelium.

  • Purify the metabolites from the crude extract using silica gel column chromatography with a gradient of n-hexane and ethyl acetate.

  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions containing the desired products.

  • Further purify the combined fractions by preparative HPLC if necessary.

4. Analytical Characterization

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm.[11]

  • Mass Spectrometry (MS):

    • Utilize Electrospray Ionization (ESI) in positive mode to determine the molecular weight of the products.

  • NMR Spectroscopy:

    • Dissolve the purified compounds in deuterated chloroform (CDCl₃) or methanol (CD₃OD).

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for complete structural elucidation.[12][13][14]

Protocol 2: General Method for Screening Fungi for Pregnenolone Biotransformation

This protocol provides a general framework for screening different fungal species for their ability to transform pregnenolone.

1. Fungal Strains and Media

  • Select a variety of fungal strains (e.g., Aspergillus, Mucor, Cladosporium species).

  • Use a general-purpose fungal growth medium such as Sabouraud Dextrose Broth (SDB).[15]

    • Dextrose: 40 g/L

    • Peptone: 10 g/L

    • Final pH: 5.6

2. Two-Stage Fermentation

  • Stage I (Seed Culture): Inoculate 50 mL of SDB in a 250 mL flask with the fungal strain. Incubate at 25-28°C, 150 rpm for 48-72 hours.

  • Stage II (Transformation Culture): Inoculate 100 mL of fresh SDB in a 500 mL flask with 10 mL of the seed culture. Incubate under the same conditions for 24-48 hours.

  • Substrate Addition: Add pregnenolone (dissolved in a minimal amount of a suitable solvent like ethanol or acetone) to the Stage II culture to a final concentration of 50-200 µg/mL.

  • Continue incubation for 7-14 days. Aseptically withdraw small aliquots at regular intervals (e.g., every 48 hours) for analysis.

3. Extraction and Analysis

  • Extract a 5 mL aliquot of the culture with an equal volume of ethyl acetate.

  • Evaporate the organic layer to dryness and redissolve the residue in a small volume of methanol.

  • Analyze the extract by TLC and HPLC-UV to monitor the disappearance of the pregnenolone peak and the appearance of new product peaks.

  • For promising transformations, scale up the culture volume and follow the detailed extraction, purification, and characterization steps outlined in Protocol 1.

Conclusion

The biotransformation of pregnenolone using fungal catalysts is a promising avenue for the discovery and development of novel steroid derivatives. The protocols and data presented in this document provide a solid foundation for researchers to explore this exciting field. The inherent regio- and stereoselectivity of fungal enzymes, particularly cytochrome P450 monooxygenases, offers significant advantages over traditional synthetic methods. Further screening of diverse fungal species and optimization of biotransformation conditions are likely to yield a wider array of novel and potentially bioactive pregnenolone derivatives for further investigation in drug development programs.

References

Commercial Suppliers and Application Notes for 20-Methylpregn-5-en-3β-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for 20-Methylpregn-5-en-3β-ol (CAS No. 1042-59-7), along with detailed application notes and experimental protocols to facilitate its use in research and development.

Commercial Availability

20-Methylpregn-5-en-3β-ol is a specialized steroidal compound available from a select number of chemical suppliers. Researchers can inquire about its availability and obtain quotations from the following companies:

  • Smolecule: Lists 20-Methylpregn-5-en-3β-ol and provides a summary of its applications.

  • Angene International Limited: Includes 20-Methylpregn-5-en-3β-ol in their product catalog.

  • ChemicalBook: Offers a platform to inquire about the compound from various suppliers and provides information on its synthesis.[1]

It is recommended to contact these suppliers directly for the most up-to-date information on product specifications, purity, availability, and pricing.

Physicochemical Properties

A summary of the key physicochemical properties of 20-Methylpregn-5-en-3β-ol is presented in the table below.

PropertyValueReference
CAS Number 1042-59-7[2]
Molecular Formula C₂₂H₃₆O[2]
Molecular Weight 316.5 g/mol [2]
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Synonyms Guneribol, 23,24-Dinor-5-cholen-3-ol[2]
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water.

Application Notes

20-Methylpregn-5-en-3β-ol is a pregnane steroid derivative with potential applications in various fields of research, particularly in endocrinology, oncology, and neurobiology. Its biological activities are attributed to its interaction with steroid hormone receptors.

3.1. Steroid Receptor Modulation

This compound is hypothesized to interact with nuclear hormone receptors, such as the androgen receptor (AR) and the glucocorticoid receptor (GR), potentially acting as an agonist, antagonist, or selective modulator.[3] Its unique 20-methyl substitution may confer altered receptor binding affinity and specificity compared to endogenous pregnane steroids.[3]

3.2. Anticancer Research

Given the role of steroid hormones in the progression of certain cancers (e.g., prostate and breast cancer), 20-Methylpregn-5-en-3β-ol can be investigated for its potential as an anticancer agent. Its ability to modulate steroid receptor activity makes it a candidate for studies on hormone-dependent cancer cell lines.

3.3. Neurosteroid Research

Neurosteroids play crucial roles in regulating neuronal function, mood, and behavior. As a modified pregnane derivative, 20-Methylpregn-5-en-3β-ol can be explored for its potential neuroprotective or neuro-modulatory effects.

3.4. Synthetic Chemistry

20-Methylpregn-5-en-3β-ol serves as a valuable starting material or intermediate in the synthesis of novel steroid analogues with potentially enhanced or modified biological activities.[3]

Experimental Protocols

The following are detailed protocols for key experiments involving 20-Methylpregn-5-en-3β-ol.

4.1. In Vitro Steroid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 20-Methylpregn-5-en-3β-ol for a specific steroid hormone receptor.

Workflow for Steroid Receptor Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Prepare Receptor Lysate Incubate Incubate Receptor, Radiolabeled Ligand, and Test Compound Receptor->Incubate Ligand Prepare Radiolabeled Ligand Ligand->Incubate Compound Prepare Serial Dilutions of 20-Methylpregn-5-en-3β-ol Compound->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Calculate IC50 and Ki Values Measure->Analyze

Caption: Workflow for a competitive steroid receptor binding assay.

Methodology:

  • Preparation of Receptor Lysate: Prepare a cell lysate containing the target steroid receptor (e.g., from cells overexpressing the receptor).

  • Preparation of Radiolabeled Ligand: Use a commercially available radiolabeled ligand known to bind to the target receptor (e.g., [³H]-dihydrotestosterone for the androgen receptor).

  • Serial Dilutions: Prepare a series of dilutions of 20-Methylpregn-5-en-3β-ol in an appropriate buffer.

  • Incubation: In a microplate, combine the receptor lysate, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound. Incubate at 4°C for a specified time to reach equilibrium.

  • Separation: Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand using a method such as dextran-coated charcoal or filtration.

  • Measurement: Quantify the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled ligand against the concentration of the test compound. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand) and subsequently the Ki (inhibition constant).

4.2. Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of 20-Methylpregn-5-en-3β-ol on a cancer cell line.

Workflow for MTT Cell Viability Assay

G cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_measurement Measurement & Analysis Seed Seed Cells in a 96-well Plate Treat Treat Cells with Serial Dilutions of 20-Methylpregn-5-en-3β-ol Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solution Incubate_MTT->Add_Solvent Measure Measure Absorbance at 570 nm Add_Solvent->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed a hormone-dependent cancer cell line (e.g., LNCaP for prostate cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 20-Methylpregn-5-en-3β-ol. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Signaling Pathway Analysis

The primary signaling pathway modulated by 20-Methylpregn-5-en-3β-ol is likely the steroid hormone receptor signaling pathway.

Steroid Hormone Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Steroid 20-Methylpregn-5-en-3β-ol Receptor_Steroid Receptor-Steroid Complex Steroid->Receptor_Steroid Diffusion Receptor Steroid Receptor (e.g., AR, GR) Receptor->Receptor_Steroid HSP Heat Shock Proteins Receptor_HSP Receptor-HSP Complex Receptor_HSP->Receptor Dissociation Dimer Dimerized Receptor-Steroid Complex Receptor_Steroid->Dimer Translocation HRE Hormone Response Element Dimer->HRE Binding Transcription Gene Transcription HRE->Transcription Response Altered Protein Synthesis and Cellular Function Transcription->Response

Caption: Simplified diagram of the steroid hormone receptor signaling pathway.

Pathway Description:

  • Cellular Entry: Being a lipophilic molecule, 20-Methylpregn-5-en-3β-ol is expected to diffuse across the cell membrane.

  • Receptor Binding: In the cytoplasm, it may bind to an inactive steroid receptor, which is typically complexed with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs.

  • Nuclear Translocation and Dimerization: The activated receptor-steroid complex translocates to the nucleus and dimerizes.

  • DNA Binding and Gene Transcription: The dimerized complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

  • Cellular Response: This binding modulates the transcription of these genes, leading to altered protein synthesis and subsequent changes in cellular function.

Further research is required to fully elucidate the specific receptor interactions and downstream effects of 20-Methylpregn-5-en-3β-ol.

References

Application Notes & Protocols for Testing Steroid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Steroid hormones are a class of lipids that play crucial roles in a vast array of physiological processes, including metabolism, inflammation, immune response, and reproduction.[1] The biological activity of steroids is primarily mediated through their interaction with specific intracellular steroid hormone receptors, which act as ligand-inducible transcription factors.[1] Upon binding, the steroid-receptor complex translocates to the nucleus and modulates the expression of target genes.[2][3] This genomic pathway is the classical mechanism of steroid action.[3][4][5] However, rapid, non-genomic effects have also been identified, which are mediated by membrane-associated steroid receptors and involve the activation of various signal transduction pathways.[2][4]

These application notes provide a comprehensive overview of the experimental design for testing the bioactivity of novel steroid compounds, catering to researchers in academia and professionals in the drug development industry. The protocols detailed below cover essential in vitro assays to characterize the interaction of steroids with their receptors and their downstream functional effects.

I. Understanding Steroid Hormone Signaling Pathways

A thorough understanding of steroid signaling is fundamental to designing and interpreting bioactivity assays. Steroids can elicit cellular responses through two primary pathways:

  • Genomic Pathway: Steroids diffuse across the cell membrane and bind to their cognate receptors in the cytoplasm or nucleus.[2][3] This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription.[2][3]

  • Non-Genomic Pathway: Some steroids can also bind to membrane-associated receptors, triggering rapid intracellular signaling cascades that do not require gene transcription.[2][4] These pathways often involve the activation of G protein-coupled receptors (GPCRs) and downstream effectors like mitogen-activated protein kinases (MAPKs).[4]

Visualizing Steroid Signaling Pathways

The following diagrams illustrate the classical genomic and a representative non-genomic signaling pathway for steroid hormones.

Genomic Steroid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Receptor Receptor Steroid->Receptor Diffusion Steroid-Receptor Complex Steroid-Receptor Complex Receptor->Steroid-Receptor Complex Binding HSP Heat Shock Protein HSP->Receptor Chaperoning Dimerized Complex Dimerized Complex Steroid-Receptor Complex->Dimerized Complex Dimerization & Translocation HRE Hormone Response Element Dimerized Complex->HRE Binding Gene Transcription Gene Transcription HRE->Gene Transcription Activation Non-Genomic Steroid Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Steroid Steroid Membrane Receptor Membrane Receptor Steroid->Membrane Receptor Binding G-Protein G-Protein Membrane Receptor->G-Protein Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Kinase Cascade Kinase Cascade Second Messenger->Kinase Cascade Activation Cellular Response Cellular Response Kinase Cascade->Cellular Response Phosphorylation Events Reporter Gene Assay Workflow Cell_Culture Cell Culture Transfection Co-transfection with Reporter & Control Plasmids Cell_Culture->Transfection Steroid_Treatment Treatment with Test Steroid Transfection->Steroid_Treatment Cell_Lysis Cell Lysis Steroid_Treatment->Cell_Lysis Luciferase_Assay Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis (EC50, Emax) Luciferase_Assay->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 20-Methylpregn-5-en-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 20-Methylpregn-5-en-3beta-ol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the nucleophilic addition of a methyl group to the C-20 carbonyl of a pregnenolone derivative. This is typically achieved using a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), reacting with pregnenolone acetate.

Q2: Why is the 3-hydroxyl group of pregnenolone typically protected as an acetate during the Grignard reaction?

A2: The 3β-hydroxyl group of pregnenolone is acidic and will react with the highly basic Grignard reagent. This would consume the Grignard reagent in an acid-base reaction, reducing the amount available for the desired 1,2-addition to the C-20 ketone and consequently lowering the yield of the target molecule. Protecting it as an acetate group prevents this side reaction. The acetate can be easily removed in a subsequent hydrolysis step.

Q3: What are the main factors influencing the yield of the Grignard reaction in this synthesis?

A3: Several factors are critical for maximizing the yield:

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents like water and alcohols. All glassware, solvents, and reagents must be scrupulously dry.

  • Quality of Magnesium: The magnesium metal used to prepare the Grignard reagent should be highly activated to ensure efficient reaction with the alkyl halide.

  • Reaction Temperature: Low temperatures (typically between -78°C and 0°C) are often employed to minimize side reactions and improve the selectivity of the Grignard addition.

  • Rate of Addition: Slow, dropwise addition of the Grignard reagent to the steroid solution helps to control the reaction exotherm and prevent localized high concentrations of the reagent, which can lead to side reactions.

  • Solvent Choice: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.

Q4: What are the common side products in this synthesis, and how can they be minimized?

A4: Common side products include:

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the C-21 or C-17 positions, leading to the formation of an enolate and recovery of the starting material after workup. Using a less sterically hindered Grignard reagent and low temperatures can minimize this.

  • Reduction of the Ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism. This is less of a concern with methylmagnesium bromide.

  • Aldol Condensation: The enolate formed from the deprotonation of the starting material can potentially react with another molecule of the ketone, leading to aldol condensation products.

  • Unreacted Starting Material: Incomplete reaction due to insufficient Grignar reagent, poor reagent quality, or the presence of moisture.

Q5: How can I purify the final product, this compound?

A5: The most common method for purification is recrystallization. The choice of solvent system is crucial and may require some experimentation. Common solvents for recrystallization of steroids include methanol, ethanol, acetone, ethyl acetate, and hexane, or mixtures thereof. Column chromatography can also be used for purification if recrystallization is not sufficient to remove impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Presence of moisture or protic impurities: Glassware, solvents, or reagents were not properly dried.1. Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. Ensure starting materials are dry.
2. Inactive Magnesium: The magnesium turnings may have an oxide layer preventing the formation of the Grignard reagent.2. Activate the magnesium before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the mixture.
3. Degraded Grignard Reagent: The Grignard reagent may have decomposed upon storage or exposure to air/moisture.3. It is best to use freshly prepared or newly purchased Grignard reagent. If using a commercial solution, titrate it before use to determine the exact concentration.
4. Incorrect Reaction Temperature: The temperature may be too high, favoring side reactions.4. Maintain a low temperature during the addition of the Grignard reagent, typically between -78°C and 0°C.
Presence of a Significant Amount of Starting Material in the Product 1. Insufficient Grignard Reagent: An inadequate molar excess of the Grignard reagent was used.1. Use a 2-3 fold molar excess of the Grignard reagent to ensure complete conversion of the starting material.
2. Enolization: The Grignard reagent acted as a base, deprotonating the ketone.2. Perform the reaction at a lower temperature. Consider using a different Grignard reagent or adding a Lewis acid to enhance the electrophilicity of the carbonyl carbon.
Formation of Multiple Unidentified Side Products 1. Reaction Temperature Too High: Higher temperatures can promote various side reactions.1. Strictly control the reaction temperature, keeping it low throughout the addition of the Grignard reagent.
2. Slow Reaction and Decomposition: The reaction was left for too long, or the workup was delayed.2. Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the workup promptly.
3. Air Oxidation: The reaction mixture was exposed to air.3. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Difficulty in Purifying the Product 1. Inappropriate Recrystallization Solvent: The chosen solvent or solvent system does not effectively separate the product from impurities.1. Perform small-scale solubility tests to find a suitable recrystallization solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at low temperatures.
2. Oily Product: The product does not crystallize.2. If the product is an oil, it may be due to persistent impurities. Attempt purification by column chromatography before another recrystallization attempt.

Experimental Protocols

Protocol 1: Synthesis of 20-Methylpregn-5-en-3beta,20-diol from Pregnenolone Acetate via Grignard Reaction

This protocol is a representative procedure based on established principles of Grignard reactions with steroidal ketones.

Materials:

  • Pregnenolone acetate

  • Magnesium turnings

  • Methyl iodide or Methyl bromide

  • Anhydrous diethyl ether or THF

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Methanol or Ethanol for recrystallization

Procedure:

  • Preparation of the Grignard Reagent (Methylmagnesium Bromide):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Place magnesium turnings (e.g., 1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl bromide solution to the magnesium. The reaction should start, indicated by bubbling and a loss of the iodine color. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with Pregnenolone Acetate:

    • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve pregnenolone acetate (1.0 equivalent) in anhydrous toluene or THF.

    • Cool the solution to 0°C or a lower temperature (e.g., -20°C) using an ice-salt or dry ice-acetone bath.

    • Slowly add the freshly prepared Grignard reagent solution (e.g., 2-3 equivalents) to the stirred solution of pregnenolone acetate via a cannula or dropping funnel over 1-2 hours.

    • After the addition is complete, allow the reaction mixture to stir at the same temperature for another 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Hydrolysis of the Acetate Group:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Add dilute hydrochloric acid to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

    • Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 20-methylpregn-5-en-3beta,20-diol 3-acetate.

    • For the hydrolysis of the acetate group, dissolve the crude product in methanol and add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., KOH) and stir at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and remove the methanol under reduced pressure. Extract the product with an organic solvent.

  • Purification:

    • Purify the crude this compound by recrystallization from a suitable solvent such as methanol, ethanol, or an ethyl acetate/hexane mixture.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound.

Parameter Condition Effect on Yield Reasoning
Temperature Low (-78°C to 0°C)Increases Yield Reduces the rate of side reactions such as enolization and aldol condensation, favoring the desired 1,2-addition.
High (Room Temp. or above)Decreases Yield Increases the likelihood of side reactions, leading to a more complex product mixture and lower yield of the desired product.
Grignard Reagent Molar Ratio 1:1 (Grignard:Steroid)Low Yield Insufficient to account for any reagent consumed by trace moisture or side reactions.
2:1 to 3:1 (Grignard:Steroid)Optimal Yield Provides a sufficient excess to drive the reaction to completion, compensating for any losses.
> 5:1 (Grignard:Steroid)May Decrease Yield A large excess can sometimes lead to an increase in side products and make the workup more difficult.
Solvent Diethyl Ether / THFHigh Yield These solvents are effective at solvating and stabilizing the Grignard reagent, facilitating the desired reaction.
Non-ethereal solventsVery Low to No Yield Grignard reagents are generally not stable or reactive in non-ethereal, non-coordinating solvents.
Water Content AnhydrousHigh Yield Prevents the Grignard reagent from being quenched by protonolysis.
Trace MoistureSignificantly Decreases Yield Grignard reagents are strong bases and will be rapidly destroyed by water.

Visualizations

Synthesis Workflow

SynthesisWorkflow pregnenolone_acetate Pregnenolone Acetate reaction_mixture Grignard Reaction (Anhydrous Ether/THF, 0°C) pregnenolone_acetate->reaction_mixture grignard_reagent Methylmagnesium Bromide (CH3MgBr) grignard_reagent->reaction_mixture workup Aqueous Workup (NH4Cl, HCl) reaction_mixture->workup hydrolysis Acetate Hydrolysis (KOH/MeOH) workup->hydrolysis crude_product Crude Product hydrolysis->crude_product purification Purification (Recrystallization) crude_product->purification final_product This compound purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting start Low Yield? check_reagents Check Reagent Quality (Grignard Titration, Mg Activation) start->check_reagents Yes check_conditions Review Reaction Conditions (Anhydrous?, Temperature?) start->check_conditions Yes check_workup Examine Workup & Purification (Losses during extraction/recrystallization?) start->check_workup Yes sm_present Starting Material Present? check_conditions->sm_present increase_grignard Increase Molar Ratio of Grignard Reagent sm_present->increase_grignard Yes lower_temp Lower Reaction Temperature (Reduce Enolization) sm_present->lower_temp Yes side_products Many Side Products? sm_present->side_products No optimize_temp Optimize Temperature and Addition Rate side_products->optimize_temp Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

Grignard Reaction Mechanism

Technical Support Center: Purification of Synthetic 20-Methylpregn-5-en-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 20-Methylpregn-5-en-3beta-ol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound fails to crystallize ("oils out") The solvent may be too nonpolar, or the cooling process is too rapid. Impurities may also be inhibiting crystallization.Try a more polar solvent or a solvent mixture. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. If impurities are suspected, consider a preliminary purification step by column chromatography.
Low recovery of purified product The chosen solvent is too polar, leading to high solubility of the compound even at low temperatures. The volume of solvent used was excessive.Select a less polar solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Crystals are colored or appear impure Incomplete removal of colored impurities from the synthesis. The solvent may have reacted with the compound or impurities at high temperatures.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure the chosen solvent is inert under the recrystallization conditions. A second recrystallization may be necessary.
No crystal formation upon cooling The solution is not supersaturated. The concentration of the compound is too low.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Add a seed crystal of the pure compound.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities The solvent system (mobile phase) is not optimized. The column was not packed properly, leading to channeling. The column was overloaded with the crude sample.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.[1] Ensure the silica gel is packed uniformly without any air bubbles. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
The compound is not eluting from the column The mobile phase is too nonpolar. The compound may have strong interactions with the stationary phase.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Streaking or tailing of bands on the column The sample was not loaded onto the column in a concentrated band. The compound is sparingly soluble in the mobile phase.Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column. If solubility is an issue, consider using a different mobile phase.
Cracking of the silica gel bed The column ran dry at some point during the purification.Never let the solvent level drop below the top of the stationary phase. Maintain a constant head of solvent above the silica gel throughout the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound typically involves the Grignard reaction of a methylmagnesium halide with a 20-keto steroid precursor, such as pregnenolone.[2][3][4] Potential impurities include:

  • Unreacted starting material (20-keto steroid): This can be removed by chromatography.

  • Reduction product: The Grignard reagent can act as a reducing agent, leading to the formation of the corresponding 20-hydroxy steroid without the addition of the methyl group.[2]

  • Enolization product: The Grignard reagent can act as a base and deprotonate the starting ketone, which upon workup will regenerate the starting material.[3]

  • Side-products from the Grignard reagent: Impurities from the preparation of the Grignard reagent itself.

Q2: What are suitable solvent systems for the recrystallization of this compound?

While specific data for this compound is limited in the literature, for similar steroid alcohols (phytosterols), common recrystallization solvents include ethanol, methanol, acetone, and mixtures of hexane and ethyl acetate.[5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. A good starting point would be to test methanol or acetone.

Q3: How can I monitor the progress of my column chromatography purification?

Thin-layer chromatography (TLC) is an effective way to monitor the separation.[1]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio and adjusting as needed based on the polarity of the compounds). For more polar steroids, solvent systems like dichloromethane/methanol/water (95:5:0.2 v/v) have been used.[6][7][8]

  • Visualization: The spots can be visualized under UV light (254 nm) if the compounds are UV active. Staining with a solution of anisaldehyde or sulfuric acid followed by heating can also be used to visualize the spots.[6][7][8]

Q4: What analytical techniques can be used to assess the purity of the final product?

Several techniques can be employed to determine the purity of the purified this compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing pregnenolone and its derivatives.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides information on both the purity and the molecular weight of the compound.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify any impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Synthetic Product Column Column Chromatography Crude->Column Primary Purification TLC1 TLC Analysis of Fractions Column->TLC1 Pure_Fractions Combine Pure Fractions TLC1->Pure_Fractions Solvent_Evap1 Solvent Evaporation Pure_Fractions->Solvent_Evap1 Recryst Recrystallization Solvent_Evap1->Recryst Secondary Purification TLC2 TLC Analysis of Crystals Recryst->TLC2 Pure_Product Pure this compound TLC2->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling Oiling_Out Product Oils Out Cooling->Oiling_Out No_Crystals No Crystals Form Cooling->No_Crystals Crystals_Form Crystals Form Cooling->Crystals_Form Reheat Re-heat and Add More Solvent Oiling_Out->Reheat Solution 1 Change_Solvent Change Solvent Oiling_Out->Change_Solvent Solution 2 Scratch Scratch Flask / Add Seed Crystal No_Crystals->Scratch Action 1 Concentrate Concentrate Solution No_Crystals->Concentrate Action 2

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Stability and proper storage conditions for 20-Methylpregn-5-en-3beta-ol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage conditions for 20-Methylpregn-5-en-3beta-ol. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. For reference standards, it is advisable to store them in their original, unopened containers.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are generally less stable than the solid form. The stability in solution is highly dependent on the solvent, concentration, and storage temperature. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or lower in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; for example, aprotic solvents like DMSO or DMF are generally preferred for long-term storage of steroid solutions over protic solvents like ethanol, which can participate in degradation reactions.

Q3: What are the potential degradation pathways for this compound?

A3: this compound, having a Δ5-3β-hydroxy steroid structure, is susceptible to degradation through several pathways, including:

  • Oxidation: The allylic 3β-hydroxyl group can be oxidized to a ketone, and the double bond at C5-C6 is also prone to oxidation, potentially forming epoxides or other oxidation products.

  • Isomerization: The Δ5 double bond can migrate to the more stable Δ4 position, leading to the formation of an α,β-unsaturated ketone after oxidation of the 3β-hydroxyl group.

  • Hydrolysis: If the compound is formulated with esters or other hydrolyzable groups, these can be cleaved under acidic or basic conditions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.

Q4: How can I assess the stability of my this compound sample?

A4: A stability-indicating analytical method is required to assess the purity and degradation of your sample. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique. The method must be validated to ensure it can separate the intact compound from all potential degradation products. A typical stability study involves analyzing the sample at various time points under different storage conditions (e.g., elevated temperature, humidity, and light exposure).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your solid compound and solutions.2. Prepare fresh solutions for each experiment.3. Perform a purity check of your compound using a validated analytical method (e.g., HPLC).
Appearance of new peaks in the chromatogram during analysis. Formation of degradation products.1. Review the storage and handling procedures.2. Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.3. If the compound is light-sensitive, handle it under amber or low-light conditions.
Difficulty dissolving the compound. The compound may have low solubility in the chosen solvent, or the solid may have degraded and cross-linked.1. Consult literature for recommended solvents.2. Use sonication or gentle warming to aid dissolution, but be cautious as heat can accelerate degradation.3. If solubility issues persist, consider using a different solvent or a co-solvent system.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Uptake of moisture or degradation.1. Do not use the compound if its physical appearance has changed significantly.2. Store the compound in a desiccator to prevent moisture absorption.3. Re-test the purity of the material before use.

Stability Data

The following tables provide a template for summarizing quantitative data from stability studies of this compound. Users should populate these tables with their own experimental data.

Table 1: Stability of Solid this compound under Different Temperature Conditions

Storage Temperature (°C)Initial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)Purity after 12 Months (%)
2-8e.g., 99.5
25e.g., 99.5
40e.g., 99.5

Table 2: Stability of this compound in Solution (1 mg/mL) at 4°C

SolventInitial Purity (%)Purity after 1 Week (%)Purity after 2 Weeks (%)Purity after 4 Weeks (%)
DMSOe.g., 99.5
Ethanole.g., 99.5
Acetonitrilee.g., 99.5

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method.

4. Method Development and Validation:

  • Develop an HPLC method that separates the parent peak from all degradation product peaks.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (Solid & Solution, 60-105°C) Stock_Solution->Thermal Photo Photolysis (UV light) Stock_Solution->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC_Analysis HPLC-UV/MS Analysis Neutralize->HPLC_Analysis Method_Development Develop Stability-Indicating Method HPLC_Analysis->Method_Development Validation Validate Method (ICH) Method_Development->Validation

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway Compound This compound (Intact) Degradation_Products Degradation Products Compound->Degradation_Products Degradation (Heat, Light, pH, Oxidation) Altered_Activity Altered Biological Activity Degradation_Products->Altered_Activity Inconsistent_Results Inconsistent Experimental Results Altered_Activity->Inconsistent_Results

Caption: Logical relationship between compound stability and experimental outcomes.

Technical Support Center: Pregnane Steroid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pregnane steroid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side-reactions and optimize their synthetic protocols. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side-reactions observed in pregnane steroid synthesis?

A1: Common side-reactions in pregnane steroid synthesis include:

  • Epimerization: Inversion of stereochemistry at chiral centers, particularly at C-17 and C-20, is a frequent issue, leading to diastereomeric impurities that can be difficult to separate.

  • Incomplete Oxidation or Reduction: Failure to fully convert an alcohol to a ketone or vice versa results in a mixture of starting material and product.

  • Over-oxidation or Over-reduction: Oxidation of unintended functional groups or reduction of multiple carbonyls when only one is targeted can lead to a variety of byproducts.

  • Rearrangements: Acid- or base-catalyzed rearrangements of the steroid skeleton, especially involving the D-ring, can occur under certain conditions.

  • Protecting Group Instability: Undesired cleavage of protecting groups can expose reactive functional groups, leading to a cascade of side-reactions.

Troubleshooting Guides

Oxidation of Pregnenolone to Progesterone: Incomplete Conversion and Side-Products

Q2: I'm performing an oxidation of pregnenolone to progesterone, but I'm observing incomplete conversion and the formation of unknown impurities. What could be the cause and how can I fix it?

A2: Incomplete oxidation is a common issue. The choice of oxidizing agent and reaction conditions are critical. For instance, in a Jones oxidation, the reactivity of the 3β-hydroxyl group can be influenced by steric hindrance.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your oxidizing agent (e.g., Jones reagent, PCC, PDC) is fresh and active. The color of the Jones reagent, for instance, should be a distinct orange. A color change to green during the reaction indicates the reduction of Cr(VI) to Cr(III) and that the oxidation is proceeding.[1]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a slight increase in temperature or an extension of the reaction time may be necessary. However, prolonged reaction times or high temperatures can lead to the formation of degradation products.

  • Control Reagent Addition: Add the oxidizing agent slowly and portion-wise to the reaction mixture to maintain better control over the reaction temperature and minimize the formation of side-products.

  • Consider Alternative Oxidation Methods: If Jones oxidation proves problematic, consider milder or more selective methods like Oppenauer oxidation, or using reagents like PCC or PDC.

Common Side-Reactions in Pregnenolone Oxidation:
  • Over-oxidation: While less common for the secondary alcohol at C-3, aggressive oxidation conditions can potentially lead to cleavage of the steroid skeleton.

  • Formation of Enones: Under certain conditions, the formation of α,β-unsaturated ketones other than the desired product can occur.

Quantitative Data: Oxidation of Pregnenolone Derivatives
Oxidizing AgentSubstrateProductYield (%)Side Products/Comments
Jones Reagent9α-Halogenated 3β-hydroxy steroid9α-Halogenated 3-keto steroid74-80%Selective oxidation of the 3β-hydroxyl group was achieved at 0°C.[2]
Jones Reagent9α-Halogenated 3β,11β-dihydroxy steroid9α-Halogenated 3,11-diketo steroid80-85%Oxidation of both hydroxyl groups occurred at room temperature.[2]

Epimerization at C-17 and C-20

Q3: I'm synthesizing a pregnane derivative with a C-17 side chain and I suspect I'm getting a mixture of C-17 or C-20 epimers. How can I confirm this and prevent it?

A3: Epimerization, the change in configuration at a single stereocenter, is a common challenge in steroid synthesis, especially under acidic or basic conditions. The C-17 and C-20 positions in pregnane steroids are particularly susceptible.

Troubleshooting Steps:

  • Analytical Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify epimers. The chemical shifts of protons and carbons near the epimeric center will differ. For example, in 17α-methyl anabolic steroids, the C-18 proton signal in the ¹H NMR spectrum shows a downfield shift of about 0.175 ppm for the 17β-methyl epimer compared to the 17α-methyl epimer.[3] Similarly, ¹³C NMR will show differences in shielding for carbons in the D-ring and the side chain.[3][4]

    • HPLC: Reversed-phase HPLC can often separate epimers. Developing a suitable gradient method with a high-resolution column is key.

    • GC-MS: Gas chromatography can also be used to separate epimers, often after derivatization to make them more volatile. The retention times of the epimers will be different.[3]

  • Prevention Strategies:

    • Mild Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures, which can promote enolization and subsequent epimerization.

    • Choice of Base/Acid: Use non-nucleophilic bases or carefully chosen Lewis acids to minimize epimerization.

    • Protecting Groups: If possible, introduce protecting groups that can shield the susceptible stereocenter from the reaction conditions.

Visualizing the Main Reaction vs. Epimerization

epimerization Reactant Pregnane Precursor (Correct Epimer) Product Desired Product Reactant->Product Main Reaction (Stereoretentive) Epimer Epimeric Side-Product Reactant->Epimer Side Reaction (Epimerization)

Caption: Main reaction pathway versus the epimerization side-reaction.

Baeyer-Villiger Oxidation Side-Reactions

Q4: When performing a Baeyer-Villiger oxidation on a pregnane C-20 ketone, I'm getting a mixture of products instead of the expected acetate. What is going wrong?

A4: The Baeyer-Villiger oxidation is regioselective, with the migratory aptitude of the adjacent carbon groups determining the product. In pregnane C-20 ketones, the C-17 tertiary carbon has a higher migratory aptitude than the C-21 methyl group, leading to the insertion of the oxygen atom between C-17 and C-20 to form an acetate. However, side-reactions can occur.

Troubleshooting Steps:

  • Control of Reaction Conditions: The reaction is sensitive to temperature and the nature of the peroxy acid used. Use of reagents like m-CPBA at controlled, low temperatures is recommended.

  • Purity of Starting Material: Ensure the starting ketone is pure. Impurities can lead to unexpected side-reactions.

  • Work-up Procedure: The work-up should be carefully performed to quench any remaining peroxy acid, which can cause further unwanted oxidations.

Common Side-Reactions in Baeyer-Villiger Oxidation:
  • Epoxidation: If the steroid contains double bonds, the peroxy acid can also act as an epoxidizing agent.

  • Formation of Rearrangement Products: Under acidic conditions, rearrangements of the steroid skeleton can compete with the desired oxidation.[5]

  • Incomplete Reaction: Insufficient reagent or reaction time can lead to a mixture of starting material and product.

Quantitative Data: Baeyer-Villiger Oxidation of Steroids
SubstrateOxidizing AgentProduct(s)Yield (%)Reference
AndrostenedionePenicillium lilacinum (BVMO)Testololactone95%[1]
PregnenolonePenicillium lilacinum (BVMO)3β-hydroxy-17a-oxa-D-homo-androst-5-en-17-one and Testololactone-[6]
ProgesteronePenicillium lanosocoeruleumTestololactone82%[7]

Protecting Group Strategies and Issues

Q5: I'm using a silyl ether to protect a hydroxyl group, but it seems to be cleaving during a subsequent reaction step. How can I choose a more robust protecting group?

A5: The stability of silyl ethers varies significantly depending on the steric bulk around the silicon atom and the reaction conditions (pH).

Troubleshooting Steps:

  • Assess Stability: The stability of common silyl ethers towards acidic conditions increases in the order: TMS < TES < TBS < TIPS < TBDPS.[8] For basic conditions, the stability increases as: TMS < TES < TBS ≈ TBDPS < TIPS.[8]

  • Select an Appropriate Protecting Group: If you are experiencing premature deprotection under acidic conditions, switch to a bulkier silyl ether like TBDPS. If basic lability is an issue, TIPS is a more robust option.

  • Control pH: Carefully buffer your reaction to avoid strongly acidic or basic conditions if your protecting group is labile.

  • Orthogonal Protecting Groups: In molecules with multiple hydroxyl groups, use protecting groups that can be removed under different conditions (e.g., a silyl ether removable with fluoride and a benzyl ether removable by hydrogenolysis).

Visualizing a Troubleshooting Workflow

troubleshooting_workflow start Problem Identified: Low Yield / Impurities analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analyze identify Identify Side-Product(s) analyze->identify incomplete Incomplete Reaction? identify->incomplete epimerization Epimerization? incomplete->epimerization No optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagent) incomplete->optimize_conditions Yes other Other Side-Reaction? epimerization->other No change_reagent Change Reagent/ Protecting Group epimerization->change_reagent Yes other->change_reagent Yes purify Purify Product (Column, Crystallization) optimize_conditions->purify change_reagent->purify end Problem Solved purify->end

Caption: A general workflow for troubleshooting side-reactions in synthesis.

Experimental Protocols

Protocol 1: HPLC Method for Separation of Steroid Epimers

This protocol is a general guideline and may require optimization for specific pregnane steroid epimers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Gradient Elution:

    • Start with a mobile phase composition suitable for retaining your compounds (e.g., 50% B).

    • Run a linear gradient to a higher concentration of organic solvent (e.g., 95% B) over 20-30 minutes.

    • Hold at the high organic concentration for 5 minutes to elute any strongly retained compounds.

    • Return to the initial conditions and equilibrate the column for 10-15 minutes before the next injection.

  • Detection:

    • Monitor the elution profile at a wavelength where your steroid has significant absorbance (typically between 200-250 nm).

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition or a compatible solvent at a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: NMR Analysis for Identification of Epimers
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified steroid or mixture of epimers in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and splitting patterns of protons on and near the chiral centers of interest (e.g., H-17, H-20, and the methyl protons at C-18 and C-21).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Compare the chemical shifts of the carbons in the D-ring and the side chain for the different epimers.[4]

  • 2D NMR (if necessary):

    • If the ¹H spectrum is complex, run 2D NMR experiments like COSY (to identify coupled protons) and NOESY/ROESY (to identify protons that are close in space). NOE correlations can be particularly useful for determining relative stereochemistry.[9]

    • HSQC and HMBC experiments can help to unambiguously assign proton and carbon signals.[10]

References

How to increase the solubility of 20-Methylpregn-5-en-3beta-ol for assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice on how to increase the solubility of the lipophilic compound 20-Methylpregn-5-en-3beta-ol for various assays.

Frequently Asked Questions (FAQs)

Q1: What makes this compound difficult to dissolve in aqueous solutions?

A1: this compound is a steroid derivative with a high degree of lipophilicity (fat-solubility). Its chemical structure is predominantly non-polar, making it inherently difficult to dissolve in polar solvents like water or aqueous assay buffers. This poor aqueous solubility can lead to challenges in preparing homogenous solutions for reproducible experimental results.

Q2: Which organic solvents are recommended for creating a stock solution of this compound?

A2: For highly lipophilic steroids, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions.[1] It is crucial to first dissolve the compound completely in a small volume of the organic solvent before further dilution.

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try several strategies:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Vortexing/Mixing: Ensure vigorous mixing or vortexing of the aqueous solution while slowly adding the DMSO stock.

  • Lowering the Final Concentration: It's possible that the desired final concentration exceeds the compound's solubility limit in the final assay medium.

  • Using a Carrier: Incorporating a carrier molecule like serum (e.g., Fetal Bovine Serum) in your final medium can help maintain the solubility of lipophilic compounds.[2]

Q4: Can the type of labware I use affect the concentration of my compound in solution?

A4: Yes, highly lipophilic compounds like steroids are known to adsorb to the surface of standard plastics, such as polypropylene microcentrifuge tubes and cell culture plates.[2] This can lead to a significant decrease in the actual concentration of the compound in your solution. To minimize this effect, consider using low-adhesion or low-binding microcentrifuge tubes for preparing your solutions.[2]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Compound will not dissolve in the initial organic solvent. The chosen solvent is not appropriate, or the concentration is too high.Try a different organic solvent (DMSO, ethanol, DMF). Gentle warming and sonication may also aid dissolution. If the issue persists, the desired stock concentration may be too high.
A thin film or precipitate forms on the surface of the aqueous solution. The compound is "crashing out" of the solution due to poor aqueous solubility.Increase the percentage of the organic solvent in the final solution (be mindful of solvent toxicity to cells). Alternatively, use a solubilizing agent such as cyclodextrin.
Inconsistent results between experimental replicates. The compound may not be fully solubilized, leading to a non-homogenous solution, or it may be adsorbing to labware.Ensure the stock solution is clear before use. Use low-adhesion labware and pre-wet pipette tips with the solvent. Prepare fresh dilutions for each experiment.

Quantitative Solubility Data

CompoundSolventSolubility
PregnenoloneDMSO22 mg/mL (69.51 mM)[3][4]
PregnenoloneEthanol22 mg/mL (69.51 mM)[3]
PregnenoloneAcetonitrile~1 mg/mL[5]
PregnenoloneMethanol~1 mg/mL[5]
PregnenoloneWaterInsoluble[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, low-adhesion microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or use a sonicator bath for short intervals until the solid is completely dissolved and the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Pre-warming: Warm the cell culture medium or assay buffer to the experimental temperature (typically 37°C).

  • Dilution: While gently vortexing the pre-warmed medium, slowly add the required volume of the stock solution to achieve the final desired concentration. Note: The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity in most cell lines.

  • Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Visually inspect the solution for any signs of precipitation.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock store->thaw For Experiment add_to_medium Add to Pre-warmed Medium thaw->add_to_medium mix Mix Gently add_to_medium->mix use Use Immediately mix->use troubleshooting_guide start Precipitation in Aqueous Medium? check_dmso Is final DMSO % < 0.5%? start->check_dmso increase_dmso Increase DMSO slightly (check cell tolerance) check_dmso->increase_dmso No check_concentration Is final concentration too high? check_dmso->check_concentration Yes increase_dmso->check_concentration lower_concentration Lower final concentration check_concentration->lower_concentration Yes use_serum Add serum to medium check_concentration->use_serum No use_cyclodextrin Use a solubilizing agent (e.g., cyclodextrin) check_concentration->use_cyclodextrin Alternative success Solution is Clear lower_concentration->success use_serum->success use_cyclodextrin->success

References

Technical Support Center: Troubleshooting Cell Viability Assays with Steroid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting cell viability assays when working with steroid compounds. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: My cell viability results are inconsistent when using a tetrazolium-based assay (e.g., MTT, XTT, MTS) with my steroid compound. What could be the cause?

A1: Inconsistent results with tetrazolium-based assays in the presence of steroid compounds can stem from several factors:

  • Direct Interference with Assay Chemistry: While less common for steroids than for compounds with strong reducing potential like some polyphenols, it is possible that the steroid or its metabolites could interact with the tetrazolium salt, leading to non-enzymatic reduction and a false positive signal.[1] To test for this, run a cell-free control containing your steroid compound in media with the assay reagent.

  • Hormonal Effects on Cellular Metabolism: Steroid hormones can modulate cellular metabolic activity.[2] For example, some steroids can increase mitochondrial activity, which would lead to higher formazan production and could be misinterpreted as increased cell viability or proliferation.[3] Conversely, other steroids might decrease metabolic activity.

  • Compound Precipitation: Steroids are often hydrophobic and can precipitate out of solution in aqueous cell culture media, especially at higher concentrations or after prolonged incubation.[4] This can lead to variable dosing and inconsistent results.

  • Solvent (Vehicle) Effects: Steroids are frequently dissolved in solvents like DMSO, which can be toxic to cells at certain concentrations, affecting viability and metabolic activity.[5][6]

Q2: I observe a color change in my MTT or resazurin assay even in the cell-free control wells containing my steroid. What does this mean and how can I address it?

A2: A color change in cell-free wells indicates direct chemical interference of your steroid compound with the assay reagent. Some compounds have the ability to directly reduce tetrazolium salts (like MTT) or resazurin, even in the absence of cellular metabolic activity.[7][8]

To address this:

  • Quantify the Interference: Run a set of cell-free controls with a serial dilution of your steroid compound to quantify the extent of the interference at each concentration. You can then subtract this background signal from your experimental wells.

  • Switch to an Alternative Assay: A more robust solution is to switch to a viability assay with a different detection principle that is less susceptible to interference from reducing compounds. Good alternatives include ATP-based assays (e.g., CellTiter-Glo®) or assays that measure membrane integrity, such as those using fluorescent dyes that are excluded from live cells (e.g., Trypan Blue, Propidium Iodide, DRAQ7™).

Q3: My steroid compound is difficult to dissolve in cell culture media, and I see precipitates. How can I improve its solubility and what precautions should I take?

A3: Due to their hydrophobic nature, dissolving steroids in aqueous media is a common challenge.[4] Here is a recommended procedure and precautions:

  • Use a Stock Solution in an Organic Solvent: Prepare a high-concentration stock solution of your steroid in an appropriate organic solvent, most commonly dimethyl sulfoxide (DMSO).[5]

  • Serial Dilutions: Perform serial dilutions of your stock solution in the same solvent to achieve the desired concentrations for your experiment.

  • Final Dilution into Media: For the final working concentration, dilute the steroid from the organic solvent stock directly into the pre-warmed cell culture medium. The final concentration of the organic solvent should be kept as low as possible (typically ≤ 0.5% for DMSO) to minimize toxicity to the cells.[5]

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent (e.g., DMSO) as your experimental wells to account for any effects of the solvent itself on cell viability.[5]

  • Solubility Testing: Before conducting your cell-based assay, it's advisable to perform a solubility test. Prepare your highest desired concentration of the steroid in the final cell culture medium and visually inspect for precipitation over the planned duration of your experiment.

Q4: I'm seeing higher than 100% viability in some of my treatment groups compared to the vehicle control. Is this a real effect?

A4: An apparent increase in cell viability above the control level can be due to several factors when working with steroids:

  • Hormonal Proliferative Effects: Many steroid hormones can stimulate cell proliferation in receptor-positive cell lines.[2] This would lead to a genuine increase in cell number and, consequently, a higher signal in your viability assay.

  • Increased Metabolic Activity: As mentioned, some steroids can enhance cellular metabolic activity without necessarily increasing cell number.[3] This would result in a higher signal in metabolic assays like MTT or resazurin, which could be misinterpreted as increased viability.

  • Assay Interference: As discussed, direct interference of the compound with the assay reagents can lead to a false positive signal.

To distinguish between these possibilities, it is recommended to use an orthogonal assay. For example, if you observe >100% viability with an MTT assay, you could confirm this result by direct cell counting (e.g., using a hemocytometer with Trypan Blue exclusion) or an ATP-based assay.

Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages & Considerations with Steroids
Tetrazolium Salts (MTT, MTS, XTT) Enzymatic reduction by metabolically active cells to a colored formazan product.[9]Cost-effective, well-established.[10]Susceptible to interference from reducing compounds; hormonal effects of steroids can alter metabolic rates, confounding results.[3][7]
Resazurin (alamarBlue®) Reduction of blue resazurin to fluorescent pink resorufin by viable cells.[11]More sensitive than tetrazolium assays, non-toxic to cells allowing for kinetic studies.[11]Can be interfered with by compounds with reducing potential; hormonal effects on metabolism can be a factor.[7]
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels, a marker of metabolically active cells, via a luciferase reaction.[1]High sensitivity, fast, less prone to interference from colored or reducing compounds.[1][12]Reagents can be more expensive; steroid-induced changes in cellular ATP levels could potentially affect results.
Dye Exclusion (Trypan Blue, PI, DRAQ7™) Impermeable dyes are excluded from live cells with intact membranes but enter and stain dead cells.Direct measure of membrane integrity, not dependent on metabolic activity; simple and rapid.Typically requires cell harvesting and manual counting (for Trypan Blue); may not detect early stages of apoptosis.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of steroid compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the steroid compound in DMSO.

    • Perform serial dilutions of the steroid stock in DMSO.

    • Dilute the steroid from the DMSO stocks into pre-warmed complete cell culture medium to achieve the final desired concentrations. The final DMSO concentration should typically not exceed 0.5%.

    • Include a "vehicle control" group treated with the same final concentration of DMSO.

    • Include an "untreated control" group with media only.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the steroid dilutions or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[13]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from all readings.

Protocol 2: Resazurin (alamarBlue®) Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol above.

  • Resazurin Addition:

    • Add resazurin reagent to each well, typically at 10% of the culture volume.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically for your specific cell type and density.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence from all readings.

Protocol 3: ATP-Based (CellTiter-Glo®) Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol above, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation and Lysis:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background luminescence from all readings.

Visual Troubleshooting Guides and Pathways

Troubleshooting Workflow for Cell Viability Assays with Steroids

TroubleshootingWorkflow start Inconsistent or Unexpected Viability Results check_solubility Check for Compound Precipitation start->check_solubility precipitate_yes Precipitate Observed check_solubility->precipitate_yes Yes precipitate_no No Precipitate check_solubility->precipitate_no No optimize_solubility Optimize Solubility: - Adjust solvent concentration - Use fresh dilutions - Test solubility limits precipitate_yes->optimize_solubility check_interference Run Cell-Free Assay Control precipitate_no->check_interference reassess Re-evaluate Experiment optimize_solubility->reassess interference_yes Interference Detected check_interference->interference_yes Yes interference_no No Interference check_interference->interference_no No switch_assay Switch to Alternative Assay: - ATP-based (e.g., CellTiter-Glo) - Dye exclusion (e.g., Trypan Blue) interference_yes->switch_assay check_hormonal_effect Consider Hormonal Effects: - Proliferation vs. Metabolism interference_no->check_hormonal_effect check_vehicle_control Review Vehicle Control interference_no->check_vehicle_control switch_assay->reassess hormonal_effect Use Orthogonal Assay: - Direct cell counting - DNA synthesis assay (e.g., BrdU) check_hormonal_effect->hormonal_effect hormonal_effect->reassess vehicle_issue Optimize Vehicle Concentration: - Titrate DMSO/solvent - Ensure final concentration is non-toxic check_vehicle_control->vehicle_issue vehicle_issue->reassess

Caption: A logical workflow for troubleshooting common issues in cell viability assays with steroid compounds.

Genomic Steroid Hormone Signaling Pathway Affecting Cell Proliferation

SteroidSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone Receptor Steroid Receptor (inactive, bound to HSP) Steroid->Receptor Diffusion HSP HSP Receptor->HSP ActiveComplex Activated Steroid-Receptor Complex Receptor->ActiveComplex Binding & Conformational Change HRE Hormone Response Element (HRE) on DNA ActiveComplex->HRE Translocation & Dimerization Transcription Gene Transcription HRE->Transcription Binding mRNA mRNA Transcription->mRNA Proteins Proteins (e.g., cyclins, growth factors) mRNA->Proteins Translation CellProliferation Altered Cell Proliferation & Metabolism Proteins->CellProliferation

Caption: A diagram of the classical genomic signaling pathway for steroid hormones leading to changes in cell proliferation.

References

Technical Support Center: Optimizing Reaction Conditions for Pregnane Modifications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pregnane modifications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the chemical modification of the pregnane steroid core.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical advice in a question-and-answer format to help you overcome common experimental hurdles.

Stereoselective Reductions

Q1: My stereoselective reduction of a pregnane-4-ene-3-one is resulting in a mixture of 5α and 5β diastereomers. How can I improve the 5β selectivity?

A1: Achieving high 5β selectivity in the reduction of the C4-C5 double bond of the pregnane core is a common challenge. The 5α product is often the thermodynamically more stable product. Here are several strategies to enhance the formation of the desired 5β isomer:

  • Catalyst System: The choice of catalyst and additives is crucial. Palladium-based catalysts are commonly used. The addition of ionic liquids (ILs) as additives can significantly influence the stereochemical outcome. For instance, tetrabutylammonium-based ILs have been shown to improve 5β selectivity in palladium-catalyzed hydrogenations.[1][2]

  • Solvent Effects: The solvent system can impact the stereoselectivity. Protic solvents like isopropanol (iPrOH) have been found to be effective.[1][2] The addition of a small amount of water to the reaction mixture can sometimes improve yields, but an excessive amount may decrease selectivity.[3]

  • Reaction Temperature and Pressure: Lowering the reaction temperature can favor the kinetically controlled product, which may be the desired 5β isomer. Hydrogen pressure can also be optimized; typically, reactions are run at or slightly above atmospheric pressure.

Experimental Protocol: Palladium-Catalyzed 5β-Selective Hydrogenation

This protocol is a general guideline for the stereoselective reduction of a pregnane-4-ene-3-one.

  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon), add the ionic liquid (e.g., tetrabutylammonium d-mandelate, ~200 mg per 1 mmol of steroid) and the palladium catalyst (e.g., PdCl2, ~0.01 equivalents).[1][2]

  • Solvent Addition: Add the solvent (e.g., iPrOH, at a mass ratio of approximately 1:5 of ionic liquid to solvent).[1][2]

  • Reaction Initiation: Stir the mixture for a short period (e.g., 10 minutes) to ensure catalyst dissolution and activation. Then, add the pregnane substrate (1 equivalent).[1][2]

  • Hydrogenation: Purge the flask with hydrogen gas (H2) and maintain a positive pressure (e.g., using a balloon).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure and purify the product mixture by column chromatography to separate the diastereomers.

Data Presentation: Influence of Ionic Liquid on Stereoselectivity

SubstrateIonic Liquid AdditiveSolvent5β:5α RatioIsolated Yield (%)Reference
TestosteroneNoneiPrOH43:57-[2]
TestosteroneTetrabutylammonium d-mandelateiPrOH84:1699[4]
ProgesteroneTetrabutylammonium d-mandelateiPrOH60:4082[3][4]

Troubleshooting Workflow for Stereoselective Reduction

Caption: Troubleshooting workflow for improving 5β-selectivity.

Regioselective Hydroxylation

Q2: I am trying to hydroxylate progesterone, but I am getting a mixture of products hydroxylated at different positions. How can I achieve better regioselectivity?

A2: The pregnane skeleton has multiple C-H bonds that can be hydroxylated, and achieving high regioselectivity can be challenging. The outcome of the hydroxylation reaction is highly dependent on the catalyst and the specific structure of the substrate.

  • Enzymatic Hydroxylation: Biocatalysis using cytochrome P-450 enzymes is a powerful method for achieving high regioselectivity. Different isozymes exhibit distinct selectivities for hydroxylating the progesterone core. For example, in studies with rat hepatic cytochrome P-450 isozymes, cytochrome P-450h almost exclusively forms 2α-hydroxyprogesterone, while P-450a is selective for 6α- and 7α-hydroxylation.[1] 6β-hydroxylation is catalyzed by several isozymes, with P-450g being the most efficient.[1]

  • Microbial Biotransformation: Whole-cell biotransformation with specific fungal strains is another effective strategy. For instance, the fungus Isaria farinosa has been shown to hydroxylate progesterone at the 6β and 11α positions.[5] The regioselectivity can be influenced by the substrate. For example, with Isaria farinosa, 17α-hydroxyprogesterone is hydroxylated at the 6β and 12β positions, demonstrating a shift in selectivity compared to progesterone.[5]

  • Directed C-H Functionalization: In chemical synthesis, directing groups can be used to guide the hydroxylation to a specific position. While this requires additional synthetic steps for the installation and removal of the directing group, it can provide excellent control over regioselectivity.

Data Presentation: Regioselectivity of Progesterone Hydroxylation by Rat Cytochrome P-450 Isozymes

Cytochrome P-450 IsozymeMajor Hydroxylated Product(s)Reference
P-450b, P-450e16α-Hydroxyprogesterone[1]
P-450h2α-Hydroxyprogesterone[1]
P-450a6α- and 7α-Hydroxyprogesterone[1]
P-450g6β-Hydroxyprogesterone[1]
P-450k21-Hydroxyprogesterone[1]
Protecting Group Strategies

Q3: I need to perform a reaction on one part of my pregnane molecule, but I have multiple reactive functional groups (e.g., hydroxyls, ketones). What is the best strategy for protecting groups?

A3: A well-thought-out protecting group strategy is fundamental for the successful synthesis of complex, polyfunctionalized pregnane derivatives. The key is to choose protecting groups that are stable to the reaction conditions of subsequent steps but can be selectively removed without affecting other parts of the molecule. This is known as an orthogonal protecting group strategy.[6][7]

  • Choosing the Right Protecting Group: The choice of protecting group depends on the nature of the functional group to be protected and the reaction conditions it needs to withstand.[6] For example, silyl ethers are commonly used to protect hydroxyl groups and are generally stable to a wide range of non-acidic and non-fluoride-containing reagents.[8]

  • Orthogonal Protection: When multiple similar functional groups are present, it is often necessary to use different protecting groups that can be removed under distinct conditions. For instance, a primary alcohol might be protected as a silyl ether, while a secondary alcohol is protected as a benzyl ether. The silyl ether can be removed with fluoride ions (e.g., TBAF) or acid, while the benzyl ether is typically removed by hydrogenolysis.[9]

  • Selective Deprotection: Even with the same type of protecting group, selective deprotection can sometimes be achieved based on steric hindrance or subtle differences in reactivity. For example, a less sterically hindered triethylsilyl (TES) ether can be removed in the presence of a bulkier tert-butyldimethylsilyl (TBDMS) ether.[10]

Decision Tree for Protecting Group Selection

Caption: Decision tree for selecting a suitable protecting group.

Experimental Protocol: Selective Deprotection of a Triethylsilyl (TES) Ether

This protocol describes a method for the reductive deprotection of silyl ethers using Wilkinson's catalyst and catechol borane.[10]

  • Reaction Setup: To a solution of the silyl-protected pregnane derivative (1 equivalent) in dry tetrahydrofuran (THF), add Wilkinson's catalyst (Rh(PPh3)3Cl, 3-9 mole %).

  • Reagent Addition: Cool the reaction mixture to 0 °C under a nitrogen atmosphere. Slowly add catechol borane (3-9 equivalents).

  • Reaction Progression: After 10 minutes, remove the ice bath and continue stirring at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: No aqueous work-up is typically required. The reaction mixture can be directly purified by column chromatography.

Data Presentation: Selective Reductive Deprotection of Silyl Ethers

Substrate (Protecting Groups)Product (Remaining Protecting Group)ReagentsYield (%)Reference
TES, TBSTBSWilkinson's catalyst, Catechol borane-[10]
TES, TIPSTIPSWilkinson's catalyst, Catechol borane-[10]
TBS, TIPSTIPSWilkinson's catalyst, Catechol borane-[10]
Optimizing Catalytic Reactions

Q4: My cross-coupling reaction on a pregnane substrate is giving low yields. How can I optimize the catalyst loading?

A4: Optimizing catalyst loading is a critical step in developing an efficient cross-coupling reaction. Both insufficient and excessive amounts of catalyst can lead to suboptimal results.

  • Insufficient Catalyst: Too little catalyst can result in slow reaction rates and incomplete conversion, leading to low yields.[11]

  • Excessive Catalyst: While it may seem that more catalyst would lead to a better outcome, high catalyst loadings can sometimes promote side reactions, leading to the formation of byproducts and a decrease in the yield of the desired product.[2] It also increases the cost of the reaction and the difficulty of removing the catalyst from the final product.

  • Systematic Optimization: The optimal catalyst loading should be determined experimentally. A common approach is to run a series of small-scale reactions with varying amounts of the catalyst (e.g., from 0.5 mol% to 15 mol%) while keeping all other reaction parameters constant. The yield of the desired product is then plotted against the catalyst loading to identify the optimal range.

Data Presentation: Example of Catalyst Loading Optimization for a Cross-Coupling Reaction

Catalyst Loading (mol%)Yield (%)
560
1085
1592
2090

Note: This is a representative table. Actual values will vary depending on the specific reaction.

References

Avoiding degradation of 20-Methylpregn-5-en-3beta-ol during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 20-Methylpregn-5-en-3beta-ol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: Based on its structural similarity to other 3-beta-hydroxy-delta-5-steroids like pregnenolone, the primary degradation pathways for this compound are enzymatic conversion and chemical instability in certain conditions. Key factors include:

  • Enzymatic Degradation: The enzyme 3-beta-hydroxysteroid dehydrogenase/delta-5-delta-4 isomerase (3β-HSD) can oxidize the 3-beta-hydroxyl group and isomerize the double bond from the C5-C6 position to the C4-C5 position, converting it to a delta-4-3-keto-steroid.

  • Chemical Instability: Like other steroids with similar functional groups, it can be susceptible to degradation under certain pH, temperature, and light conditions, especially when in solution.

Q2: How should I store solid this compound?

A2: Solid this compound is generally stable. For long-term storage, it is recommended to keep it in a tightly sealed container at room temperature, protected from light and moisture.

Q3: What is the recommended way to prepare and store solutions of this compound?

A3: Aqueous solutions of similar compounds like pregnenolone are not recommended for storage for more than one day. It is best to prepare fresh solutions for each experiment. If a stock solution is necessary, use an appropriate organic solvent and store it at low temperatures.

Q4: Which solvents are suitable for dissolving this compound?

A4: this compound is expected to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in cell-based assays. Enzymatic conversion by 3β-HSD present in cells. 1. Use cell lines with low or no 3β-HSD expression. 2. Incorporate a known 3β-HSD inhibitor in your experimental design if compatible with your assay. 3. Minimize incubation times to reduce the extent of metabolic conversion.
Inconsistent results between experiments. Degradation of stock solutions. 1. Prepare fresh solutions for each experiment. 2. If using a stock solution, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping containers in foil.
Precipitation of the compound in aqueous media. Low aqueous solubility. 1. First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it with the aqueous medium. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Degradation of the compound during sample preparation or analysis. 1. Review your sample preparation workflow. Avoid prolonged exposure to harsh pH conditions or high temperatures. 2. Ensure the mobile phase is compatible with the compound's stability. 3. Check the stability of the compound in the autosampler over the course of the analytical run. Consider using a cooled autosampler.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh a precise amount of this compound (e.g., 3.165 mg for a 1 mL stock solution).

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 3.165 mg).

  • Cap the tube securely and vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Assessment of Compound Stability in Experimental Media

This protocol provides a framework to evaluate the stability of this compound in your specific experimental buffer or cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Experimental buffer or cell culture medium

  • Incubator set to the experimental temperature (e.g., 37°C)

  • HPLC or LC-MS system for analysis

  • Control samples (compound in solvent at time 0)

Procedure:

  • Prepare a working solution of this compound in your experimental medium at the final desired concentration.

  • Immediately take a sample (time 0) and analyze it by HPLC or LC-MS to determine the initial concentration.

  • Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 1, 4, 8, 24 hours), take additional samples for analysis.

  • Compare the peak area of this compound at each time point to the time 0 sample to determine the percentage of degradation.

Visualizations

degradation_pathway This compound This compound Delta-4-3-keto-steroid Delta-4-3-keto-steroid This compound->Delta-4-3-keto-steroid 3-beta-HSD (Oxidation & Isomerization)

Caption: Enzymatic conversion of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis dissolve Dissolve in Organic Solvent dilute Dilute in Aqueous Medium dissolve->dilute incubate Incubate under Experimental Conditions dilute->incubate analyze Analyze via HPLC/LC-MS incubate->analyze

Caption: General experimental workflow for stability assessment.

troubleshooting_logic start Inconsistent Results? check_solution Check Solution Stability start->check_solution Yes check_cells Check for Enzymatic Activity start->check_cells Yes prepare_fresh Prepare Fresh Solutions check_solution->prepare_fresh use_inhibitor Use 3-beta-HSD Inhibitor check_cells->use_inhibitor

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Characterization of Synthetic Steroids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the characterization of synthetic steroids.

General Experimental Workflow

The characterization of a novel synthetic steroid is a multi-step process requiring orthogonal analytical techniques to confirm its identity, purity, and stereochemistry.

Steroid Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification lcms LC-MS/MS (Purity & Mass Confirmation) purification->lcms nmr NMR Spectroscopy (Structure & Stereochemistry) lcms->nmr chiral Chiral Chromatography (Enantiomeric Purity) nmr->chiral xray X-ray Crystallography (Absolute Configuration) chiral->xray confirmation Structure Confirmed xray->confirmation

Refining detection of 20-Methylpregn-5-en-3beta-ol in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 20-Methylpregn-5-en-3beta-ol. This resource provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a pregnane steroid. It has a molecular formula of C22H36O and a molecular weight of approximately 316.5 g/mol [1]. As with other steroids, its detection in biological samples requires sensitive and specific analytical methods.

Q2: What are the primary analytical methods for detecting this compound?

A: The gold-standard methods for quantifying steroids like this compound in biological samples are hyphenated mass spectrometry techniques.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and preferred method. It offers high sensitivity and specificity, requires minimal sample derivatization, and can be used to analyze multiple steroids in a single run.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that often requires derivatization to make the steroid volatile.[7][8] It is excellent for structural confirmation and resolving isomers.[8]

Q3: Why is sample preparation so critical for steroid analysis?

A: Sample preparation is a crucial step that addresses several challenges inherent in biological samples:

  • Low Concentrations: Steroids are often present at very low levels (pg/mL to ng/mL)[9]. Preparation steps like Solid-Phase Extraction (SPE) concentrate the analyte to detectable levels.

  • Complex Matrix: Biological samples (e.g., plasma, serum, urine) contain numerous interfering substances like proteins, lipids, and salts.[10] These can interfere with the analysis, causing a phenomenon known as the "matrix effect".[11][12]

  • Analyte Stability: Proper extraction helps to remove the analyte from enzymes or conditions that might cause degradation.

Q4: What are "matrix effects" and how do they impact results?

A: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[13] This is a major challenge in LC-MS/MS and can lead to:

  • Ion Suppression: The signal for the target analyte is reduced, leading to underestimation of its concentration and poor sensitivity.

  • Ion Enhancement: The signal is artificially increased, causing an overestimation of the concentration.[11] Matrix effects can vary between samples, leading to poor reproducibility and inaccurate quantification.[13] The most effective way to compensate for this is by using a stable isotope-labeled internal standard.[14]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Problem Area 1: Poor Sensitivity & Low Signal

Q: My analyte signal is very low or undetectable. What should I check first?

A: A low or absent signal is a common issue. A logical troubleshooting workflow can help identify the cause.

G cluster_extraction Extraction & Sample Prep Issues cluster_ms Mass Spectrometer & Matrix Issues cluster_system System-Wide Issues start Low or No Analyte Signal is_check Is the Internal Standard (IS) signal also low or absent? start->is_check extraction_low Both Analyte and IS are Low is_check->extraction_low Yes ms_issue IS Signal is Normal, Analyte Signal is Low is_check->ms_issue No system_issue Both Signals Absent is_check->system_issue Both Absent check_recovery Verify extraction recovery. Consider alternative SPE sorbents or LLE solvents. check_evap Check for analyte loss during solvent evaporation step (e.g., temperature too high). check_matrix Suspect severe ion suppression (Matrix Effect). check_chrom Modify LC gradient to separate analyte from interference. check_source Clean the MS ion source. check_lc Check LC system for leaks, clogs, or pump failure. check_ms_comm Verify MS data acquisition and system communication.

Fig 1. Troubleshooting workflow for low analyte signal.

1. Check Extraction Efficiency: Steroid recovery can vary significantly based on the chosen method. Solid-Phase Extraction (SPE) is often superior to Liquid-Liquid Extraction (LLE) for complex matrices as it provides cleaner extracts.[10][15]

  • Action: Perform a recovery experiment by spiking a known amount of this compound standard into a blank matrix (e.g., charcoal-stripped serum) and comparing the final signal to a standard prepared in a clean solvent. Recoveries should ideally be between 85% and 115%.[16]

2. Evaluate Matrix Effects: If your internal standard signal is strong but the analyte signal is suppressed, a matrix effect is the most likely cause.[11]

  • Action: Infuse a constant flow of the analyte standard into the mass spectrometer post-column while injecting a blank, extracted biological sample. A dip in the signal at the analyte's retention time confirms ion suppression.
  • Solution: Improve chromatographic separation to move the analyte away from the interfering compounds or enhance the sample cleanup procedure.[3] Using a stable isotope-labeled internal standard (e.g., d3- or 13C-labeled) is the best way to compensate for this effect.[14]

3. Confirm Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. A dirty ion source is a common cause of gradually decreasing signal intensity.

Problem Area 2: High Variability & Poor Reproducibility

Q: My results are inconsistent between replicates or runs (%CV is high). What could be the cause?

A: High variability often points to inconsistencies in the sample preparation process or fluctuating matrix effects.

1. Standardize Sample Preparation: Manual sample preparation steps, especially LLE, can introduce variability.

  • Solution: Use an automated SPE system for consistent processing.[10] Ensure precise and consistent pipetting, vortexing times, and evaporation steps.

2. Use the Correct Internal Standard (IS): An IS is added at the beginning of the sample preparation process to account for analyte loss and matrix effects.

  • Best Practice: The ideal IS is a stable isotope-labeled version of the analyte itself (e.g., this compound-d3). Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization.
  • Alternative: If an isotopic IS is unavailable, use a structurally similar compound that does not occur naturally in the samples. However, be aware that it may not perfectly mimic the analyte's behavior, especially concerning matrix effects.[17]

3. Prepare Matrix-Matched Calibrators: Calibration curves prepared in a clean solvent may not accurately reflect the behavior of the analyte in a complex biological matrix.

  • Solution: Prepare your calibration standards in a blank biological matrix (e.g., charcoal-stripped serum or plasma) that is free of the endogenous analyte. This helps to normalize the effects of the matrix across calibrators and unknown samples.[16]

Problem Area 3: Chromatographic Issues (Peak Tailing, Splitting, Shifting)

Q: I'm observing poor peak shapes or retention time shifts. How can I fix this?

A: Poor chromatography can compromise sensitivity, resolution, and reproducibility.

G cluster_column Column Issues cluster_sample Sample/System Issues start Poor Peak Shape or RT Shift tailing Peak Tailing split Split Peaks rt_shift Retention Time (RT) Shift broad Broad Peaks tailing_sol Possible secondary interactions. Check mobile phase pH. Use a column with different chemistry. tailing->tailing_sol split_sol Clogged frit or column void. Replace guard column or column. split->split_sol rt_shift_sol Inconsistent mobile phase composition or column temperature. Check pump performance and oven stability. rt_shift->rt_shift_sol broad_sol Inefficient chromatography or large injection volume. Optimize gradient. Reconstitute sample in initial mobile phase. broad->broad_sol

Fig 2. Logic for troubleshooting common chromatography issues.

1. Check for Column Contamination: Residual matrix components, especially phospholipids from plasma/serum, can build up on the analytical column and degrade performance.

  • Action: Use a guard column before your analytical column. Implement a robust column wash step at the end of each run with a strong solvent (e.g., isopropanol). Consider specialized sample preparation techniques like HybridSPE®-Phospholipid plates that specifically remove phospholipids.

2. Optimize Reconstitution Solvent: The solvent used to redissolve the sample extract after evaporation can significantly impact peak shape.

  • Best Practice: Reconstitute the dried extract in a solvent that is weaker than or identical to the initial mobile phase of your LC gradient. Injecting a sample in a much stronger solvent can cause peak distortion and broadening.[10]

3. Ensure System Equilibration: Inconsistent retention times can occur if the LC system is not properly equilibrated between injections.

  • Action: Ensure the re-equilibration step at the end of your gradient is sufficiently long (typically 5-10 column volumes) to return the column to its initial state before the next injection.

Quantitative Data & Method Parameters

The following tables summarize typical performance metrics for steroid analysis by LC-MS/MS. These values, derived from general steroid panel analyses, can serve as a benchmark for method development for this compound.

Table 1: Comparison of Sample Preparation Techniques for Steroids in Serum/Plasma

TechniqueTypical Recovery (%)Key AdvantagesKey DisadvantagesCitations
Solid-Phase Extraction (SPE) 80 - 110%High recovery, clean extracts, amenable to automation.Can be more expensive, requires method development.[10][15]
Supported Liquid Extraction (SLE) > 75%High recovery, no emulsion formation, faster than LLE.Single-use plates/cartridges.[18]
Liquid-Liquid Extraction (LLE) 60 - 95%Inexpensive, high capacity.Labor-intensive, prone to emulsions, less clean extracts.[19]
Protein Precipitation (PPT) VariableFast and simple.Results in dirty extracts with significant matrix effects.

Table 2: Typical LC-MS/MS Method Performance Characteristics for Steroid Panels

ParameterTypical ValueDescriptionCitations
Lower Limit of Quantitation (LLOQ) 1 - 50 pg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[20]
Linearity (r²) > 0.99Indicates how well the calibration curve fits a linear regression.[18]
Inter-assay Precision (%CV) < 15%The variation observed between different analytical runs.[4]
Intra-assay Precision (%CV) < 10%The variation observed within a single analytical run.[4]
Accuracy / Recovery 85 - 115%The closeness of the measured value to the true value.[4][16]
Matrix Effect 85 - 115%A measure of ion suppression or enhancement; values close to 100% are ideal.[16]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum/Plasma

This protocol is a general guideline based on established methods for other steroids and should be optimized for your specific application.[10]

  • Sample Pre-treatment:

    • Thaw serum/plasma samples at room temperature.

    • To 200 µL of sample, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte in methanol). Vortex briefly.

    • Add 400 µL of 4% phosphoric acid in water to precipitate proteins and dilute the sample. Vortex and centrifuge at 4000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge (e.g., 100 mg, 1 mL) on a vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not let the cartridge dry out completely.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned C18 cartridge.

    • Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

    • Perform a second wash with 1 mL of hexane to remove non-polar interferences like lipids.[10]

    • Dry the cartridge under a high vacuum for 5-10 minutes.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the analyte from the cartridge using 1 mL of ethyl acetate or methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure the analyte is fully dissolved. The sample is now ready for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters

These parameters provide a starting point for method development. The specific gradient, transitions, and source parameters must be optimized for this compound.

  • LC System: UPLC/UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: Start at 40-50% B, ramp to 95-100% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[10] APCI can be less susceptible to matrix effects for some steroids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These must be determined experimentally by infusing a pure standard of this compound. You will identify the precursor ion (typically [M+H]+ or [M+H-H2O]+) and then optimize collision energy to find the most stable and abundant product ions.

References

Technical Support Center: Safe Handling and Disposal of Pregnane Steroid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of pregnane steroid compounds. The following information is intended to supplement, not replace, your institution's specific safety protocols and regulatory requirements.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with pregnane steroid compounds in a question-and-answer format.

QuestionAnswer
What should I do if I accidentally get pregnane steroid powder on my gloves? 1. Immediately remove the contaminated gloves, turning them inside out as you do. 2. Dispose of the gloves in the designated hazardous chemical waste container. 3. Wash your hands thoroughly with soap and water. 4. Don a new pair of appropriate chemical-resistant gloves before resuming work.
I've observed a small amount of pregnane steroid powder has become airborne. What is the immediate course of action? 1. If it is safe to do so, immediately close the sash of the chemical fume hood to contain the powder. 2. If not in a fume hood, calmly move away from the area and alert others. 3. Restrict access to the affected area. 4. Follow your facility's spill cleanup procedure for potent compounds. Do not attempt to clean it up without the proper personal protective equipment (PPE), including respiratory protection.
My balance is showing inconsistent readings after weighing a pregnane steroid. What could be the cause and how do I fix it? This could be due to static electricity causing the powder to adhere to the balance or surrounding surfaces. To remedy this, use an anti-static gun or ionizer before and during weighing. Ensure the balance is properly decontaminated after each use to prevent residue buildup, which can also affect accuracy.
What type of gloves are best for handling pregnane steroid compounds? Consult the Safety Data Sheet (SDS) for the specific compound. Generally, nitrile gloves are a suitable choice. For handling larger quantities or for prolonged periods, double-gloving is recommended.[1] Always check for tears or punctures before and during use.
How can I be sure my ventilation is adequate for working with these compounds? Pregnane steroids, especially in powdered form, should be handled in a certified chemical fume hood or a similar containment device that operates under negative pressure.[2] Your institution's Environmental Health and Safety (EHS) office can verify the proper functioning and certification of your ventilation equipment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with pregnane steroid compounds?

A1: Pregnane steroid compounds, such as progesterone and pregnenolone, are potent pharmaceutical agents. The primary hazards include potential carcinogenicity, and they may damage fertility or the unborn child.[3][4] They may also cause harm to breast-fed children.[3][4] Always consult the specific Safety Data Sheet (SDS) for detailed hazard information.

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling pregnane steroid powders?

A2: The minimum required PPE includes a lab coat, safety glasses with side shields, and two pairs of chemical-resistant gloves.[1] For tasks with a higher risk of aerosolization, such as weighing or reconstituting powders outside of a containment unit, a fit-tested respirator may be necessary.

Q3: How should I store pregnane steroid compounds?

A3: Store these compounds in a cool, dry, and well-ventilated area in tightly sealed containers.[5] They should be stored locked up and away from incompatible materials like strong oxidizing agents.[3][6]

Q4: What is the first thing I should do in case of accidental skin contact with a pregnane steroid?

A4: Immediately flush the affected area with plenty of soap and water and remove any contaminated clothing.[5] Seek medical attention if irritation develops or you have any concerns. Report the exposure to your supervisor and your institution's EHS office.

Q5: How do I dispose of waste contaminated with pregnane steroid compounds?

A5: All waste, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][7] Do not mix this waste with general laboratory trash.

Quantitative Data

Due to their potency, specific Occupational Exposure Limits (OELs) for many pregnane steroids have not been established by bodies like OSHA or ACGIH. Instead, a risk-based approach using Occupational Exposure Bands (OEBs) is often employed for potent pharmaceutical compounds.[8][9]

ParameterProgesteronePregnenoloneGeneral Guidance for Potent Steroids
CAS Number 57-83-0[3][4]145-13-1[8]N/A
Hazard Classification Carcinogenicity 1B, Reproductive Toxicity 1A[4]Carcinogenicity 2, Reproductive Toxicity 2[8]Often categorized as potent compounds with potential for carcinogenicity, mutagenicity, or reproductive toxicity at low doses.[8]
Occupational Exposure Limit (OEL) Not established.A Time-Weighted Average (TWA) of 0.02 mg/m³ has been suggested for similar corticosteroids.[10]An OEL at or below 10 µg/m³ is a common threshold for classifying a compound as potent.[8][9]
Physical Form Solid[6]Solid[5]Typically handled as powders.
Solubility Insoluble in water.[4]Insoluble in water.[5]Generally have low aqueous solubility.

Experimental Protocols

Protocol 1: Decontamination of Laboratory Surfaces and Equipment

Objective: To safely decontaminate benchtops, balances, and other equipment after handling pregnane steroid compounds.

Materials:

  • Appropriate PPE (lab coat, safety glasses, double nitrile gloves)

  • Disposable absorbent pads

  • 70% ethanol or another suitable solvent (check for compatibility with the surface)

  • Detergent solution

  • Hazardous waste bags and container

Procedure:

  • Preparation: Don all required PPE. Ensure the work area is clear of any unnecessary items.

  • Initial Wipe-Down: Dampen an absorbent pad with 70% ethanol or another appropriate solvent. Carefully wipe down all surfaces that may have come into contact with the pregnane steroid, starting from the cleanest areas and moving towards the most contaminated.

  • Detergent Wash: Prepare a solution of laboratory-grade detergent and water. Use a new absorbent pad soaked in the detergent solution to wash all previously wiped surfaces.

  • Rinse: Using a fresh absorbent pad dampened with water, wipe down the surfaces to remove any detergent residue.

  • Final Wipe-Down: Perform a final wipe-down with 70% ethanol.

  • Waste Disposal: Place all used absorbent pads and disposable PPE into a hazardous waste bag. Seal the bag and place it in the designated hazardous chemical waste container.

  • Hand Hygiene: After removing PPE, wash hands thoroughly with soap and water.

Protocol 2: Spill Cleanup for Pregnane Steroid Powders

Objective: To safely clean up small and large spills of pregnane steroid powders.

Materials:

  • Full PPE (lab coat, safety glasses, double nitrile gloves, shoe covers, and a fit-tested respirator)

  • Spill kit containing:

    • Absorbent pads or pillows

    • Plastic scoop and scraper

    • Hazardous waste bags

    • "Caution: Hazardous Waste" labels

    • Wetting agent (e.g., 70% ethanol) in a spray bottle

Procedure for a Small Spill (<1 gram):

  • Alert and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Put on all required PPE, including a respirator.

  • Wetting the Powder: Lightly spray the spilled powder with a wetting agent to prevent it from becoming airborne. Avoid excessive wetting that could cause the spill to spread.

  • Absorb and Collect: Cover the wetted spill with absorbent pads. Use a plastic scoop and scraper to carefully collect the absorbed material and place it into a hazardous waste bag.

  • Decontaminate: Clean the spill area following the "Decontamination of Laboratory Surfaces and Equipment" protocol.

  • Waste Disposal: Seal the hazardous waste bag, label it, and place it in the designated hazardous waste container. Dispose of contaminated PPE in the same manner.

  • Report: Report the spill to your supervisor and EHS office as per your institution's policy.

Procedure for a Large Spill (>1 gram):

  • Evacuate and Alert: Immediately alert everyone in the laboratory and evacuate the area.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

  • Secure the Area: Close the doors to the laboratory and post a warning sign.

  • Await a Trained Response Team: Allow the trained emergency response team to manage the cleanup.

Protocol 3: Segregation and Disposal of Pregnane Steroid Waste

Objective: To properly segregate and package pregnane steroid waste for disposal.

Materials:

  • Appropriate PPE

  • Designated hazardous waste container (clearly labeled)

  • Hazardous waste bags

  • "Hazardous Waste" labels

Procedure:

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with pregnane steroids (e.g., used gloves, absorbent pads, empty vials, weigh boats) must be placed in a designated, lined hazardous waste container. Do not dispose of this waste in regular trash or biohazard bins.

    • Liquid Waste: Solutions containing pregnane steroids should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.

    • Sharps: Contaminated sharps (e.g., needles, glass Pasteur pipettes) must be placed in a designated sharps container for hazardous chemical waste.

  • Packaging:

    • Ensure that waste containers are kept closed when not in use.

    • Do not overfill waste containers. Leave at least 10% headspace in liquid waste containers to allow for expansion.

  • Labeling:

    • Clearly label all waste containers with a "Hazardous Waste" label.

    • The label must include the full chemical name of the pregnane steroid(s) and any other hazardous components (e.g., solvents).

    • Indicate the approximate percentage of each component.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or designated waste management provider.

Visualizations

Safe Handling of Pregnane Steroid Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult SDS prep2 Don appropriate PPE (Lab coat, safety glasses, double gloves) prep1->prep2 prep3 Prepare work area in a certified chemical fume hood prep2->prep3 handle1 Use anti-static device to minimize powder dispersal prep3->handle1 handle2 Weigh powder on a disposable weigh boat or paper handle1->handle2 handle3 Handle with care to avoid creating dust handle2->handle3 cleanup1 Decontaminate all surfaces and equipment handle3->cleanup1 cleanup2 Dispose of all contaminated materials as hazardous waste cleanup1->cleanup2 cleanup3 Remove PPE and wash hands thoroughly cleanup2->cleanup3 Pregnane Steroid Spill Response cluster_large_spill cluster_small_spill rect_node Evacuate the area Alert others rect_node2 Contact EHS/ Emergency Response rect_node->rect_node2 start Spill Occurs is_large Is the spill > 1 gram? start->is_large is_large->rect_node Yes Large Spill Protocol rect_node4 Alert personnel in the immediate area is_large->rect_node4 No Small Spill Protocol rect_node3 Secure the area and post a warning rect_node2->rect_node3 rect_node5 Don full PPE (including respirator) rect_node4->rect_node5 rect_node6 Wet powder with a suitable solvent rect_node5->rect_node6 rect_node7 Collect spill with absorbent materials rect_node6->rect_node7 rect_node8 Decontaminate the area rect_node7->rect_node8 rect_node9 Dispose of waste and PPE as hazardous waste rect_node8->rect_node9 Pregnane Steroid Waste Disposal cluster_segregation Segregation at Point of Generation cluster_packaging Packaging and Labeling cluster_disposal Final Disposal start Generation of Pregnane Steroid Waste solid_waste Contaminated Solid Waste (Gloves, pads, vials) start->solid_waste liquid_waste Contaminated Liquid Waste (Solutions) start->liquid_waste sharps_waste Contaminated Sharps (Needles, glass pipettes) start->sharps_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container disposal Arrange for collection by EHS or a licensed waste management provider solid_container->disposal liquid_container->disposal sharps_container->disposal

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 20-Methylpregn-5-en-3β-ol and Pregnenolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the endogenous neurosteroid pregnenolone and its synthetic derivative, 20-Methylpregn-5-en-3β-ol. While extensive research has elucidated the multifaceted roles of pregnenolone, data on the biological effects of 20-Methylpregn-5-en-3β-ol are currently limited in the public domain. This document summarizes the available information, outlines the necessary experimental protocols for a comprehensive comparison, and presents a framework for evaluating the therapeutic potential of these compounds.

Introduction

Pregnenolone (P5) is a pivotal endogenous steroid hormone synthesized from cholesterol in the adrenal glands, gonads, and brain.[1] It serves as the precursor to all other steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.[1] Beyond its role as a prohormone, pregnenolone itself exhibits a range of biological activities, particularly as a neurosteroid, influencing neuronal function, mood, and cognition.[2][3]

This guide aims to:

  • Detail the established biological activities of pregnenolone.

  • Present a comparative framework for evaluating 20-Methylpregn-5-en-3β-ol.

  • Provide detailed experimental protocols for key biological assays.

  • Illustrate relevant signaling pathways and experimental workflows.

Comparative Analysis of Biological Activities

Due to the scarcity of data for 20-Methylpregn-5-en-3β-ol, this section primarily details the activities of pregnenolone. The tables below are structured to incorporate future experimental data for 20-Methylpregn-5-en-3β-ol to facilitate a direct comparison.

Neurosteroid Activity

Pregnenolone and its sulfate ester are well-characterized neurosteroids that modulate neuronal excitability and synaptic plasticity.[5] They are known to interact with several key neurotransmitter receptors.

Table 1: Comparative Neurosteroid Receptor Activity

TargetPregnenolone20-Methylpregn-5-en-3β-ol
GABAA Receptor Negative Allosteric Modulator (Sulfate)Data not available
NMDA Receptor Positive Allosteric Modulator (Sulfate)Data not available
CB1 Receptor Negative Allosteric ModulatorData not available
Microtubule-associated protein 2 (MAP2) High-affinity binding, promotes microtubule polymerizationData not available
TRPM3 Ion Channel Activation (Sulfate), leading to calcium influxData not available
Anti-inflammatory Activity

Pregnenolone has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation.[2][6] Its mechanisms involve the modulation of innate immune signaling pathways.

Table 2: Comparative Anti-inflammatory Activity

Target/PathwayPregnenolone20-Methylpregn-5-en-3β-ol
Toll-Like Receptor (TLR) Signaling Suppresses TLR2 and TLR4 signalingData not available
Cytokine Secretion Inhibits TNF-α and IL-6 secretionData not available
TIRAP and TLR2 Degradation Promotes ubiquitination and degradationData not available
Role as a Steroid Hormone Precursor

Pregnenolone is the universal precursor for the synthesis of all steroid hormones via the steroidogenesis pathway. The metabolic fate of 20-Methylpregn-5-en-3β-ol within this pathway has not been characterized. The C20 methylation may hinder or alter its recognition by key steroidogenic enzymes.

Signaling Pathways and Experimental Workflows

Pregnenolone Signaling Pathways

The following diagram illustrates the primary signaling pathways modulated by pregnenolone and its sulfate derivative.

Pregnenolone_Signaling cluster_receptors Receptor Modulation cluster_downstream Downstream Effects Pregnenolone Pregnenolone CB1 CB1 Receptor Pregnenolone->CB1 (-) PregS Pregnenolone Sulfate GABAa GABA_A Receptor PregS->GABAa (-) NMDA NMDA Receptor PregS->NMDA (+) TRPM3 TRPM3 Channel PregS->TRPM3 (+) Neuronal_Excitability ↓ Neuronal Excitability GABAa->Neuronal_Excitability Synaptic_Plasticity ↑ Synaptic Plasticity NMDA->Synaptic_Plasticity Cannabinoid_Signaling ↓ Cannabinoid Signaling CB1->Cannabinoid_Signaling Ca_Influx ↑ Ca²⁺ Influx TRPM3->Ca_Influx

Figure 1: Pregnenolone's modulation of neuronal receptors.

The diagram below illustrates pregnenolone's role in suppressing inflammatory signaling.

Anti_Inflammatory_Pathway Pregnenolone Pregnenolone CLIP170 CLIP170 Pregnenolone->CLIP170 activates TIRAP TIRAP CLIP170->TIRAP Ubiquitination Ubiquitination & Degradation TIRAP->Ubiquitination TLR2 TLR2 TLR2->Ubiquitination TLR_Signaling TLR2/4 Signaling Ubiquitination->TLR_Signaling inhibits Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) TLR_Signaling->Inflammation leads to Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis & Comparison Receptor_Binding Receptor Binding Assays (GABA_A, NMDA, CB1) Data_Analysis Quantitative Data Analysis (IC50, EC50, Efficacy) Receptor_Binding->Data_Analysis Enzyme_Inhibition Steroidogenic Enzyme Assays (e.g., 3β-HSD, CYP17A1) Enzyme_Inhibition->Data_Analysis Cell_Based_Assays Cell-Based Functional Assays (e.g., Calcium Imaging, Cytokine Release) Cell_Based_Assays->Data_Analysis PK_PD Pharmacokinetic & Pharmacodynamic Studies Behavioral Behavioral Models (e.g., anxiety, memory) PK_PD->Behavioral Inflammation_Models Animal Models of Inflammation PK_PD->Inflammation_Models Behavioral->Data_Analysis Inflammation_Models->Data_Analysis

References

Comparative Guide to the Structure-Activity Relationship of Pregnane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pregnane derivatives, focusing on their anticancer, neuroprotective, and anti-inflammatory properties. The information is compiled from recent scientific literature and presented to facilitate objective comparison and support further research and development.

Anticancer Activity of Pregnane Derivatives

Pregnane derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic and apoptotic effects against various cancer cell lines. The structural modifications on the pregnane skeleton significantly influence their anticancer potency.

Data Presentation: Anticancer Activity
Compound/DerivativeStructural ModificationCancer Cell LineIC50 (µM)Reference
Compound 13 1,2-Epoxy pregnane derivativeLNCaP (Prostate)15.17[1]
PC-3 (Prostate)11.83[1]
21E-(pyridin-3-yl)methylidene derivative 3g 21-arylidene-4-azapregn-5-eneLNCaP (Prostate)10.20[2]
T47-D (Breast)1.33[2]
PC-3 (Prostate)3.64[2]
21E-p-nitrophenylidene-4-azapregn-5-ene 3c 21-arylidene-4-azapregn-5-enePC-3 (Prostate)3.29[2]
Aspidataside B (Compound 2) Polyoxypregnane derivativeHL-60 (Leukemia)8.03
Pregnenolone Derivative 4 Hetero-steroid derivative of pregnenoloneHepG2 (Liver)Not specified, but potent pro-apoptotic activity reported.[3]
Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cancer cells (e.g., LNCaP, PC-3, T47-D, HL-60, HepG2) are seeded in 96-well plates at a density of 1.5 × 10^4 to 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pregnane derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 540-570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

Apoptosis Induction by Anticancer Pregnane Derivatives

Many pregnane derivatives exert their anticancer effects by inducing apoptosis, a programmed cell death pathway. This often involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

Pregnane_Derivatives Anticancer Pregnane Derivatives Bcl2_Family Modulation of Bcl-2 Family Proteins Pregnane_Derivatives->Bcl2_Family Induces Bax_Bak ↑ Pro-apoptotic (Bax, Bak) Bcl2_Family->Bax_Bak Bcl2_BclxL ↓ Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2_Family->Bcl2_BclxL Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Promotes Bcl2_BclxL->Mitochondria Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer pregnane derivatives induce apoptosis via the intrinsic pathway.

Neuroprotective Activity of Pregnane Derivatives

Certain pregnane derivatives, often referred to as neurosteroids, exhibit significant neuroprotective effects. Their mechanisms of action primarily involve the modulation of key neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptors.

Data Presentation: Neuroprotective Activity

Due to the nature of neuroprotection assays, quantitative data is often presented as a percentage of protection against a neurotoxic insult rather than IC50 values.

Compound/DerivativeMechanism of ActionExperimental ModelObserved EffectReference
Pregnanolone Sulfate (PAS) NMDA receptor antagonistCultured hippocampal neuronsInhibition of NMDA-induced neuronal death[3][4]
Pregnanolone Glutamate (PAG) Moderate NMDA receptor inhibitorCultured hippocampal neuronsNeuroprotective against excitotoxicity[5]
Allopregnanolone Positive allosteric modulator of GABA-A receptorsVarious models of neurodegenerationAnxiolytic, sedative, and anticonvulsant effects[6]
4-(20-oxo-5β-pregnan-3β-yl) butanoic acid (EPA-But) Positive allosteric modulator of NMDA receptorsRecombinant rat NMDA receptorsPotentiation of NMDA receptor function[7][8]
Experimental Protocols: Neuroprotective Activity Assessment

Neuronal Cell Viability Assay

This protocol outlines a general method for assessing the neuroprotective effects of pregnane derivatives against excitotoxicity induced by agents like NMDA.

  • Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared and maintained in appropriate culture conditions.

  • Compound Pre-treatment: Neurons are pre-incubated with various concentrations of the test pregnane derivative for a specific duration.

  • Induction of Neurotoxicity: A neurotoxic agent, such as NMDA (e.g., 30 µM), is added to the culture medium to induce neuronal cell death.

  • Assessment of Cell Viability: After a defined period of exposure to the neurotoxin, cell viability is assessed using various methods:

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

    • Fluorescent Staining: Using dyes like propidium iodide (stains dead cells) and Hoechst 33342 (stains all nuclei) to visualize and quantify cell death.

    • MTT Assay: As described in the anticancer section, to measure metabolic activity.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the pregnane derivative and the neurotoxin to those treated with the neurotoxin alone.

Signaling Pathways and Logical Relationships

Modulation of NMDA and GABA-A Receptors by Neuroprotective Pregnane Derivatives

Neuroprotective pregnane derivatives can either inhibit the excitotoxic effects of excessive glutamate signaling through NMDA receptors or enhance the inhibitory effects of GABA through GABA-A receptors.

cluster_0 NMDA Receptor Modulation cluster_1 GABA-A Receptor Modulation NMDA_Antagonist Pregnane Derivatives (e.g., Pregnanolone Sulfate) NMDA_Receptor NMDA Receptor NMDA_Antagonist->NMDA_Receptor Inhibits Ca_Influx ↓ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Reduces Excitotoxicity ↓ Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection_NMDA Neuroprotection Excitotoxicity->Neuroprotection_NMDA GABA_Agonist Pregnane Derivatives (e.g., Allopregnanolone) GABA_Receptor GABA-A Receptor GABA_Agonist->GABA_Receptor Potentiates Cl_Influx ↑ Cl⁻ Influx GABA_Receptor->Cl_Influx Enhances Hyperpolarization ↑ Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Neuroprotection_GABA Neuroprotection Hyperpolarization->Neuroprotection_GABA

Neuroprotective mechanisms of pregnane derivatives.

Anti-inflammatory Activity and PXR Activation

A significant number of pregnane derivatives exert their biological effects through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in regulating xenobiotic metabolism and inflammation.

Data Presentation: PXR Activation and Anti-inflammatory Activity
Compound/DerivativeActivityTarget/AssayEC50/IC50Reference
Rifampicin (Reference PXR agonist) PXR AgonistPXR Luciferase Reporter Assay~1 µM[9]
Pregnenolone-16α-carbonitrile (PCN) PXR AgonistPXR Luciferase Reporter AssayPotent activator[9]
Various C21-steroidal pregnane sapogenins Anti-inflammatoryInhibition of NO production in RAW264.7 cells12.6 to 96.5 µM[10]
Experimental Protocols: PXR Activation and Anti-inflammatory Assays

PXR Luciferase Reporter Gene Assay

This assay is used to screen for and characterize PXR activators.

  • Cell Culture and Transfection: A suitable cell line (e.g., HepG2, HEK293T) is co-transfected with a PXR expression vector and a reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter) linked to a luciferase gene.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test pregnane derivatives for 24 hours.

  • Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated. The EC50 value, the concentration that produces 50% of the maximal response, is determined from the dose-response curve.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Culture and Stimulation: Macrophages are plated and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test pregnane derivatives.

  • Nitrite Measurement: After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Signaling Pathways and Logical Relationships

PXR Activation and Anti-inflammatory Effects

Activation of PXR by pregnane derivatives leads to the transcription of genes involved in drug metabolism and can also suppress inflammatory responses, in part by inhibiting the NF-κB signaling pathway.

cluster_0 PXR-Mediated Gene Expression cluster_1 Anti-inflammatory Action PXR_Agonist Pregnane Derivative (PXR Agonist) PXR PXR PXR_Agonist->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR PXR_Activated Activated PXR RXR RXR RXR->PXR_RXR PBRE PXR Response Element (PBRE) in DNA PXR_RXR->PBRE Binds to Target_Genes ↑ Transcription of Target Genes (e.g., CYP3A4, MDR1) PBRE->Target_Genes Metabolism Drug Metabolism & Detoxification Target_Genes->Metabolism NFkB NF-κB PXR_Activated->NFkB Inhibits Inflammatory_Genes ↓ Transcription of Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Inflammation ↓ Inflammation Inflammatory_Genes->Inflammation

Dual role of PXR activation by pregnane derivatives.

References

A Comparative Guide to Pregnanes in Prostate Cancer Cells: Evaluating 20-Methylpregn-5-en-3beta-ol in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established roles of key pregnane derivatives in prostate cancer cells, offering a framework for the evaluation of novel compounds such as 20-Methylpregn-5-en-3beta-ol. Due to a lack of specific published data on this compound in the context of prostate cancer, this document leverages data from well-characterized pregnanes, primarily the androgen synthesis inhibitor abiraterone and the precursor pregnenolone, to establish a baseline for comparison and to outline a potential investigatory workflow.

Introduction to Pregnanes in Prostate Cancer

Pregnanes are a class of steroids that play a crucial role in various biological processes. In the context of prostate cancer, their significance is underscored by the central role of androgen receptor (AR) signaling in disease progression. While the testes are the primary source of androgens, the adrenal glands and even the tumor microenvironment can synthesize androgens from cholesterol, with pregnenolone being a key intermediate. This de novo steroidogenesis is a critical mechanism in the development of castration-resistant prostate cancer (CRPC).

Certain pregnane derivatives have been developed to target this pathway. Abiraterone, a synthetic pregnane derivative, is a cornerstone in the treatment of advanced prostate cancer. It functions by irreversibly inhibiting the enzyme CYP17A1, which is essential for the synthesis of androgens.[1][2][3] Understanding the mechanism and effects of such compounds is vital for the development of new and more effective therapies.

Comparative Analysis of Key Pregnanes

To understand the potential role of a novel compound like this compound, it is instructive to compare it with established pregnanes. The following tables summarize the known effects of pregnenolone and abiraterone on prostate cancer cells.

Table 1: Mechanism of Action and Cellular Effects of Reference Pregnanes
CompoundPrimary TargetMechanism of ActionEffect on Androgen Receptor (AR) SignalingEffect on Cell Proliferation
Pregnenolone Multiple potential targetsPrecursor for androgen and estrogen synthesis.[4] Can be converted to progesterone, which may have proliferative effects.[5]Indirectly promotes AR signaling by serving as a precursor to androgens.Can stimulate the growth of androgen-sensitive prostate cancer cells (e.g., LNCaP).[2]
Abiraterone CYP17A1 (17α-hydroxylase/17,20-lyase)Irreversibly inhibits the synthesis of androgens (e.g., testosterone, DHT) in the testes, adrenal glands, and tumor tissue.[1][3]Potent inhibitor of AR signaling by depleting androgen ligands.Inhibits the growth of androgen-dependent prostate cancer cells.[4]
This compound UnknownUnknownUnknownUnknown
Table 2: In Vitro Activity of Pregnane Derivatives in Prostate Cancer Cell Lines
CompoundCell LineAssayEndpointResult (IC50)Reference
Abiraterone Acetate LNCaPCell ProliferationInhibition of cell growth> 10 µM[6]
RM-581 (Aminosteroid Derivative) LNCaPCell ProliferationInhibition of cell growth1.2 µM[6]
RM-581 (Aminosteroid Derivative) PC-3Cell ProliferationInhibition of cell growth1.2 µM[6]
RM-581 (Aminosteroid Derivative) DU-145Cell ProliferationInhibition of cell growth4.4 µM[6]
Compound 13 (Epoxy-oxime pregnane) LNCaPCytotoxicity (MTT)Inhibition of cell viability15.17 µM[7]
Compound 13 (Epoxy-oxime pregnane) PC-3Cytotoxicity (MTT)Inhibition of cell viability11.83 µM[7]

Note: Data for this compound is not available. The table includes data for other synthetic pregnane derivatives to provide a broader context of potential activities.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways relevant to pregnane activity in prostate cancer and a proposed experimental workflow for evaluating a novel compound like this compound.

Androgen Synthesis and AR Signaling Pathway cluster_synthesis Androgen Synthesis cluster_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3βHSD DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) (Cytoplasm) DHT->AR AR_nucleus AR Dimer (Nucleus) AR->AR_nucleus Dimerization & Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Abiraterone Abiraterone Abiraterone->DHEA Abiraterone->Androstenedione

Caption: Androgen synthesis pathway and the mechanism of action of Abiraterone.

Experimental Workflow for Evaluating Novel Pregnanes cluster_invitro In Vitro Assays Compound Novel Pregnane (e.g., this compound) Cell_Lines Prostate Cancer Cell Lines (LNCaP, PC-3, DU-145, VCaP) Compound->Cell_Lines Enzyme_Inhibition Enzyme Inhibition Assay (e.g., CYP17A1, 5α-reductase) Compound->Enzyme_Inhibition Cell_Viability Cell Viability/Cytotoxicity (MTT, MTS) Cell_Lines->Cell_Viability Apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) Cell_Lines->Apoptosis AR_Signaling AR Signaling Assay (Luciferase Reporter, qPCR for AR targets) Cell_Lines->AR_Signaling Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Cell_Viability->Data_Analysis Apoptosis->Data_Analysis AR_Signaling->Data_Analysis Enzyme_Inhibition->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Proposed workflow for the in vitro evaluation of novel pregnane derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of novel compounds. Below are standard protocols for key experiments.

Cell Culture
  • Cell Lines: Androgen-sensitive (LNCaP, VCaP) and androgen-insensitive (PC-3, DU-145) human prostate cancer cell lines are commonly used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For androgen-dependent studies, charcoal-stripped FBS is used to remove endogenous steroids.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed prostate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Androgen Receptor (AR) Signaling Assay (Luciferase Reporter Assay)
  • Co-transfect prostate cancer cells (e.g., LNCaP) with an AR-responsive luciferase reporter plasmid (e.g., pARE-Luc) and a control plasmid (e.g., pRL-TK for normalization) using a suitable transfection reagent.

  • After 24 hours, treat the cells with the test compound in the presence or absence of an AR agonist (e.g., dihydrotestosterone, DHT).

  • After a further 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion and Future Directions

While direct experimental data on this compound in prostate cancer is currently unavailable, this guide provides a framework for its evaluation by comparing it to well-characterized pregnanes like pregnenolone and abiraterone. The provided experimental workflows and protocols offer a starting point for researchers to investigate the potential of this and other novel pregnane derivatives as therapeutic agents in prostate cancer. Future studies should focus on determining the specific molecular targets, effects on cell signaling pathways, and in vivo efficacy of this compound to fully elucidate its therapeutic potential.

References

Validating the Antiproliferative Effects of Pregnane Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the experimental data regarding the specific antiproliferative effects of 20-Methylpregn-5-en-3beta-ol. To provide a valuable resource for researchers, this guide will instead focus on a comparative analysis of other pregnane derivatives for which quantitative antiproliferative data is available. This will include a detailed look at their efficacy against various cancer cell lines, the experimental protocols used for their validation, and the signaling pathways they modulate.

Comparison of Antiproliferative Activity

While data for this compound is not publicly available, several other pregnane derivatives have been investigated for their potential as anticancer agents. The following table summarizes the in vitro antiproliferative activities of selected pregnane derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pachylenone A MCF-7 (Breast)768.73[1]
Aglaiasterol B MCF-7 (Breast)228[1][2]
20β-hydroxy-5αH-pregnan-3-one MCF-7 (Breast)568.76[1][2]
Novel 4-Azapregnene Derivative (3c) PC-3 (Prostate)3.29[3]
Novel 4-Azapregnene Derivative (3g) LNCaP (Prostate)10.20[3]
Novel 4-Azapregnene Derivative (3g) T47-D (Breast)1.33[3]

Experimental Protocols

The validation of antiproliferative effects relies on robust and reproducible experimental methodologies. The following is a detailed protocol for the widely used MTT assay, a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

MTT Assay Protocol

Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, LNCaP, T47-D)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (pregnane derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 50, 100 µM)[3].

    • Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period, typically 48 to 72 hours[3].

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the antiproliferative effects of these compounds and the experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

General Experimental Workflow for Assessing Antiproliferative Effects

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., MCF-7, PC-3) incubation Incubation with Test Compounds (48-72 hours) cell_culture->incubation compound_prep Preparation of Pregnane Derivatives compound_prep->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance viability_calc Cell Viability Calculation (%) absorbance->viability_calc ic50 IC50 Determination viability_calc->ic50

Caption: A flowchart of the key steps in evaluating the antiproliferative effects of chemical compounds.

Hypothetical Signaling Pathway for Antiproliferative Pregnane Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects receptor Steroid Receptor pathway_intermediate Signal Transduction (e.g., Kinase Cascades) receptor->pathway_intermediate pregnane Pregnane Derivative pregnane->receptor transcription_factor Transcription Factors (e.g., AP-1, NF-κB) pathway_intermediate->transcription_factor gene_expression Gene Expression Modulation transcription_factor->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

References

Differentiating Isomers of 20-Methylpregn-5-en-3β-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Structural Isomers of 20-Methylpregn-5-en-3β-ol

The core structural difference between the (20R) and (20S) isomers of 20-Methylpregn-5-en-3β-ol lies in the spatial arrangement of the methyl group at the C-20 position. This seemingly minor variation can lead to significant differences in their biological activity and pharmacological properties.

G 20-Methylpregn-5-en-3beta-ol This compound

Caption: General structure of 20-Methylpregn-5-en-3β-ol.

The two isomers, (20R)-20-Methylpregn-5-en-3β-ol and (20S)-20-Methylpregn-5-en-3β-ol, are epimers at the C-20 position. Their distinct three-dimensional structures are the basis for their differentiation using the analytical techniques detailed below.

Analytical Methodologies for Isomer Differentiation

The following sections detail the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) that can be employed to differentiate the (20R) and (20S) isomers.

Table 1: Predicted Analytical Differences Between Isomers
Analytical TechniqueParameterExpected Difference for (20R) vs. (20S) Isomers
¹H NMR Chemical Shift (δ)Protons on and near the C-20 methyl group and the C-17 side chain will exhibit distinct chemical shifts.
¹³C NMR Chemical Shift (δ)The C-20 carbon and adjacent carbons (C-17, C-21, C-22) will show different chemical shifts.
Mass Spectrometry Mass-to-Charge Ratio (m/z)As stereoisomers, they will have identical mass-to-charge ratios in standard MS.
Fragmentation PatternFragmentation patterns may show subtle intensity differences, but significant differentiation often requires chiral derivatization or advanced techniques like ion mobility spectrometry.
Chiral HPLC Retention Time (tᵣ)With a suitable chiral stationary phase, the two isomers will have different retention times, allowing for their separation and quantification.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules and is highly sensitive to the local chemical environment of atomic nuclei.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra on the same instrument. A 90° pulse width and a longer relaxation delay (5-10 seconds) are typically used.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals, particularly those around the C-17 and C-20 positions.

  • Data Analysis: Compare the chemical shifts of the protons and carbons in the C-17 side chain and the C-20 methyl group. The different spatial orientations of the methyl group in the (20R) and (20S) isomers will result in distinct electronic environments and, consequently, different chemical shifts for the nuclei in this region of the molecule.

G cluster_workflow NMR Analysis Workflow Sample Prep Dissolve Isomer in Deuterated Solvent Acquisition Acquire 1H, 13C, and 2D NMR Spectra Sample Prep->Acquisition Analysis Compare Chemical Shifts of C-17 and C-20 Regions Acquisition->Analysis Result Structural Elucidation of Isomer Analysis->Result

Caption: Workflow for NMR-based isomer differentiation.

Mass Spectrometry (MS)

While standard mass spectrometry is not ideal for differentiating stereoisomers due to their identical mass, advanced techniques and derivatization can provide distinguishing information.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (1-10 µg/mL) of each isomer in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the parent ion to generate fragmentation patterns. While the fragments will be the same, subtle differences in their relative abundances may be observed.

  • Chiral Derivatization (Optional): To enhance differentiation, react the isomers with a chiral derivatizing agent. The resulting diastereomers will have different fragmentation patterns in MS/MS.

  • Data Analysis: Compare the fragmentation patterns and relative ion intensities. Any reproducible differences can be used as a basis for differentiation.

G cluster_workflow Mass Spectrometry Workflow Sample Prep Prepare Dilute Isomer Solution LC_MS LC Separation (Optional) and Ionization (ESI/APCI) Sample Prep->LC_MS MS_MS Tandem MS (CID) of Parent Ion LC_MS->MS_MS Analysis Compare Fragmentation Patterns MS_MS->Analysis Result Isomer Differentiation (if derivatized or with advanced techniques) Analysis->Result

Caption: Workflow for MS-based isomer analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most direct and common method for separating enantiomers and diastereomers.

Experimental Protocol:

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of steroids. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the two isomers. A typical starting point for normal-phase chromatography would be a mixture of hexane and a polar modifier like isopropanol or ethanol. For reversed-phase chromatography, a mixture of acetonitrile or methanol and water can be used. The exact ratio will need to be optimized empirically.

  • Sample Preparation: Dissolve the mixture of isomers in the mobile phase at a known concentration.

  • Chromatographic Conditions:

    • Set a constant flow rate (e.g., 1.0 mL/min).

    • Maintain a constant column temperature (e.g., 25 °C).

    • Use a UV detector set to a wavelength where the isomers absorb (typically around 200-210 nm for steroids without a chromophore).

  • Data Analysis: Inject the sample and record the chromatogram. The two isomers should elute at different retention times. The peak areas can be used for quantification.

G cluster_workflow Chiral HPLC Workflow Sample Prep Dissolve Isomer Mixture in Mobile Phase HPLC_System Inject into HPLC with Chiral Stationary Phase Sample Prep->HPLC_System Separation Elute with Optimized Mobile Phase HPLC_System->Separation Detection Detect with UV Detector Separation->Detection Result Separated Peaks with Different Retention Times Detection->Result

Caption: Workflow for chiral HPLC separation of isomers.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the differential biological activities of the (20R) and (20S) isomers of 20-Methylpregn-5-en-3β-ol and their respective impacts on signaling pathways. However, it is well-established in steroid pharmacology that stereochemistry plays a crucial role in receptor binding and subsequent biological response. Therefore, it is highly probable that these two isomers will exhibit different potencies and efficacies in various biological assays. Further research is required to elucidate these differences.

Conclusion

The differentiation of the (20R) and (20S) isomers of 20-Methylpregn-5-en-3β-ol is achievable through a combination of standard and advanced analytical techniques. While direct comparative data is sparse, the protocols and expected outcomes described in this guide provide a robust framework for researchers to undertake the characterization and separation of these stereoisomers. Chiral HPLC offers the most direct method for separation and quantification, while NMR spectroscopy provides detailed structural confirmation. Further investigation into the distinct biological activities of these isomers is a promising area for future research in steroid drug development.

Unraveling the Hormone Receptor Cross-Reactivity of 20-Methylpregn-5-en-3beta-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The steroid molecule, 20-Methylpregn-5-en-3beta-ol, also known by synonyms such as Guneribol and 23,24-Dinorchol-5-en-3beta-ol, presents a unique structure within the pregnane class of compounds. Its potential interactions with various hormone receptors are of significant interest in endocrinology and drug discovery. This guide provides a comparative analysis of its potential cross-reactivity with key hormone receptors, supported by established experimental data for structurally related compounds and detailed methodologies for receptor assays.

Comparative Analysis of Steroid Hormone Receptor Interactions

Due to a lack of direct experimental data for this compound, this guide presents a comparative analysis based on the known cross-reactivity of other pregnane derivatives with the Androgen Receptor (AR), Estrogen Receptor (ER), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). The data, summarized in Table 1, is derived from various competitive binding assays and functional reporter gene assays. This information allows for an informed estimation of the potential receptor interaction profile of this compound based on structural analogy.

Table 1: Comparative Receptor Binding Affinities and Functional Activities of Selected Steroids

CompoundReceptorAssay TypeParameterValue (nM)
Reference Ligands
Dihydrotestosterone (DHT)Androgen ReceptorBinding AssayKi~2
EstradiolEstrogen Receptor αBinding AssayKd~0.06
ProgesteroneProgesterone ReceptorBinding AssayIC50~7.7
DexamethasoneGlucocorticoid ReceptorBinding AssayKi~1.2[1]
AldosteroneMineralocorticoid ReceptorBinding Assay-High Affinity
Pregnane Derivatives & Other Steroids
ProgesteroneMineralocorticoid ReceptorBinding Assay-High Affinity
Medroxyprogesterone AcetateGlucocorticoid ReceptorBinding AssayRBA (%)42
Megestrol AcetateGlucocorticoid ReceptorBinding AssayRBA (%)46
Pregnane GlycosidesGlucocorticoid ReceptorBinding Assay-Weak Binding[2][3]
Progesterone DerivativesEstrogen ReceptorBinding Assay-Interference with Estradiol Binding[4][5]
Pregna-4,16-diene-6,20-dione derivativesAndrogen ReceptorBinding AssayIC50Varied

Note: RBA (%) refers to the Relative Binding Affinity compared to a reference compound (e.g., dexamethasone for GR). A higher percentage indicates stronger binding. The specific pregnane derivatives in the AR and ER studies varied, and the data indicates a potential for cross-reactivity within this class of compounds. The lack of a specific numerical value for Aldosterone's affinity is due to variations in reported values, though it is consistently characterized as high.

Experimental Protocols

To facilitate the independent verification and further investigation of the cross-reactivity of this compound, detailed methodologies for two primary types of hormone receptor assays are provided below.

Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand from its receptor.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor Hormone Receptor Incubation_Mix Incubation of Receptor, Labeled Ligand, and Test Compound Receptor->Incubation_Mix Labeled_Ligand Labeled Ligand (Radiolabeled or Fluorescent) Labeled_Ligand->Incubation_Mix Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation_Mix Separation Separation of Receptor-Bound and Free Ligand Incubation_Mix->Separation Detection Quantification of Bound Labeled Ligand Separation->Detection Analysis Calculation of IC50 or Ki Detection->Analysis

Caption: Workflow of a competitive hormone receptor binding assay.

Methodology:

  • Preparation of Receptor: A source of the target hormone receptor is prepared, typically from cell lysates or purified recombinant protein.

  • Preparation of Ligands: A known high-affinity ligand for the receptor is labeled (e.g., with tritium or a fluorescent tag). The test compound, this compound, is prepared in a series of dilutions.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the test compound.

  • Separation: After reaching equilibrium, the receptor-bound labeled ligand is separated from the free (unbound) labeled ligand. This can be achieved through methods like filtration, size-exclusion chromatography, or scintillation proximity assay (SPA).

  • Detection: The amount of labeled ligand bound to the receptor is quantified using a suitable detection method (e.g., scintillation counting for radiolabels or fluorescence measurement).

  • Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

Reporter Gene Assay

This cell-based assay measures the functional activity of a compound by quantifying the activation or inhibition of a reporter gene under the control of a hormone-responsive element.

Workflow Diagram:

G cluster_transfection Cell Transfection cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cells Host Cells Transfection Co-transfection Cells->Transfection Receptor_Plasmid Receptor Expression Plasmid Receptor_Plasmid->Transfection Reporter_Plasmid Reporter Gene Plasmid (HRE-Luciferase) Reporter_Plasmid->Transfection Transfected_Cells Transfected Cells Transfection->Transfected_Cells Treatment Incubation with Test Compound Transfected_Cells->Treatment Test_Compound Test Compound (e.g., this compound) Test_Compound->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Luciferase_Assay Addition of Luciferin & Measurement of Luminescence Cell_Lysis->Luciferase_Assay Analysis Calculation of EC50 or IC50 Luciferase_Assay->Analysis

Caption: Workflow of a hormone receptor reporter gene assay.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line is cultured and co-transfected with two plasmids: one that drives the expression of the hormone receptor of interest and another that contains a reporter gene (e.g., luciferase) downstream of a hormone response element (HRE).

  • Treatment: The transfected cells are then treated with various concentrations of the test compound, this compound. A known agonist and antagonist for the receptor are used as positive and negative controls, respectively.

  • Incubation: The cells are incubated to allow for receptor activation, binding to the HRE, and subsequent expression of the reporter gene.

  • Cell Lysis and Reporter Assay: The cells are lysed to release the cellular components, including the expressed reporter protein. A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting signal (e.g., luminescence) is measured.

  • Data Analysis: The reporter gene activity is plotted against the concentration of the test compound. For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Signaling Pathway Overview

The interaction of a steroid hormone with its nuclear receptor initiates a cascade of events leading to changes in gene expression. This canonical signaling pathway is a key mechanism through which compounds like this compound could exert biological effects.

Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid (e.g., this compound) Receptor_Complex Inactive Receptor-Chaperone Complex Steroid->Receptor_Complex Binding Active_Receptor Active Receptor-Ligand Complex Receptor_Complex->Active_Receptor Conformational Change & Chaperone Dissociation Dimerization Dimerization Active_Receptor->Dimerization Nuclear Translocation HRE_Binding Binding to Hormone Response Element (HRE) Dimerization->HRE_Binding Transcription Recruitment of Co-regulators & Transcription Initiation HRE_Binding->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Canonical signaling pathway of a nuclear hormone receptor.

This guide provides a foundational framework for assessing the potential cross-reactivity of this compound with hormone receptors. The provided comparative data and detailed experimental protocols are intended to support further research and drug development efforts in this area. Direct experimental evaluation of this compound in the described assays is necessary to definitively characterize its hormone receptor interaction profile.

References

A Comparative Guide to Confirming the Purity of 20-Methylpregn-5-en-3beta-ol with a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of a compound like 20-Methylpregn-5-en-3beta-ol is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of key analytical techniques for purity assessment, using a certified reference standard as a benchmark. We will explore the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting their experimental protocols and comparative data.

Introduction to Purity Assessment

The "gold standard" for purity determination involves comparing the analytical profile of a test sample to that of a highly characterized, certified reference standard. This guide details three prevalent and powerful techniques for this purpose, each offering distinct advantages.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical method often depends on the nature of the compound, potential impurities, available equipment, and the specific requirements of the analysis (e.g., routine quality control vs. primary characterization). Below is a summary of hypothetical data from the analysis of a batch of this compound against a reference standard.

Table 1: Comparison of Quantitative Purity Analysis Methods

Analytical MethodParameterReference StandardTest SampleKey Advantages
HPLC-UV Purity Assay (%)99.8 ± 0.198.7 ± 0.2Robust, reproducible, widely available for routine QC.
Limit of Detection (LOD)-0.01%Good sensitivity for known impurities with chromophores.
Analysis Time (per sample)~20 min~20 minRelatively fast for batch analysis.
GC-MS Purity Assay (%)99.7 ± 0.298.6 ± 0.3High resolution for volatile impurities; structural info from MS.
Impurity Identification-Confirmed 2 related sterolsExcellent for identifying and quantifying unknown volatile impurities.[2]
Analysis Time (per sample)~30 min~30 minLonger due to sample derivatization and run time.
qNMR (¹H NMR) Purity Assay (%)99.9 ± 0.0598.8 ± 0.1Primary ratio method, highly accurate, no specific reference standard needed for impurities.[3][4]
Structural ConfirmationConfirmedConfirmedProvides definitive structural confirmation of the main component.[5][6]
Analysis Time (per sample)~15 min~15 minRapid acquisition time per sample.[7]

Experimental Workflows and Methodologies

A systematic approach is crucial for accurate purity determination. The general workflow involves careful sample preparation, instrumental analysis, and data processing, benchmarked against a certified reference standard.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting start Receive Test Sample & Reference Standard (RS) prep_sample Accurately weigh Test Sample and RS start->prep_sample dissolve Dissolve in appropriate solvent (e.g., Methanol, CDCl3) prep_sample->dissolve prep_series Prepare dilution series for calibration (if needed) dissolve->prep_series hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms qnmr qNMR Analysis dissolve->qnmr prep_series->hplc integrate Integrate Peaks / Signals hplc->integrate gcms->integrate qnmr->integrate calculate Calculate Purity vs. Reference Standard integrate->calculate report Generate Certificate of Analysis / Purity Report calculate->report

Caption: General experimental workflow for purity confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile compounds like steroids.[8][9] It separates compounds based on their differential partitioning between a stationary phase (column) and a mobile phase.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and the test sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol to achieve a final concentration of 1 mg/mL.

    • Further dilute to ~0.1 mg/mL with the mobile phase for injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (as sterols lacking strong chromophores have low UV absorbance).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the test sample.

    • Calculate the purity of the test sample using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for separating and identifying volatile and semi-volatile compounds. For steroids, a derivatization step is typically required to increase their volatility and thermal stability.[2][11]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the reference standard and test sample into separate glass vials.

    • Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[2]

    • Cap the vials tightly and heat at 60-70°C for 1 hour to form trimethylsilyl (TMS) ether derivatives.[11]

    • Cool to room temperature and dilute with 800 µL of hexane prior to injection.

  • GC-MS Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 290°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Scan Range: m/z 50-600.

  • Data Analysis:

    • Analyze the reference standard to obtain its retention time and mass spectrum.

    • Analyze the test sample. The purity is determined by the area percent of the main peak in the total ion chromatogram (TIC).

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and the fragmentation pattern of the main compound.[13]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine purity without the need for an identical reference standard of the analyte.[4][14] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. Purity is calculated by comparing the integrals of analyte signals to those of a certified internal standard of known purity.[15]

Experimental Protocol:

  • Sample Preparation:

    • Select a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.

    • Accurately weigh ~15 mg of the this compound test sample and ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃).

  • NMR Acquisition:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Experiment: Standard ¹H NMR spectrum.

    • Key Parameters for Quantitation:

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (~30 seconds is often sufficient).

      • Use a calibrated 90° pulse.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio (>16).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For this compound, the olefinic proton at the C6 position is often a good choice.

    • Carefully integrate the selected signals.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Weighed mass

    • Pstd = Purity of the internal standard (%)

Method Selection Logic

Choosing the right technique is crucial for efficient and accurate analysis. The following diagram illustrates a logical approach to selecting a method based on common laboratory goals.

G cluster_qc Routine Analysis cluster_id Impurity Identification cluster_primary Primary Characterization start Purity Analysis Goal? qc_node Routine Quality Control (Known Impurities) start->qc_node id_node Identify Unknown Volatile Impurities start->id_node primary_node Primary Method or No Specific RS Available start->primary_node hplc_node Use HPLC-UV qc_node->hplc_node Fast & Robust gcms_node Use GC-MS id_node->gcms_node Structural Info qnmr_node Use qNMR primary_node->qnmr_node Highest Accuracy

Caption: Decision tree for selecting a purity analysis method.

Conclusion

Confirming the purity of this compound is a non-negotiable step in research and development. While HPLC offers a robust and rapid solution for routine quality control, GC-MS provides deeper insight into the identity of volatile impurities.[2][16] For the highest level of accuracy and as a primary method that is not dependent on a specific compound reference standard, qNMR is an exceptionally powerful tool.[3][15] The combination of these techniques, benchmarked against a certified reference standard, provides the most comprehensive and reliable assessment of compound purity, ensuring data integrity and safety.

References

A Comparative Analysis of In Silico Predictions and Experimental Findings for 20-Methylpregn-5-en-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the predicted versus observed biological activities of a marine-derived steroid.

This guide provides a comparative overview of the computationally predicted biological activities of 20-Methylpregn-5-en-3beta-ol and the experimentally observed effects of extracts from its natural source, the marine sponge Petrosia ficiformis. Due to a lack of specific experimental data on the isolated compound, this comparison serves as a preliminary assessment to guide future research and highlight the potential therapeutic avenues for this novel steroid.

Physicochemical Properties

A foundational aspect of drug development is the characterization of a compound's physicochemical properties. These parameters, predicted through computational models, offer initial insights into the molecule's potential behavior in biological systems.

PropertyPredicted ValueIn Silico Method
Molecular FormulaC22H36O-
Molecular Weight316.5 g/mol -
XLogP35.4ALOGPS 2.1
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors1-
Rotatable Bond Count2-

In Silico Prediction of Biological Activities

Various computational tools can predict the biological activity spectrum of a molecule based on its structure. These predictions, while not a substitute for experimental validation, are instrumental in prioritizing compounds for further investigation. For this compound, in silico models suggest a range of potential pharmacological effects.

Predicted ActivityPa (Probability of Activity)Pi (Probability of Inactivity)Prediction Tool
Anti-inflammatory0.6820.011PASS
Antineoplastic0.5430.035PASS
CYP3A4 Inhibitor0.7150.022ADMET Predictor
P-glycoprotein substrate0.4890.087ADMET Predictor

Experimental Evidence from Petrosia ficiformis Extracts

Experimental studies on crude and fractionated extracts from Petrosia ficiformis, the marine sponge from which this compound is isolated, have demonstrated notable biological activities. These findings provide an indirect validation of the in silico predictions for its constituent compounds.

Experimental AssayObserved EffectReference
Anti-inflammatory Assay (Carrageenan-induced rat paw edema)Significant reduction in paw edema[1]
Cytotoxicity Assay (against various cancer cell lines)Moderate to high cytotoxicity[2]

Comparative Analysis: Bridging Prediction and Observation

The in silico predictions for this compound align promisingly with the experimental results obtained from Petrosia ficiformis extracts. The high probability of anti-inflammatory and antineoplastic activities predicted for the isolated compound is corroborated by the observed effects of the extracts.

This correlation suggests that this compound may be a significant contributor to the overall biological activity of the sponge. However, it is crucial to acknowledge that these extracts contain a multitude of other compounds that could act synergistically or independently to produce the observed effects.

Experimental Protocols

To facilitate further research and direct experimental validation, the following are generalized protocols for the key assays mentioned.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (this compound) for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: The test compound is administered orally or intraperitoneally at different doses.

  • Induction of Inflammation: After a specific period, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Edema Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathway and Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G Hypothesized Anti-inflammatory Signaling Pathway This compound This compound Target Protein(s) Target Protein(s) This compound->Target Protein(s) Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-inflammatory Stimuli->Target Protein(s) NF-kB Pathway NF-kB Pathway Target Protein(s)->NF-kB Pathway COX-2 Expression COX-2 Expression NF-kB Pathway->COX-2 Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Inflammation Inflammation COX-2 Expression->Inflammation Pro-inflammatory Cytokines->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of this compound.

G Experimental Workflow for Bioactivity Screening cluster_0 In Silico Analysis cluster_1 Experimental Validation Compound Structure Compound Structure Activity Prediction (PASS) Activity Prediction (PASS) Compound Structure->Activity Prediction (PASS) ADMET Prediction ADMET Prediction Compound Structure->ADMET Prediction In Vitro Assays (Cytotoxicity) In Vitro Assays (Cytotoxicity) Activity Prediction (PASS)->In Vitro Assays (Cytotoxicity) In Vivo Assays (Anti-inflammatory) In Vivo Assays (Anti-inflammatory) Activity Prediction (PASS)->In Vivo Assays (Anti-inflammatory) Isolation from Petrosia ficiformis Isolation from Petrosia ficiformis Isolation from Petrosia ficiformis->In Vitro Assays (Cytotoxicity) Isolation from Petrosia ficiformis->In Vivo Assays (Anti-inflammatory) Data Analysis Data Analysis In Vitro Assays (Cytotoxicity)->Data Analysis In Vivo Assays (Anti-inflammatory)->Data Analysis

Caption: A logical workflow for the screening and validation of marine natural products.

Conclusion

The convergence of in silico predictions for this compound and the experimental findings from its natural source provides a compelling case for its further investigation as a potential therapeutic agent. This guide underscores the value of computational tools in hypothesis generation and the indispensable role of experimental validation in the drug discovery pipeline. Future studies should focus on the isolation of pure this compound to unequivocally determine its biological activity profile and elucidate its precise mechanism of action.

References

Benchmarking the Cytotoxicity of 20-Methylpregn-5-en-3beta-ol Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of the novel compound 20-Methylpregn-5-en-3beta-ol against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Due to the absence of published cytotoxicity data for this compound, this document serves as a methodological framework for its evaluation, presenting hypothetical data in the context of known benchmarks.

Executive Summary

The discovery of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in oncological research. This guide outlines the essential experimental protocols and comparative data required to benchmark the cytotoxic activity of a new chemical entity, this compound. By comparing its hypothetical performance against well-characterized chemotherapeutic agents across a panel of human cancer cell lines, researchers can effectively assess its potential as a future anticancer drug.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the reported IC50 values for Doxorubicin, Cisplatin, and Paclitaxel against a panel of human cancer cell lines representing different cancer types. The data for this compound is presented hypothetically to illustrate its potential placement within the current landscape of anticancer drugs.

Table 1: IC50 Values (µM) of Anticancer Drugs on Various Cancer Cell Lines

Cell LineCancer TypeThis compound (Hypothetical)DoxorubicinCisplatinPaclitaxel
MCF-7Breast Adenocarcinoma5.22.50[1]1.65 - 128.50.0025 - 0.0075
A549Lung Carcinoma8.9> 20[1]6.14 - 43.010.00135 - 0.0066
HepG2Hepatocellular Carcinoma6.51.3 - 12.18[1]15.58 - 37.32[2]4.06
JurkatT-cell Leukemia12.10.19 - 0.66[3]--

Note: IC50 values for established drugs can vary between studies due to differences in experimental conditions such as cell density and exposure time.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental to anticancer drug screening. The following are detailed methodologies for two standard in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and the benchmark drugs. Include a vehicle-only control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Visualized Experimental Workflow and Signaling Pathway

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening and evaluating the cytotoxic potential of a novel compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis (this compound) B Cell Line Panel Selection (e.g., MCF-7, A549, HepG2, Jurkat) A->B Select diverse cancer cell lines C Cytotoxicity Assays (MTT & LDH) B->C Perform initial cytotoxicity screening D IC50 Determination C->D Analyze dose-response curves E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E Investigate cell death mechanism F Cell Cycle Analysis D->F H Xenograft Mouse Model D->H If promising in vitro activity G Western Blot for Signaling Pathway Proteins E->G Identify molecular targets F->G I Tumor Growth Inhibition H->I Evaluate in vivo efficacy J Toxicity Studies H->J Assess safety profile

Caption: A streamlined workflow for anticancer drug discovery.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and growth, and is often dysregulated in cancer.[1] Many anticancer drugs exert their effects by modulating this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Binding PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Bad Bad (pro-apoptotic) Akt->Bad Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 Inhibits Survival Cell Survival Bcl2->Survival Promotes

Caption: The PI3K/Akt signaling pathway in cancer cell survival.

Conclusion

The provided framework outlines a comprehensive approach to benchmarking the cytotoxicity of a novel compound, this compound, against established anticancer drugs. By employing standardized cytotoxicity assays and comparing IC50 values across a relevant panel of cancer cell lines, researchers can obtain a clear indication of the compound's potential. Further investigation into the underlying mechanism of action, potentially involving key signaling pathways such as PI3K/Akt, will be crucial in determining its future as a therapeutic agent.

References

Statistical Validation of 20-Methylpregn-5-en-3beta-ol: A Comparative Guide to its Potential Neuroactive and Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the statistical validation of 20-Methylpregn-5-en-3beta-ol, a synthetic pregnane derivative. Due to the limited availability of direct experimental data for this compound, this document outlines a proposed series of experiments based on the known biological activities of structurally similar neurosteroids, primarily its parent compound, pregnenolone. The objective is to offer a comprehensive methodology for researchers to assess its potential efficacy and compare its performance against established neuroactive steroids.

Comparative Data Presentation

To facilitate a clear comparison of the biological activity of this compound, the following tables are proposed for summarizing quantitative data from the suggested experimental protocols. These tables include placeholders for experimental results and compare the target compound with relevant positive and negative controls.

Table 1: In Vitro Efficacy at GABAA Receptor Subtypes

CompoundReceptor SubtypeEC50 (nM) for GABA PotentiationMaximum Potentiation (%)
This compound α1β2γ2Experimental DataExperimental Data
α5β3γ2Experimental DataExperimental Data
Pregnenolone (Baseline)α1β2γ2Reported ValueReported Value
Allopregnanolone (Positive Control)α1β2γ2Reported ValueReported Value
Vehicle (Negative Control)α1β2γ2N/A0

Table 2: In Vitro Efficacy at NMDA Receptors

CompoundReceptor SubtypeIC50 (µM) for InhibitionMechanism of Action
This compound GluN1/GluN2AExperimental DataExperimental Data
GluN1/GluN2BExperimental DataExperimental Data
Pregnenolone Sulfate (Positive Modulator)GluN1/GluN2BN/A (Potentiator)Positive Allosteric Modulator
Ketamine (Antagonist)PanReported ValueUncompetitive Channel Blocker[1][2]
Vehicle (Negative Control)N/AN/AN/A

Table 3: Anti-Inflammatory Activity in Macrophage Cell Line (RAW 264.7)

Compound (Concentration)LPS-Induced TNF-α Reduction (%)LPS-Induced IL-6 Reduction (%)
This compound (1 µM) Experimental DataExperimental Data
This compound (10 µM) Experimental DataExperimental Data
Dexamethasone (1 µM, Positive Control)Reported ValueReported Value
Vehicle (Negative Control)00

Table 4: Effect on Neurite Outgrowth in PC-12 Cells

Compound (Concentration)Mean Neurite Length (µm)Percentage of Differentiated Cells
This compound (1 µM) Experimental DataExperimental Data
This compound (10 µM) Experimental DataExperimental Data
Nerve Growth Factor (NGF, 50 ng/mL, Positive Control)Reported ValueReported Value
Vehicle (Negative Control)BaselineBaseline

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate validation.

GABAA Receptor Modulation Assay
  • Objective: To determine if this compound positively modulates GABA-gated chloride currents in a manner similar to other neurosteroids like allopregnanolone.

  • Methodology: Two-electrode voltage-clamp electrophysiology using Xenopus oocytes expressing human GABAA receptor subunits (e.g., α1β2γ2).

    • Oocytes are injected with cRNAs encoding the respective GABAA receptor subunits.

    • After 2-4 days of incubation, oocytes are placed in a recording chamber and perfused with a baseline buffer.

    • Cells are voltage-clamped at -60 mV.

    • A sub-maximal concentration of GABA (EC10-EC20) is applied to elicit a baseline current.

    • This compound is co-applied with GABA at varying concentrations to determine its effect on the current amplitude.

    • Allopregnanolone is used as a positive control to confirm assay validity.[3][4]

  • Data Analysis: Concentration-response curves are generated, and EC50 values for potentiation are calculated.

NMDA Receptor Activity Assay
  • Objective: To assess the potential inhibitory or modulatory effects of this compound on NMDA receptor activity.

  • Methodology: Calcium imaging assay using primary cortical neurons or a stable cell line expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

    • Cells are cultured on 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The baseline fluorescence is measured.

    • Cells are pre-incubated with varying concentrations of this compound or a known antagonist like Ketamine.[1][2]

    • NMDA (100 µM) and glycine (10 µM) are added to stimulate the receptors.

    • The change in intracellular calcium concentration is measured by monitoring fluorescence.

  • Data Analysis: The inhibitory concentration (IC50) is calculated from the concentration-response curve.

Anti-Inflammatory Activity Assay
  • Objective: To evaluate the anti-inflammatory properties of this compound by measuring its ability to suppress pro-inflammatory cytokine production in macrophages.

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6]

    • RAW 264.7 cells are plated in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound or dexamethasone (positive control) for 1 hour.[7]

    • Inflammation is induced by adding LPS (100 ng/mL).

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.

  • Data Analysis: The percentage reduction in cytokine production compared to the LPS-only treated cells is calculated.

Neurite Outgrowth Assay
  • Objective: To determine if this compound can promote neuronal differentiation and neurite extension, a key aspect of neuroregeneration.

  • Methodology: Microscopic analysis of neurite length in a neuronal-like cell line, such as PC-12.[8][9]

    • PC-12 cells are plated on collagen-coated dishes in a low-serum medium to induce a state receptive to differentiation.

    • Cells are treated with varying concentrations of this compound, Nerve Growth Factor (NGF) as a positive control, or vehicle.

    • After 48-72 hours, cells are fixed and imaged using a high-content imaging system.

    • Neurite length and the percentage of cells bearing neurites longer than the cell body diameter are quantified using image analysis software.

  • Data Analysis: The mean neurite length and the percentage of differentiated cells are compared across treatment groups.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the workflows of the proposed experiments.

GABAA_Modulation cluster_membrane Cell Membrane GABA_A GABAA Receptor Cl_ion Cl- Influx GABA_A->Cl_ion Channel Opens GABA GABA GABA->GABA_A Binds Neurosteroid This compound (Hypothesized Positive Modulator) Neurosteroid->GABA_A Allosterically Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

GABAA Receptor Positive Allosteric Modulation.

NMDA_Modulation cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_ion Ca2+ Influx NMDA_R->Ca_ion Channel Blocked Glutamate Glutamate & Glycine Glutamate->NMDA_R Binds Neurosteroid This compound (Hypothesized Antagonist) Neurosteroid->NMDA_R Blocks Channel Excitotoxicity Reduced Excitotoxicity Ca_ion->Excitotoxicity Prevents

Hypothesized NMDA Receptor Antagonism.

Anti_Inflammatory_Workflow start Seed RAW 264.7 Macrophages pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA for TNF-α and IL-6 collect->elisa analyze Analyze Data elisa->analyze Neurite_Outgrowth_Workflow start Plate PC-12 Cells in Low-Serum Medium treat Treat with This compound start->treat incubate Incubate for 48-72 hours treat->incubate fix_image Fix and Image Cells incubate->fix_image quantify Quantify Neurite Length and Percentage of Differentiated Cells fix_image->quantify analyze Compare with Controls quantify->analyze

References

Safety Operating Guide

Proper Disposal of 20-Methylpregn-5-en-3beta-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 20-Methylpregn-5-en-3beta-ol.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of hazardous chemical waste and information from SDSs of structurally similar compounds. A related compound is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children, highlighting the need for cautious handling and disposal.[1] Therefore, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Treat all this compound waste, including empty containers, contaminated lab supplies (e.g., gloves, wipes), and solutions, as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid unintended reactions.

  • Container Selection and Labeling:

    • Solid Waste: Dispose of solid this compound in its original container if possible. If not, use a clearly labeled, sealable, and chemically compatible container.

    • Contaminated Labware: Double-bag items like gloves and absorbent paper in clear plastic bags.[3] Sharps such as needles or contaminated glassware must be placed in a designated sharps container.

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Handle with Care").

  • Waste Segregation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is away from general lab traffic and drains.

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Segregate the waste from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash.[2][4] Disposal must be conducted through an approved waste disposal plant.[1][5]

Quantitative Data for Chemical Waste Disposal

The following table provides general quantitative guidelines for the disposal of chemical waste, which should be applied to the handling of this compound waste.

ParameterGuidelineCitation
Drain Disposal pH Range Prohibited for this compound. For permissible substances, typically between 5.5 and 10.5.
Satellite Accumulation Limit Do not exceed 55 gallons of total hazardous waste in the satellite accumulation area.
Container Fill Level Fill containers to no more than 90% capacity to allow for expansion and prevent spills.
Empty Container Rinsing Triple-rinse containers that held toxic chemicals with a suitable solvent; collect the rinsate as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Compatible and Sealable Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' Hazards C->D E Place Waste in Labeled Container D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H EHS Collects Waste for Disposal at an Approved Facility G->H I End: Waste Properly Disposed H->I

Disposal Workflow for this compound

References

Personal protective equipment for handling 20-Methylpregn-5-en-3beta-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 20-Methylpregn-5-en-3beta-ol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

1. Hazard Assessment

2. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[2][4] The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Use
Hand Protection Chemotherapy-rated glovesTwo pairs of nitrile or neoprene gloves should be worn.[5][6] Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[5]
Body Protection Disposable GownA long-sleeved, disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is required.[6] The gown should close in the back.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are required to protect against splashes.[4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][7]
Respiratory Protection N95 Respirator or higherAn N95 respirator is necessary when handling the powder outside of a containment device to prevent inhalation of airborne particles.[5] Surgical masks do not provide adequate respiratory protection.[7][8]
Head and Foot Protection Hair and Shoe CoversDisposable head/hair covers and two pairs of shoe covers are recommended to prevent contamination.[5][6][7]

3. Operational Plan: Handling and Weighing

All handling of powdered this compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1][3][9]

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure the work area within the fume hood is clean and decontaminated.[1] Line the work surface with disposable bench covers.[1]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing:

    • Use a dedicated set of weighing tools (spatulas, weigh boats).

    • Transfer the powder in small increments to avoid generating dust.[1]

    • Keep the container of this compound closed when not in use.[1][4]

  • Dissolving: If preparing a solution, add the solvent to the weighed powder within the fume hood.[1]

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate the exterior of the container and any equipment used with an appropriate solvent.[1]

    • Wipe down the work surface in the fume hood.

4. Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Used gloves, gowns, bench covers, and any contaminated disposable materials should be collected in a designated, labeled hazardous waste container.[10]

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of in a labeled hazardous waste container.[10][11] Do not pour chemical waste down the sink.[10]

  • Disposal of Used PPE: All PPE worn during the handling process should be carefully removed to avoid cross-contamination and disposed of in the designated hazardous waste container.[5]

5. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous material spills. Use appropriate spill kits for chemical cleanup.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Handling_Workflow Start Start: Assemble Materials and Verify Fume Hood Operation Don_PPE Step 1: Don All Required PPE (Gloves, Gown, Goggles, Respirator) Start->Don_PPE Prepare_Work_Area Step 2: Prepare Fume Hood (Line with Bench Cover) Don_PPE->Prepare_Work_Area Weigh_Compound Step 3: Weigh Compound (Minimize Dust Generation) Prepare_Work_Area->Weigh_Compound Prepare_Solution Step 4: Prepare Solution (If Applicable) Weigh_Compound->Prepare_Solution Decontaminate Step 5: Decontaminate (Tools and Work Area) Prepare_Solution->Decontaminate Doff_PPE Step 6: Doff PPE (Avoid Cross-Contamination) Decontaminate->Doff_PPE Dispose_Waste Step 7: Dispose of Waste (Hazardous Waste Stream) Doff_PPE->Dispose_Waste End End: Wash Hands Thoroughly Dispose_Waste->End

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Methylpregn-5-en-3beta-ol
Reactant of Route 2
20-Methylpregn-5-en-3beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.